Product packaging for 3,3-Dimethyl-1-butanol(Cat. No.:CAS No. 26401-20-7)

3,3-Dimethyl-1-butanol

Cat. No.: B7770352
CAS No.: 26401-20-7
M. Wt: 102.17 g/mol
InChI Key: DUXCSEISVMREAX-UHFFFAOYSA-N
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Description

structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14O B7770352 3,3-Dimethyl-1-butanol CAS No. 26401-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,3-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
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InChI Key

DUXCSEISVMREAX-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID3060796
Record name 3,3-Dimethyl-1-butanol
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Molecular Weight

102.17 g/mol
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Physical Description

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS]
Record name 3,3-Dimethyl-1-butanol
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CAS No.

624-95-3, 26401-20-7
Record name 3,3-Dimethyl-1-butanol
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Record name 3,3-DIMETHYL-1-BUTANOL
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Record name 3,3-Dimethyl-1-butanol
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Record name 3,3-DIMETHYL-1-BUTANOL
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Foundational & Exploratory

3,3-Dimethyl-1-butanol physical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as neohexanol, is a primary alcohol with a branched hydrocarbon chain. Its unique structure imparts specific physical and chemical properties that make it a valuable compound in various applications, including as an organic building block in the synthesis of pharmaceuticals and as an intermediate in the production of the artificial sweetener Neotame.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in relevant biochemical pathways.

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various scientific sources.

Table 1: General and Thermodynamic Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₄O[1][3][4]
Molecular Weight 102.17 g/mol [3][5]
Melting Point -60 °C[3][4][6][7]
Boiling Point 143 °C[3][4][6][7]
Flash Point 56 °C (133 °F)[1]
Vapor Pressure 2.2092 hPa @ 20°C[8]
Table 2: Optical and Density Properties
PropertyValueConditionsSource(s)
Density 0.844 g/mLat 25 °C[3][4]
0.81 g/mLNot Specified[1]
0.810 g/cm³Not Specified[7]
Refractive Index (n_D) 1.414at 20 °C[3][4]
1.412Not Specified[7]
Table 3: Solubility
SolventSolubilitySource(s)
Water Slightly soluble[1][4][9]

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of an organic liquid like this compound is the capillary method.

Procedure:

  • A small amount of this compound is placed in a small test tube or fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • The assembly is attached to a thermometer and heated gradually in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

  • As the temperature rises, air trapped in the capillary tube will slowly bubble out.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[3]

  • The heating should be slow and uniform to ensure an accurate reading.

Determination of Melting Point

Since this compound is a liquid at room temperature with a melting point of -60 °C, its melting point is determined using a cryostat or a low-temperature thermometer in a cooling bath.

Procedure:

  • A sample of this compound is placed in a small, thin-walled capillary tube.

  • The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).

  • The temperature of the bath is slowly lowered.

  • The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point for a pure substance. The temperature is then slowly raised, and the temperature at which the solid completely melts is also recorded. The average of these two temperatures can be taken as the melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

  • A clean, dry pycnometer (a flask with a specific volume) or a graduated cylinder is weighed on an analytical balance.

  • The container is filled with this compound to a calibrated mark.

  • The filled container is weighed again.

  • The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

  • The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance. An Abbe refractometer is commonly used for this measurement.

Procedure:

  • The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

  • A few drops of this compound are placed on the surface of the prism.

  • The prism is closed, and the light source is adjusted to illuminate the sample.

  • The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value, typically 20 °C, using a water bath connected to the refractometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This can be measured using either an open-cup or a closed-cup apparatus.

  • Open-Cup Method: The liquid is heated in a container that is open to the atmosphere. A small flame is periodically passed over the surface of the liquid. The flash point is the temperature at which the vapors ignite with a brief flash.[1][4]

  • Closed-Cup Method: The liquid is heated in a sealed container. A shutter is opened periodically to introduce an ignition source. This method generally gives a lower and more precise flash point value as the vapors are contained.[1][4]

Determination of Solubility

The solubility of this compound in a solvent like water is determined by observing the miscibility of the two substances.

Procedure:

  • A small, measured amount of this compound (e.g., 0.2 mL) is added to a test tube.

  • A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.

  • The mixture is shaken vigorously.

  • The mixture is then allowed to stand and is observed. If a single, clear phase is formed, the substance is soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or slightly soluble. The observation of "slightly soluble" indicates that only a small amount of the alcohol dissolves in water.

Biochemical Pathways and Experimental Workflows

While this compound is not a central metabolite in major signaling pathways, it has been identified as a competitive inhibitor of microbial trimethylamine (TMA) formation. This has implications for the trimethylamine N-oxide (TMAO) pathway, which is linked to cardiovascular health.

Inhibition of Trimethylamine (TMA) Formation

Dietary choline and carnitine can be metabolized by gut microbiota to produce TMA. TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenases (FMOs) to form TMAO. Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases. This compound acts as a structural analog of choline and can inhibit the microbial enzyme (choline TMA-lyase) responsible for the conversion of choline to TMA, thereby reducing TMAO levels.

TMAO_Pathway cluster_gut Gut Lumen cluster_liver Liver Dietary_Choline Dietary Choline TMA Trimethylamine (TMA) Dietary_Choline->TMA Metabolism by TMA_liver TMA TMA->TMA_liver Absorption Microbiota Gut Microbiota (Choline TMA-lyase) TMAO Trimethylamine N-oxide (TMAO) TMA_liver->TMAO Oxidation by Cardiovascular_Disease Cardiovascular Disease TMAO->Cardiovascular_Disease Associated with increased risk of FMO3 FMO3 DMB This compound DMB->Inhibition Synthesis_Workflow start Start reagents Neopentyl Halide Magnesium Ether (solvent) start->reagents grignard_formation Grignard Reagent Formation (Neopentylmagnesium Halide) reagents->grignard_formation grignard_reaction Grignard Reaction grignard_formation->grignard_reaction formaldehyde Formaldehyde formaldehyde->grignard_reaction hydrolysis Hydrolysis (e.g., with aqueous acid) grignard_reaction->hydrolysis extraction Extraction & Separation hydrolysis->extraction distillation Distillation extraction->distillation product This compound distillation->product

References

An In-Depth Technical Guide to 3,3-Dimethyl-1-butanol (CAS Number: 624-95-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-butanol (CAS: 624-95-3), a versatile branched-chain alcohol. Also known as neohexanol, this compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably the high-intensity sweetener Neotame. Furthermore, emerging research has highlighted its significant biological activity as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) production, implicating its potential therapeutic applications in cardiovascular diseases. This document consolidates its chemical and physical properties, spectroscopic data, synthesis methodologies, and key experimental protocols. It also visualizes its known biological signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild alcoholic odor.[1] Its branched structure influences its physical and chemical characteristics, making it a subject of interest in various chemical syntheses.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-95-3[2]
Molecular Formula C₆H₁₄O[2]
Molecular Weight 102.17 g/mol [2]
Boiling Point 136-143 °C[2][3]
Melting Point -60 °C[2][3]
Density 0.844 g/mL at 25 °C[2][3]
Refractive Index (n20/D) 1.414[3]
Solubility Slightly soluble in water[3]
InChI InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3[2]
InChIKey DUXCSEISVMREAX-UHFFFAOYSA-N[2]
SMILES C(C(C)(C)C)CO[2]
Synonyms Neohexanol, Dimbunol, 1-Butanol, 3,3-dimethyl-[2]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.7t2H-CH₂-OH
~1.5t2H-C(CH₃)₃-CH₂-
~0.9s9H-C(CH₃)₃
Variables1H-OH

Table 3: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~61-CH₂-OH
~45-C(CH₃)₃-CH₂-
~30-C(CH₃)₃
~29-C(CH₃)₃

Table 4: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
~3330Strong, BroadO-H stretch
~2950StrongC-H stretch (alkane)
~1050StrongC-O stretch (primary alcohol)

Table 5: Mass Spectrometry (MS) Data

m/zRelative IntensityAssignment
102Low[M]⁺ (Molecular Ion)
87Moderate[M - CH₃]⁺
71Moderate[M - OCH₃]⁺
57High[C₄H₉]⁺ (tert-butyl cation)
43High[C₃H₇]⁺

Synthesis of this compound

The primary industrial synthesis of this compound involves the use of Grignard reagents.

Experimental Protocol: Grignard Reaction Synthesis

This protocol is based on methodologies described in various patents.[4][5][6]

Objective: To synthesize this compound from a neopentyl halide and formaldehyde.

Materials:

  • Neopentyl halide (e.g., neopentyl chloride or bromide)

  • Magnesium turnings

  • Anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran)

  • Iodine crystal (as an initiator)

  • Formaldehyde (gas or paraformaldehyde)

  • Dilute acid (e.g., HCl or H₂SO₄) for hydrolysis

  • Saturated ammonium chloride solution

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • Grignard Reagent Formation:

    • A dry, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

    • A small amount of anhydrous ether is added to cover the magnesium.

    • A solution of neopentyl halide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once the reaction has started, the remaining neopentyl halide solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (neopentylmagnesium halide).

  • Reaction with Formaldehyde:

    • The Grignard reagent solution is cooled in an ice bath.

    • Dry formaldehyde gas is bubbled through the solution, or paraformaldehyde is added in portions, while maintaining the temperature below 20 °C.

    • After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

  • Hydrolysis and Work-up:

    • The reaction mixture is slowly poured into a beaker containing crushed ice and a dilute acid or a saturated solution of ammonium chloride to hydrolyze the magnesium alkoxide.

    • The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

    • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

  • Purification:

    • The solvent is removed by distillation.

    • The crude this compound is then purified by fractional distillation, collecting the fraction boiling at approximately 141-143 °C.

Synthesis_Workflow Neopentyl_Halide Neopentyl Halide Grignard_Reagent Neopentylmagnesium Halide (Grignard Reagent) Neopentyl_Halide->Grignard_Reagent Anhydrous Ether Mg Magnesium Mg->Grignard_Reagent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate Reaction Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Hydrolysis

Synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

Intermediate for Neotame Synthesis

This compound is a key precursor for the synthesis of 3,3-dimethylbutyraldehyde, which is then used in the reductive amination of aspartame to produce the artificial sweetener Neotame.[3][7]

Experimental Protocol: Synthesis of Neotame

This is a generalized procedure based on published synthesis routes.[6][8]

Objective: To synthesize Neotame from aspartame and 3,3-dimethylbutyraldehyde.

Materials:

  • Aspartame

  • 3,3-Dimethylbutyraldehyde (produced from the oxidation of this compound)

  • Methanol

  • Palladium on carbon (Pd/C) catalyst

  • Hydrogen gas

  • Diatomaceous earth (optional, as a filter aid)

Procedure:

  • Reaction Setup:

    • Aspartame and 3,3-dimethylbutyraldehyde are dissolved in methanol in a hydrogenation reactor.

    • The Pd/C catalyst is added to the mixture.

  • Reductive Amination:

    • The reactor is sealed and purged with hydrogen gas.

    • The reaction is carried out under hydrogen pressure at room temperature with vigorous stirring.

    • The reaction is monitored for the consumption of hydrogen and the formation of the product.

  • Work-up and Purification:

    • Upon completion, the catalyst is removed by filtration, possibly through a pad of diatomaceous earth.

    • The methanol is partially removed by distillation.

    • Water is added to the concentrated solution to precipitate the Neotame.

    • The mixture is cooled to induce complete crystallization.

    • The solid product is collected by filtration or centrifugation, washed with water, and dried under vacuum.

Neotame_Synthesis DMB This compound Aldehyde 3,3-Dimethylbutyraldehyde DMB->Aldehyde Oxidation Neotame Neotame Aldehyde->Neotame Reductive Amination (H₂, Pd/C, Methanol) Aspartame Aspartame Aspartame->Neotame

Simplified synthesis of Neotame.
Biological Activity: Inhibition of TMAO Production

This compound is a known inhibitor of the microbial enzyme choline trimethylamine-lyase (CutC/D), which is responsible for the conversion of choline to trimethylamine (TMA) in the gut.[8][9] TMA is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to the progression of cardiovascular diseases.[8][9] By inhibiting TMA formation, this compound reduces plasma TMAO levels.[8]

Experimental Protocol: In Vivo Inhibition of TMAO in a Mouse Model

This protocol is a composite of methodologies described in studies investigating the effects of this compound on cardiovascular health in mice.

Objective: To assess the in vivo efficacy of this compound in reducing plasma TMAO levels in a mouse model.

Materials and Animals:

  • Male C57BL/6J mice

  • Standard chow diet

  • Choline-supplemented diet (e.g., 1% choline)

  • This compound (DMB)

  • Drinking water

  • Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

  • LC-MS/MS system for TMAO quantification

Procedure:

  • Animal Acclimation and Grouping:

    • Mice are acclimated for at least one week with free access to standard chow and water.

    • Animals are randomly assigned to experimental groups (e.g., Control diet, Choline-supplemented diet, Choline-supplemented diet + DMB).

  • DMB Administration:

    • The DMB treatment group receives 1% (v/v) DMB in their drinking water.[10] The water is replaced regularly to ensure stability and consistent dosing.

    • The control and choline-only groups receive regular drinking water.

  • Dietary Intervention:

    • The respective diets are provided to the assigned groups for a specified period (e.g., 4-16 weeks).

  • Sample Collection:

    • At the end of the study period, blood samples are collected from the mice. Plasma is prepared by centrifugation.

  • TMAO Quantification:

    • Plasma TMAO levels are quantified using a validated LC-MS/MS method. This typically involves protein precipitation followed by analysis of the supernatant.

In_Vivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_analysis Analysis Mice C57BL/6J Mice Grouping Random Grouping Mice->Grouping Control Control Diet Choline Choline Diet DMB_Group Choline Diet + 1% DMB in water Blood_Collection Blood Collection TMAO_Quantification Plasma TMAO Quantification (LC-MS/MS) Blood_Collection->TMAO_Quantification Analysis_Outcome Comparison of TMAO Levels TMAO_Quantification->Analysis_Outcome

Workflow for in vivo TMAO inhibition study.

Signaling Pathway Inhibition

This compound has been reported to negatively inhibit the signaling pathways of p65 NF-κB and TGF-β1/Smad3, which are implicated in inflammatory responses and fibrosis, respectively.[9][11]

Inhibition of the p65 NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. The p65 subunit is crucial for the transcriptional activation of pro-inflammatory genes. Inhibition of this pathway by this compound suggests its potential as an anti-inflammatory agent.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR) IKK IKK Complex Receptor->IKK Inflammatory Stimulus p65_p50_IkB p65/p50-IκB (Inactive) IKK->p65_p50_IkB IkB IκB IkB->p65_p50_IkB p65_p50 p65/p50 p65_p50->p65_p50_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation p65_p50_IkB->p65_p50 Phosphorylation of IκB DMB This compound DMB->IKK Inhibition DNA DNA p65_p50_nuc->DNA Inflammation Pro-inflammatory Gene Expression DNA->Inflammation

Proposed inhibition of the NF-κB pathway.
Inhibition of the TGF-β1/Smad3 Pathway

The TGF-β1/Smad3 pathway is central to tissue fibrosis. TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad3, which then translocates to the nucleus to regulate the transcription of fibrotic genes. Inhibition of this pathway by this compound suggests a potential anti-fibrotic role.

TGFb_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFbR TGF-β Receptor Smad3 Smad3 TGFbR->Smad3 Phosphorylation pSmad3 p-Smad3 Smad3->pSmad3 Smad_complex p-Smad3/Smad4 Complex pSmad3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc p-Smad3/Smad4 Smad_complex->Smad_complex_nuc Translocation DMB This compound DMB->Smad3 Inhibition of Phosphorylation DNA DNA Smad_complex_nuc->DNA Fibrosis Fibrotic Gene Expression DNA->Fibrosis TGFb1 TGF-β1 TGFb1->TGFbR

Proposed inhibition of the TGF-β1/Smad3 pathway.

Safety and Handling

This compound is a flammable liquid and vapor.[12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13] Protective gloves, clothing, and eye/face protection should be worn.[13] In case of skin contact, rinse immediately with plenty of water.[13] For firefighting, use carbon dioxide, dry chemical, or alcohol-resistant foam.[13] Store in a cool, well-ventilated place with the container tightly closed.[13] It is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[13]

Conclusion

This compound is a compound of significant interest due to its dual role as a synthetic building block and a biologically active molecule. Its established use in the synthesis of Neotame highlights its industrial relevance. The growing body of evidence for its ability to inhibit TMAO production and modulate key signaling pathways in inflammation and fibrosis opens new avenues for its investigation in the context of cardiovascular and other inflammatory diseases. This technical guide provides a foundational resource for researchers and developers working with this promising compound.

References

Spectral Data of 3,3-Dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3-Dimethyl-1-butanol, a structural analog of choline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.70Triplet2H-CH₂-OH
1.50Triplet2H-C(CH₃)₃-CH₂-
0.90Singlet9H-C(CH₃)₃
1.83Singlet1H-OH

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
61.3CH₂-CH₂-OH
49.0CH₂-C(CH₃)₃-CH₂-
30.0C-C(CH₃)₃
29.4CH₃-C(CH₃)₃

Solvent: CDCl₃.

Table 3: Mass Spectrometry Data (Electron Ionization - EI) for this compound
m/zRelative Intensity (%)Putative Fragment
57100[C₄H₉]⁺
4145[C₃H₅]⁺
6940[C₅H₉]⁺
2935[C₂H₅]⁺
3130[CH₂OH]⁺
8715[M-CH₃]⁺
102<5[M]⁺

Molecular Weight: 102.18 g/mol .

Table 4: Infrared (IR) Spectroscopy Peak List for this compound
Wavenumber (cm⁻¹)Description of Vibration
3330 (broad)O-H stretch
2955C-H stretch (sp³)
1465C-H bend
1365C-H bend (gem-dimethyl)
1060C-O stretch

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrument Setup: The NMR spectra are acquired on a 400 MHz spectrometer.[1] The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition: A standard proton NMR experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 90 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[2]

  • Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

  • Instrument Preparation: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.[3]

  • Sample Application: A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[3]

  • Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR correction may be applied if necessary.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or by direct injection if the sample is pure. For direct injection, the sample is volatilized in a heated inlet.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Analysis Sample This compound NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Volatilize Sample Sample->MS_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data NMR Spectra H1_NMR->NMR_Data C13_NMR->NMR_Data FTIR FTIR Spectrum Acquisition IR_Prep->FTIR IR_Data IR Spectrum FTIR->IR_Data EI_MS EI-MS Analysis MS_Prep->EI_MS MS_Data Mass Spectrum EI_MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Molecular Structure and Proton Environments

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1-butanol

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

This compound, with the chemical formula C₆H₁₄O, possesses four distinct proton environments, which give rise to four unique signals in its ¹H NMR spectrum. The structure is as follows:

(CH₃)₃C-CH₂-CH₂-OH

The non-equivalent protons are systematically labeled from 'a' to 'd' for assignment purposes:

  • Hₐ: The nine equivalent protons of the three methyl groups attached to the quaternary carbon (a tert-butyl group).

  • Hₑ: The two protons on the methylene group adjacent to the tert-butyl group (C-2).

  • Hₒ: The two protons on the methylene group bonded to the hydroxyl group (C-1).

  • Hₔ: The single proton of the hydroxyl group.

¹H NMR Spectral Data

The following table summarizes the quantitative data obtained from the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃).

Signal AssignmentChemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) Hz
Hₐ (-C(CH₃)₃)~0.929HSinglet (s)N/A
Hₑ (-CH₂-)~1.532HTriplet (t)~7.0 Hz
Hₒ (-CH₂OH)~3.702HTriplet (t)~7.0 Hz
Hₔ (-OH)Variable (~1.6-2.5)1HSinglet (s, broad)N/A

Spectral Interpretation

  • Hₐ Signal (Singlet, ~0.92 ppm): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet in the most upfield region of the spectrum, characteristic of shielded alkyl protons.

  • Hₑ Signal (Triplet, ~1.53 ppm): These two protons are adjacent to the Hₒ methylene group. According to the n+1 rule, their signal is split into a triplet by the two Hₒ protons (n=2, 2+1=3).

  • Hₒ Signal (Triplet, ~3.70 ppm): These two protons are adjacent to the Hₑ methylene group and are deshielded by the electronegative oxygen atom, causing their signal to appear further downfield. They are split into a triplet by the two neighboring Hₑ protons (n=2, 2+1=3).

  • Hₔ Signal (Broad Singlet, Variable): The hydroxyl proton signal is often broad and does not typically couple with adjacent protons due to rapid chemical exchange with trace amounts of acid or water in the solvent.[1] Its chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol

The following outlines a standard methodology for acquiring the ¹H NMR spectrum of this compound.

a) Sample Preparation:

  • Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing properties for nonpolar to moderately polar compounds.[2]

  • A small amount of an internal standard, typically tetramethylsilane (TMS), is added. The protons of TMS are defined as having a chemical shift of 0.0 ppm and are used to reference the spectrum.[3]

  • The solution is transferred to a standard 5 mm NMR tube.

b) Instrument Parameters:

  • The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher (e.g., 400 MHz).[4]

  • The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift.

  • A standard one-dimensional proton pulse sequence is utilized.

  • Data is acquired over a spectral width of approximately 0-12 ppm.

  • To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.

c) Data Processing:

  • The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain spectrum.

  • The spectrum is phase-corrected and baseline-corrected.

  • The chemical shifts are referenced to the TMS signal at 0.0 ppm.

  • The signals are integrated to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with its distinct proton environments clearly labeled.

Caption: Structure of this compound with proton assignments.

References

13C NMR Analysis of 3,3-Dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethyl-1-butanol. It details the experimental protocol for acquiring a quantitative spectrum, presents a comprehensive table of chemical shifts with assignments, and illustrates the structural relationships giving rise to the observed NMR signals.

Introduction to 13C NMR Analysis of Alcohols

13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By observing the magnetic properties of the 13C nuclei, it is possible to determine the number of non-equivalent carbon atoms in a molecule and to gain insights into their chemical environment. For alcohols such as this compound, 13C NMR provides a clear picture of the carbon skeleton, aiding in its identification and characterization. The proton-decoupled 13C NMR spectrum is particularly useful as it simplifies the spectrum to a series of single peaks for each unique carbon atom, making interpretation more straightforward than in proton NMR.

Experimental Protocol

A detailed methodology for acquiring a quantitative 13C NMR spectrum of this compound is outlined below.

2.1. Sample Preparation

  • Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the alcohol by distillation to remove any non-volatile impurities.

  • Solvent Selection: Chloroform-d (CDCl3) is a commonly used deuterated solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.

  • Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[1] For quantitative analysis, a higher concentration may be beneficial to improve the signal-to-noise ratio.

  • Internal Standard: Tetramethylsilane (TMS) is added to the sample as an internal chemical shift reference and is set to 0.0 ppm.

  • Sample Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

  • Degassing: For highly accurate quantitative results, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.[2]

2.2. NMR Spectrometer Parameters

The following parameters are suggested for a quantitative 13C NMR analysis on a standard NMR spectrometer:

ParameterRecommended ValuePurpose
Pulse Angle 30-45°To ensure complete relaxation between pulses for accurate integration.
Acquisition Time 1-2 secondsSufficient for good resolution.
Relaxation Delay (d1) 5 x T1 of the slowest relaxing carbonCrucial for quantitative analysis to allow for full magnetization recovery. For non-quaternary carbons, a delay of 10-30 seconds is often sufficient. For the quaternary carbon, a longer delay may be necessary. The use of a paramagnetic relaxation agent like Cr(acac)3 can shorten this delay.
Number of Scans 128 or higherTo achieve an adequate signal-to-noise ratio.
Temperature 298 K (25 °C)Standard operating temperature.
Decoupling Proton broadband decouplingTo simplify the spectrum by removing C-H coupling.

Data Presentation: 13C NMR Chemical Shifts of this compound

The 13C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are presented in the table below.

Carbon AtomChemical Shift (δ, ppm)Multiplicity (Proton-Decoupled)Assignment
C1~60.5Singlet-CH2OH
C2~45.5Singlet-CH2-
C3~30.0Singlet-C(CH3)3
C4~29.5Singlet-C(CH3)3
C5~29.5Singlet-C(CH3)3
C6~29.5Singlet-C(CH3)3

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The three methyl carbons (C4, C5, C6) are chemically equivalent and therefore resonate at the same chemical shift.

Interpretation and Signaling Pathways

The chemical shift of a carbon atom in a 13C NMR spectrum is primarily influenced by its local electronic environment. Electronegative atoms, such as the oxygen in the hydroxyl group, deshield adjacent carbon atoms, causing them to resonate at a higher chemical shift (downfield).

The relationship between the structure of this compound and its 13C NMR spectrum can be visualized as a signaling pathway where the structural features of the molecule dictate the resulting NMR signals.

G Figure 1: 13C NMR Signaling Pathway for this compound cluster_0 Molecular Structure cluster_1 Electronic Environment cluster_2 13C NMR Spectrum C1 C1 (-CH2OH) Env1 Deshielded by -OH C1->Env1 C2 C2 (-CH2-) Env2 Alkyl Chain C2->Env2 C3 C3 (Quaternary) Env3 Quaternary Carbon C3->Env3 C456 C4, C5, C6 (-CH3) Env4 Shielded Methyl Groups C456->Env4 Signal1 ~60.5 ppm Env1->Signal1 Signal2 ~45.5 ppm Env2->Signal2 Signal3 ~30.0 ppm Env3->Signal3 Signal4 ~29.5 ppm Env4->Signal4

Figure 1: 13C NMR Signaling Pathway for this compound

Explanation of the Signaling Pathway:

  • C1 (-CH2OH): This carbon is directly attached to the electronegative oxygen atom of the hydroxyl group. This causes a significant downfield shift, resulting in the signal at approximately 60.5 ppm.

  • C2 (-CH2-): This methylene carbon is further from the hydroxyl group and experiences less of its deshielding effect, hence it appears at a more upfield position of around 45.5 ppm compared to C1.

  • C3 (Quaternary): The quaternary carbon is shielded by the surrounding alkyl groups and is not directly bonded to any electronegative atoms, leading to its resonance at about 30.0 ppm. Quaternary carbons typically show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

  • C4, C5, C6 (-CH3): The three methyl carbons are chemically equivalent due to the free rotation around the C2-C3 single bond. They are the most shielded carbons in the molecule, resulting in a single, more intense signal at the most upfield position, around 29.5 ppm.

Conclusion

The 13C NMR analysis of this compound provides a clear and unambiguous confirmation of its carbon framework. The well-resolved signals in the spectrum, when combined with a thorough understanding of chemical shift principles, allow for the precise assignment of each carbon atom. The experimental protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the accurate identification and characterization of this and similar molecules.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-Dimethyl-1-butanol. It includes a detailed analysis of its characteristic vibrational modes, a step-by-step experimental protocol for obtaining the spectrum, and a summary of key spectral data. This document is intended to serve as a valuable resource for scientists and researchers engaged in chemical analysis, quality control, and drug development processes where the characterization of this alcohol is required.

Introduction to the FT-IR Spectroscopy of this compound

This compound, a primary alcohol, possesses a unique molecular structure that gives rise to a characteristic infrared spectrum. The presence of a hydroxyl (-OH) group, a tertiary butyl group, and a short alkyl chain results in a series of distinct absorption bands. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its various functional groups. The resulting spectrum can be used for identification, purity assessment, and structural elucidation.

The key vibrational features of this compound include a broad O-H stretching band due to hydrogen bonding, various C-H stretching and bending modes from the methyl and methylene groups, and a characteristic C-O stretching vibration.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing liquid samples with minimal preparation.[1][2][3]

2.1. Materials and Equipment

  • Sample: this compound (liquid)

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes (e.g., Kimwipes).

  • Pipette or Dropper: To apply the sample to the ATR crystal.

2.2. Procedure

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Confirm that the ATR accessory is correctly installed in the sample compartment.

  • ATR Crystal Cleaning:

    • Before acquiring a background or sample spectrum, it is crucial to clean the ATR crystal surface to remove any residual contaminants.

    • Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface.

    • Use a dry, lint-free wipe to remove any remaining solvent.

  • Background Spectrum Acquisition:

    • With the clean and dry ATR crystal, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

    • Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal.[1] The sample should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

    • The instrument's software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Analysis and Interpretation:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption bands and compare them to known literature values or spectral databases to confirm the identity and purity of the this compound.

  • Post-Measurement Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and lint-free wipes to remove all traces of the sample.

FT-IR Spectral Data of this compound

The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from experimental findings and theoretical calculations.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3330Strong, BroadO-H stretch (hydrogen-bonded)
2955 - 2860StrongC-H stretch (asymmetric and symmetric from CH₃ and CH₂)
1465MediumC-H bend (scissoring)
1365MediumC-H bend (umbrella mode of t-butyl group)
1045StrongC-O stretch (primary alcohol)

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound is illustrated in the diagram below.

FT_IR_Workflow A Start B Prepare FT-IR Spectrometer and ATR Accessory A->B C Clean ATR Crystal (e.g., with Isopropanol) B->C D Acquire Background Spectrum (Air) C->D E Apply this compound Sample to Crystal D->E F Acquire Sample Spectrum E->F G Process and Analyze Data (Baseline Correction, Peak Identification) F->G H Clean ATR Crystal Post-Analysis G->H I End H->I

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

  • O-H Stretching Region (3600-3200 cm⁻¹): The most prominent feature in the spectrum of this compound is a strong and broad absorption band centered around 3330 cm⁻¹. This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments present in the liquid state.

  • C-H Stretching Region (3000-2850 cm⁻¹): A series of strong, sharp peaks are observed in this region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the molecule.

  • Fingerprint Region (below 1500 cm⁻¹):

    • C-H Bending: Around 1465 cm⁻¹, a medium intensity band is attributed to the scissoring (bending) vibration of the CH₂ group. The characteristic umbrella bending mode of the tertiary-butyl group is observed around 1365 cm⁻¹.

    • C-O Stretching: A strong absorption band located at approximately 1045 cm⁻¹ is assigned to the C-O stretching vibration. The position of this band is indicative of a primary alcohol.

Conclusion

The FT-IR spectrum of this compound is well-defined, with characteristic absorption bands that can be readily identified. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to accurately acquire, analyze, and interpret the FT-IR spectrum of this compound. The provided experimental protocol offers a standardized approach to ensure high-quality and reproducible results, which are essential for reliable chemical analysis and quality assurance in a professional laboratory setting.

References

An In-depth Technical Guide to the Mass Spectrometry of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) of 3,3-Dimethyl-1-butanol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of organic molecules. This document details the fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol.

Introduction

This compound (C6H14O), also known as neohexanol, is a primary alcohol with a molecular weight of 102.17 g/mol .[1][2][3] Its structure features a sterically hindered tert-butyl group adjacent to the ethyl alcohol moiety. Understanding the behavior of this molecule under electron ionization is crucial for its unambiguous identification in complex mixtures. In mass spectrometry, alcohols primarily undergo two characteristic fragmentation pathways: alpha-cleavage and dehydration (loss of water).[4][5] Alpha-cleavage involves the breaking of the bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[4][6] Dehydration is the elimination of a water molecule (18 amu), which is a common rearrangement for many alcohols.[5][7]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks summarized in the table below. The molecular ion peak (M+) at m/z 102 is not observed, which is common for alcohols due to its instability.[4][8]

m/zRelative Intensity (%)Proposed Fragment Ion
57100.0[C4H9]+
7155.8[C5H11]+
4339.5[C3H7]+
2934.9[C2H5]+
4132.6[C3H5]+
8425.6[M-H2O]+•
3118.6[CH2OH]+

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation ([C4H9]+), formed through the cleavage of the C1-C2 bond. Another significant fragmentation is the loss of a methyl group to form the ion at m/z 71. The peak at m/z 31 is a diagnostic ion for primary alcohols, resulting from alpha-cleavage with the loss of a C5H11 radical.[5] The ion at m/z 84 represents the loss of a water molecule from the molecular ion.

The following diagram illustrates the primary fragmentation pathway of this compound.

fragmentation M [C6H14O]+• m/z 102 (not observed) F84 [C6H12]+• m/z 84 M->F84 - H2O F71 [C5H11]+ m/z 71 M->F71 - CH3• F57 [C4H9]+ m/z 57 (Base Peak) M->F57 - C2H5O• F31 [CH2OH]+ m/z 31 M->F31 - C5H11• (α-cleavage)

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol

The following is a generalized experimental protocol for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

  • A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be optimized to avoid detector saturation.

2. Instrumentation:

  • A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for volatile compounds like this compound.

  • The mass spectrometer is operated in electron ionization (EI) mode.

3. GC-MS Parameters:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, followed by a ramp of 10 °C/min to 200 °C.

  • Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV.[9] This is a standard energy that promotes fragmentation and allows for comparison with library spectra.

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 25-200

  • Scan Rate: 2 scans/second

5. Data Acquisition and Analysis:

  • The mass spectrum is recorded as the compound elutes from the GC column.

  • The resulting spectrum is processed to subtract the background and identify the mass-to-charge ratios and relative abundances of the fragment ions.

  • The fragmentation pattern is then interpreted to confirm the structure of the analyte.

The logical workflow for this experimental procedure is depicted below.

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep Prepare Dilute Solution Injection Inject Sample into GC Prep->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization MassAnalysis Mass Analysis (Quadrupole) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectral Processing Acquisition->Processing Interpretation Interpretation & Identification Processing->Interpretation

Caption: General experimental workflow for GC-EI-MS analysis.

References

The Discovery and Synthesis of 3,3-Dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butanol, also known as neohexanol, is a six-carbon branched-chain alcohol. This document provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It is intended to serve as a technical resource, offering detailed experimental protocols for its preparation, a summary of its physicochemical properties, and a discussion of the mechanistic principles underlying its synthesis. The historical narrative is rooted in the foundational work on carbocation rearrangements by Frank C. Whitmore, which provided the theoretical framework for understanding the formation of such branched structures.

Historical Context and Discovery

The conceptual origins of this compound are intertwined with the development of the theory of carbocation rearrangements in the early 20th century. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence and methods of synthesis are a direct consequence of the foundational work on the behavior of branched alkyl groups in chemical reactions.

The pioneering research of Frank C. Whitmore in the 1930s on intramolecular rearrangements provided the intellectual framework for understanding how neopentyl-type structures, like the one present in this compound, could be formed or would react. Whitmore's work on the rearrangement of neopentyl alcohol and other similar compounds led to the postulation of carbocation intermediates and the now-famous "Whitmore 1,2-shift," a fundamental concept in organic chemistry. This understanding was crucial for devising synthetic pathways that could lead to the formation of sterically hindered alcohols like this compound without unintended rearrangements.

The synthesis of branched-chain alcohols, in general, was an area of significant interest for chemists exploring the properties and potential applications of novel organic compounds. The development of powerful synthetic tools, most notably the Grignard reaction, opened the door to the systematic preparation of a vast array of alcohols, including those with significant steric hindrance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

PropertyValueReference
Molecular FormulaC₆H₁₄O[1]
Molecular Weight102.17 g/mol [1]
Boiling Point143 °C[1]
Melting Point-60 °C[1]
Density0.844 g/mL at 25 °C[1]
Refractive Index (n²⁰/D)1.414[1]

Table 2: Spectroscopic Data of this compound

Spectrum TypeKey Peaks/Shifts
¹H NMR (Proton NMR)δ (ppm): ~3.7 (t, 2H, -CH₂OH), ~1.5 (t, 2H, -CH₂CH₂OH), ~0.9 (s, 9H, -C(CH₃)₃)
¹³C NMR (Carbon NMR)δ (ppm): ~61 (-CH₂OH), ~45 (-CH₂CH₂OH), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃)
IR (Infrared)Strong, broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2950 cm⁻¹ (C-H stretch)
MS (Mass Spectrometry)m/z: 102 (M⁺), 87, 71, 57 (base peak), 43, 41, 29

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and versatile methods include the Grignard reaction, hydroboration-oxidation of the corresponding alkene, and the reduction of 3,3-dimethylbutanoic acid or its esters.

Grignard Reaction with Formaldehyde

This is a widely used method that involves the reaction of a neopentyl Grignard reagent with formaldehyde.[2]

Materials:

  • Magnesium turnings

  • Neopentyl halide (e.g., neopentyl chloride or bromide)

  • Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

  • Iodine crystal (as an initiator)

  • Dry formaldehyde gas or paraformaldehyde

  • Saturated aqueous ammonium chloride solution

  • Dilute hydrochloric acid

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Add a small crystal of iodine.

    • Add a small amount of a solution of neopentyl halide in anhydrous ether to the flask.

    • Initiate the reaction by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining neopentyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Slowly bubble dry formaldehyde gas through the solution, or add small portions of dry paraformaldehyde. This step is exothermic and the temperature should be maintained below 20 °C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

    • Stir vigorously to hydrolyze the magnesium alkoxide.

    • Separate the ether layer.

    • Extract the aqueous layer with two portions of ether.

    • Combine the organic layers and wash with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the ether solution over anhydrous magnesium sulfate.

    • Filter and remove the ether by distillation.

    • Distill the residue under reduced pressure to obtain pure this compound.

Grignard_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Neopentyl_Halide Neopentyl Halide ((CH₃)₃CCH₂X) Grignard_Reagent Neopentylmagnesium Halide ((CH₃)₃CCH₂MgX) Neopentyl_Halide->Grignard_Reagent + Mg (in ether) Mg Magnesium (Mg) Mg->Grignard_Reagent Formaldehyde Formaldehyde (CH₂O) Alkoxide Magnesium Alkoxide ((CH₃)₃CCH₂CH₂OMgX) Formaldehyde->Alkoxide Grignard_Reagent->Alkoxide + CH₂O Product This compound ((CH₃)₃CCH₂CH₂OH) Alkoxide->Product H₃O⁺ (Workup)

Caption: Grignard synthesis of this compound.
Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

This two-step method provides a regioselective and stereospecific route to the anti-Markovnikov alcohol.[3]

Materials:

  • 3,3-Dimethyl-1-butene

  • Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butene in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

    • Add the borane-THF complex solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. This step is highly exothermic, and the temperature should be carefully controlled.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by distillation under reduced pressure.

Hydroboration_Oxidation cluster_reactants Reactants cluster_intermediates Intermediate cluster_reagents Oxidation Reagents cluster_products Product Alkene 3,3-Dimethyl-1-butene Organoborane Trineohexylborane Alkene->Organoborane 1. Hydroboration Borane Borane-THF (BH₃·THF) Borane->Organoborane Product This compound Organoborane->Product 2. Oxidation Oxidants H₂O₂, NaOH Oxidants->Product

Caption: Hydroboration-oxidation of 3,3-Dimethyl-1-butene.
Reduction of 3,3-Dimethylbutanoic Acid or its Esters

The carboxylic acid or its corresponding ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Materials:

  • 3,3-Dimethylbutanoic acid or a methyl/ethyl ester thereof

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dilute sulfuric acid or hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a suspension of lithium aluminum hydride in anhydrous ether.

    • Under a nitrogen atmosphere, add a solution of 3,3-dimethylbutanoic acid or its ester in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for 2-4 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water (Fieser workup).

    • Filter the resulting granular precipitate of aluminum salts and wash it with ether.

    • Combine the filtrate and the ether washings.

    • Dry the ether solution over anhydrous sodium sulfate.

    • Filter and remove the ether by distillation.

    • Distill the residue under reduced pressure to obtain pure this compound.

Reduction_Synthesis cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Product Starting_Material 3,3-Dimethylbutanoic Acid or its Ester Aluminum_Alkoxide Aluminum Alkoxide Complex Starting_Material->Aluminum_Alkoxide 1. Reduction (in ether) Reducing_Agent Lithium Aluminum Hydride (LiAlH₄) Reducing_Agent->Aluminum_Alkoxide Product This compound Aluminum_Alkoxide->Product 2. H₂O Workup

Caption: Reduction of 3,3-Dimethylbutanoic Acid or its Ester.

Conclusion

This compound, a sterically hindered primary alcohol, holds a significant place in synthetic organic chemistry, both from a historical perspective tied to the understanding of reaction mechanisms and for its practical applications as a building block. The synthetic methods detailed in this guide, particularly the Grignard reaction, offer reliable and scalable routes to this compound. The provided experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this versatile molecule.

References

A Comprehensive Guide to the Synonyms and Chemical Identifiers of 3,3-Dimethyl-1-butanol (Neohexanol)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a detailed overview of the synonyms, trade names, and registry numbers for 3,3-Dimethyl-1-butanol, commonly known as neohexanol.

This compound , an organic compound with the chemical formula C6H14O, is a primary alcohol.[1][2] It is recognized for its role as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), with potential applications in cardiovascular disease research.[3][4] It also serves as a cosurfactant in certain chemical systems.[3][4]

Nomenclature and Identification

The consistent and accurate identification of chemical compounds is crucial for experimental reproducibility and clear communication within the scientific community. The following tables summarize the various names and identifiers for this compound.

Identifier Type Identifier Source
IUPAC Name 3,3-dimethylbutan-1-ol[1][5]
Common Name Neohexanol[1][3]
CAS Number 624-95-3[1][6][7][8][9]
Molecular Formula C6H14O[1][6][8]
Molecular Weight 102.17 g/mol [1]
Alternate Name 3,3-Dimethylbutanol[1][6]

A variety of other synonyms and database identifiers are also used to refer to this compound. These are detailed in the table below.

Synonym/Identifier Source
1-Butanol, 3,3-dimethyl-[1][10][11]
3,3-Dimethyl-butan-1-ol[1][11]
3,3-dimethyl butan-1-ol[1]
3,3dimethyl-1-butanol[1]
DMB[3][4][12]
tert-Hexanol[1]
tert-HEXYL ALCOHOL[1]
DIMBUNOL[1]
NSC-54158[1]
NSC 54158[1][11]
UNII-543OYD666T[1]
543OYD666T[1]
EINECS 210-872-6[1][11]
210-872-6[1]
ChemSpider ID11732
PubChem CID12233
ChEMBL IDCHEMBL25029
DTXSID3060796[1]
DTXCID0043347[1]
MFCD00002928[1]
Beilstein/REAXYS Number1731466
InChIInChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3
InChIKeyDUXCSEISVMREAX-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)CCO

Logical Relationships of Synonyms

The relationship between the primary identifiers and various synonyms can be visualized as a hierarchical structure, with the IUPAC name representing the systematic nomenclature from which other common and database-specific names are derived.

Synonyms_Relationship cluster_db Database Identifiers This compound This compound DMB DMB This compound->DMB EINECS: 210-872-6 EINECS: 210-872-6 PubChem CID: 12233 PubChem CID: 12233 ChemSpider: 11732 ChemSpider: 11732 ChEMBL ID: CHEMBL25029 ChEMBL ID: CHEMBL25029 IUPAC: 3,3-dimethylbutan-1-ol IUPAC: 3,3-dimethylbutan-1-ol IUPAC: 3,3-dimethylbutan-1-ol->this compound IUPAC: 3,3-dimethylbutan-1-ol->PubChem CID: 12233 IUPAC: 3,3-dimethylbutan-1-ol->ChemSpider: 11732 IUPAC: 3,3-dimethylbutan-1-ol->ChEMBL ID: CHEMBL25029 CAS: 624-95-3 CAS: 624-95-3 IUPAC: 3,3-dimethylbutan-1-ol->CAS: 624-95-3 CAS: 624-95-3->EINECS: 210-872-6

Caption: Hierarchical relationship of this compound synonyms.

This guide is intended to serve as a comprehensive reference for the nomenclature of this compound. The provided data, compiled from various chemical databases and supplier information, should aid in the unambiguous identification of this compound in research and development settings. No experimental protocols were cited in the source material.

References

The Natural Occurrence of 3,3-Dimethyl-1-butanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butanol (DMB), a six-carbon branched-chain alcohol, has garnered significant scientific interest due to its potential health benefits, primarily its role as an inhibitor of trimethylamine (TMA) formation by the gut microbiota. Elevated levels of trimethylamine N-oxide (TMAO), a metabolite derived from TMA, have been linked to an increased risk of cardiovascular disease. This technical guide provides an in-depth overview of the natural occurrence of DMB, presenting quantitative data, detailed experimental protocols for its detection, and an exploration of its biosynthetic and metabolic pathways.

Natural Occurrence of this compound

This compound is a naturally occurring volatile organic compound found in a limited number of food products. Its presence has been confirmed in certain cold-pressed extra virgin olive oils, balsamic vinegars, and red wines. The concentration of DMB in these sources can vary significantly depending on factors such as the specific cultivar of the raw material, geographical origin, and processing methods.

Quantitative Data on this compound Occurrence

Recent analytical studies have begun to quantify the concentration of DMB in various natural products. The most comprehensive data currently available is for extra virgin olive oil.

Natural SourceCultivar/TypeConcentration Range (mg/L)Reference(s)
Extra Virgin Olive OilPlus Health Blue9.7[1]
Extra Virgin Olive OilPlus Health DMB11.4[1]
Extra Virgin Olive OilFyllikon First Harvest8.3[1]
Extra Virgin Olive OilPlus Health Green7.8[1]
Extra Virgin Olive OilAgourelaio Early Harvest6.8[1]
Extra Virgin Olive OilArmonia Monovarietal0.0048[1]
Extra Virgin Olive OilEdremit-type (Turkey)0.0088[1]
Extra Virgin Olive OilCommercial (Turkey)0.0015[1]
Red WineVariousNot Quantified[2]
Balsamic VinegarVariousNot Quantified[3]

Note: Quantitative data for red wine and balsamic vinegar is currently limited in the scientific literature.

Experimental Protocols for Detection and Quantification

The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. Headspace sampling is often employed to extract the volatile fraction from the sample matrix.

General Protocol for Headspace GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of DMB in liquid samples like olive oil, wine, and vinegar. Method optimization and validation are crucial for accurate quantification in specific matrices.

1. Sample Preparation:

  • Accurately weigh or measure a known amount of the liquid sample (e.g., 1-5 g) into a headspace vial.

  • For viscous samples like balsamic vinegar, dilution with deionized water may be necessary.

  • Add a known amount of an appropriate internal standard (e.g., a deuterated analog of DMB or a structurally similar compound not present in the sample) to each vial for accurate quantification.

  • Seal the vials tightly with a PTFE/silicone septum and a crimp cap.

2. Headspace Extraction:

  • Place the vials in the headspace autosampler.

  • Incubate the vials at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds, including DMB, to partition into the headspace gas phase.

3. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is suitable for separating volatile alcohols. Column dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

    • Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 200-250 °C.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of DMB and the internal standard for enhanced sensitivity and specificity.

    • Mass Range: Typically m/z 35-350.

4. Data Analysis:

  • Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

  • Quantify the concentration of DMB by creating a calibration curve using standards of known concentrations and normalizing the peak area of DMB to the peak area of the internal standard.

Biosynthesis and Metabolic Pathways

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in plants such as olives and grapes has not been fully elucidated. However, it is hypothesized to be derived from the metabolism of branched-chain amino acids, similar to the formation of other branched-chain alcohols. The pathway likely involves the following key steps:

  • Transamination: A branched-chain amino acid (e.g., leucine) is converted to its corresponding α-keto acid (α-ketoisocaproate).

  • Decarboxylation: The α-keto acid is decarboxylated by a keto-acid decarboxylase to form an aldehyde (3-methylbutanal).

  • Reduction: The aldehyde is then reduced by an alcohol dehydrogenase to produce the corresponding alcohol.

While this is a plausible pathway, the specific enzymes and intermediates involved in the formation of the 3,3-dimethyl structure in plants require further investigation. It is possible that a precursor with a neopentyl skeleton is involved.

Signaling Pathway: Inhibition of Trimethylamine (TMA) Formation

The primary mechanism by which this compound is thought to exert its beneficial health effects is through the inhibition of the microbial enzyme choline TMA lyase. This enzyme is responsible for cleaving choline, a nutrient found in various foods, to produce trimethylamine (TMA).

TMA_Formation_Inhibition Dietary_Choline Dietary Choline Gut_Microbiota Gut Microbiota Dietary_Choline->Gut_Microbiota Metabolized by TMA_Lyase Choline TMA Lyase Gut_Microbiota->TMA_Lyase TMA Trimethylamine (TMA) TMA_Lyase->TMA Produces Liver Liver TMA->Liver Absorbed into bloodstream DMB This compound (DMB) DMB->Inhibition Inhibition->TMA_Lyase FMO3 Flavin monooxygenase 3 (FMO3) Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO Oxidizes Atherosclerosis Atherosclerosis Risk TMAO->Atherosclerosis Contributes to

Caption: Inhibition of TMA formation by DMB.

Experimental Workflow for DMB Analysis in Olive Oil

The following diagram illustrates a typical workflow for the quantification of this compound in olive oil samples.

DMB_Analysis_Workflow start Start sample_prep Sample Preparation: - Weigh olive oil - Add internal standard - Seal vial start->sample_prep headspace Headspace Extraction: - Incubate at elevated temperature sample_prep->headspace gcms GC-MS Analysis: - Injection - Separation - Detection headspace->gcms data_analysis Data Analysis: - Peak identification - Integration - Quantification gcms->data_analysis results Report Results (Concentration of DMB) data_analysis->results end End results->end

Caption: Workflow for DMB analysis in olive oil.

Conclusion

This compound is a naturally occurring compound with significant potential for impacting human health through its interaction with the gut microbiome. While its presence has been confirmed in olive oil, red wine, and balsamic vinegar, further research is needed to fully characterize its distribution in the plant kingdom and to elucidate its biosynthetic pathway. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of DMB, which will be crucial for future studies investigating its natural occurrence and its role in health and disease. As research in this area continues, a deeper understanding of this fascinating molecule and its implications for drug development and nutritional science is anticipated.

References

The Biosynthesis of 3,3-Dimethyl-1-butanol: A Technical Guide on a Novel Biofuel Candidate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,3-Dimethyl-1-butanol (3,3-DM-1B), a branched-chain alcohol, presents intriguing possibilities as a next-generation biofuel and a valuable chemical intermediate. Its structural properties suggest favorable combustion characteristics and potential applications in various industrial syntheses. However, a crucial distinction must be made at the outset: currently, no natural or engineered biosynthetic pathway for this compound has been described in scientific literature. Its production is presently confined to chemical synthesis routes.

This technical guide addresses this knowledge gap by providing a comprehensive overview of the state of the art. Recognizing the interest in microbial production of advanced biofuels, this document will first detail the established chemical synthesis of this compound. Subsequently, as a pertinent and insightful proxy, this guide will offer an in-depth exploration of the well-characterized biosynthetic pathways of its structural isomers, isobutanol and 3-methyl-1-butanol. By examining the metabolic engineering strategies, quantitative production data, and experimental protocols for these related compounds, researchers can gain valuable insights that may inform future efforts to engineer a biosynthetic route for this compound.

Chemical Synthesis of this compound

The primary methods for producing this compound involve classical organic chemistry reactions, most notably utilizing Grignard reagents.

Grignard Reaction with Formaldehyde

One common laboratory-scale synthesis involves the reaction of a neopentyl magnesium halide (a Grignard reagent) with formaldehyde. The subsequent hydrolysis of the reaction intermediate yields this compound.[1][2]

Reaction Scheme:

  • Grignard Reagent Formation: Neopentyl halide (e.g., neopentyl chloride) reacts with magnesium metal in an ether solvent (e.g., tetrahydrofuran or diethyl ether) to form neopentylmagnesium halide.

  • Reaction with Formaldehyde: The Grignard reagent is then reacted with formaldehyde.

  • Hydrolysis: The resulting magnesium alkoxide is hydrolyzed with an aqueous acid to produce this compound.

Grignard Reaction with 1,2-Dichloroethane

Another patented method involves the reaction of tert-butylmagnesium halide with 1,2-dichloroethane, followed by hydrolysis to yield the final product.[3] This multi-step process offers an alternative route using different starting materials.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is a generalized representation based on established Grignard reaction procedures.[1][2]

Materials:

  • Magnesium turnings

  • Neopentyl chloride (or other suitable neopentyl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Formaldehyde (paraformaldehyde can be thermally depolymerized)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., three-necked flask, dropping funnel, condenser with drying tube)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Dissolve neopentyl chloride in anhydrous ether and add it to the dropping funnel.

    • Add a small amount of the neopentyl chloride solution to the magnesium. The reaction should start, as evidenced by bubbling and heat generation. If the reaction does not start, gentle warming may be necessary.

    • Once the reaction has initiated, add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until the magnesium is consumed.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent in an ice bath.

    • Slowly introduce gaseous formaldehyde (from the depolymerization of paraformaldehyde) or a solution of formaldehyde in an appropriate solvent into the reaction mixture with vigorous stirring. Maintain the temperature below 10 °C.

  • Hydrolysis and Extraction:

    • After the addition of formaldehyde is complete, slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Extract the aqueous layer with two additional portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude this compound by fractional distillation.

Biosynthesis of Isobutanol and 3-Methyl-1-butanol: A Proxy for Branched-Chain Alcohol Production

While a direct biosynthetic pathway for this compound is unknown, the microbial production of its isomers, isobutanol and 3-methyl-1-butanol, is well-established. These pathways serve as excellent models for understanding the principles of engineering microorganisms for branched-chain alcohol synthesis. Both pathways leverage the host's native amino acid biosynthesis pathways.

Isobutanol Biosynthesis

The engineered isobutanol pathway diverts intermediates from the L-valine biosynthesis pathway.[4][5]

Isobutanol_Biosynthesis Pyruvate Pyruvate Acetolactate α-Acetolactate Pyruvate->Acetolactate AlsS DHIV α,β-Dihydroxyisovalerate Acetolactate->DHIV IlvC KIV α-Ketoisovalerate DHIV->KIV IlvD Isobutyraldehyde Isobutyraldehyde KIV->Isobutyraldehyde Kivd Valine L-Valine KIV->Valine IlvE (Transaminase) Isobutanol Isobutanol Isobutyraldehyde->Isobutanol ADH

Caption: Engineered isobutanol biosynthesis pathway from pyruvate.

3-Methyl-1-butanol Biosynthesis

The biosynthesis of 3-methyl-1-butanol utilizes intermediates from the L-leucine biosynthesis pathway, which itself starts from α-ketoisovalerate, an intermediate in the isobutanol pathway.[6]

Three_Methyl_One_Butanol_Biosynthesis KIV α-Ketoisovalerate alpha_IPM α-Isopropylmalate KIV->alpha_IPM LeuA beta_IPM β-Isopropylmalate alpha_IPM->beta_IPM LeuC/LeuD KIC α-Ketoisocaproate beta_IPM->KIC LeuB Three_Methyl_Butyraldehyde 3-Methylbutyraldehyde KIC->Three_Methyl_Butyraldehyde Kivd Leucine L-Leucine KIC->Leucine IlvE (Transaminase) Three_Methyl_Butanol 3-Methyl-1-butanol Three_Methyl_Butyraldehyde->Three_Methyl_Butanol ADH Acetyl_CoA Acetyl-CoA Acetyl_CoA->alpha_IPM

Caption: Engineered 3-methyl-1-butanol biosynthesis pathway.

Quantitative Data from Engineered Microorganisms

The production of isobutanol and 3-methyl-1-butanol has been demonstrated in various engineered microorganisms, including Escherichia coli, Corynebacterium glutamicum, and Saccharomyces cerevisiae. The following tables summarize representative production titers and yields.

Table 1: Isobutanol Production in Engineered Microorganisms

MicroorganismGenetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
E. coliOverexpression of alsS, ilvC, ilvD, kivd, adhA; Deletion of genes for byproduct formation220.34 (86% of theoretical)[7]
S. cerevisiaeOverexpression of cytosolic isobutanol pathway0.018 (mol/mol glucose)Not reported in g/g[5]
S. cerevisiaeOverexpression of ILV2, ILV3, ILV50.00386Not reported[8]
Synechococcus elongatus PCC 7942Overexpression of isobutanol pathway genes, deletion of glgC0.55Not applicable (from CO2)[9]
Synechocystis sp. PCC 6803Green light-inducible expression of kdc and adh0.238Not applicable (from CO2)[9][10][11]

Table 2: 3-Methyl-1-butanol Production in Engineered Microorganisms

MicroorganismGenetic ModificationsTiter (g/L)Yield (g/g glucose)Reference
E. coliRandom mutagenesis and selection, two-phase fermentation9.50.11[12][13]
E. coliOverexpression of leuAFBR, deletion of ilvE and tyrB1.280.11[14]
C. glutamicumInactivation of aceE and ldh, overexpression of kivd and adh30.497Not reported[15]
C. glutamicumOverexpression of aro10 and yqhD, reduced ilvE activity2.76Not reported[16]
Synechocystis sp. PCC 6803Green light-inducible expression of kdc and adh0.075Not applicable (from CO2)[9][10][11]
Experimental Protocols for Higher Alcohol Production and Analysis

Fermentation_Workflow Inoculum Inoculum Preparation (e.g., overnight culture) Fermenter Bioreactor Inoculation (Defined medium with glucose) Inoculum->Fermenter Induction Induction of Gene Expression (e.g., IPTG addition) Fermenter->Induction Fermentation Controlled Fermentation (pH, temperature, aeration) Induction->Fermentation Sampling Periodic Sampling (OD600, metabolites) Fermentation->Sampling Analysis Sample Analysis (GC-FID, HPLC) Sampling->Analysis

Caption: General experimental workflow for microbial production of higher alcohols.

Procedure:

  • Inoculum Preparation: A single colony of the engineered strain is used to inoculate a seed culture in a suitable medium (e.g., LB or a defined minimal medium) with appropriate antibiotics. The culture is grown overnight at the optimal temperature and shaking speed.

  • Bioreactor Setup and Inoculation: A bioreactor containing a defined fermentation medium with a carbon source (e.g., glucose) is prepared and sterilized. The bioreactor is inoculated with the seed culture to a specific starting optical density (e.g., OD600 of 0.1).

  • Induction: When the culture reaches a certain cell density (e.g., mid-exponential phase), gene expression for the heterologous pathway is induced, for example, by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) for lac-based promoter systems.

  • Controlled Fermentation: The fermentation is carried out under controlled conditions of temperature, pH (maintained by automated addition of acid/base), and aeration/agitation.

  • Sampling: Samples are taken aseptically at regular intervals to monitor cell growth (OD600) and for metabolite analysis.

Principle: Headspace gas chromatography with a flame ionization detector (GC-FID) is a standard method for the quantification of volatile organic compounds like fusel alcohols in fermentation broths.[17][18][19][20][21] This technique analyzes the vapor phase in equilibrium with the sample, which avoids injecting non-volatile components that could contaminate the GC system.

Experimental Protocol:

  • Sample Preparation:

    • Centrifuge the fermentation broth sample to pellet the cells.

    • Transfer a known volume of the supernatant to a headspace vial.

    • Add an internal standard solution (e.g., n-butanol or 3-pentanol, depending on the analytes of interest) to the vial.

    • Seal the vial with a septum and cap.

  • GC-FID Instrument Parameters (Example): [17][20][21]

    • Column: A polar column, such as one with a wax-based stationary phase (e.g., DB-Wax or ZB-624), is typically used for the separation of alcohols.

    • Headspace Autosampler:

      • Incubation Temperature: 70°C

      • Incubation Time: 10-15 minutes

    • GC Oven Temperature Program:

      • Initial Temperature: 35-40°C, hold for 5 minutes.

      • Ramp: Increase to 80-120°C at a rate of 3-5°C/min.

      • Final Ramp: Increase to 250°C at 10°C/min and hold for 5-10 minutes.

    • Injector Temperature: 200°C

    • Detector (FID) Temperature: 250°C

    • Carrier Gas: Helium or Nitrogen.

  • Quantification:

    • A calibration curve is generated using standards of known concentrations of the target alcohols prepared in a similar matrix as the samples.

    • The concentration of the alcohols in the samples is determined by comparing their peak areas (normalized to the internal standard) to the calibration curve.

Future Perspectives: Engineering a Biosynthetic Pathway for this compound

The development of a biosynthetic pathway for this compound would likely require a combination of enzyme discovery and protein engineering. A hypothetical pathway could be envisioned by modifying the existing isobutanol or 3-methyl-1-butanol pathways. The key challenge would be the enzymatic addition of a methyl group to a precursor like isobutyraldehyde or the use of a keto-acid precursor with the required carbon skeleton. This would necessitate the identification or engineering of novel enzymes, such as a methyltransferase or a keto-acid decarboxylase with altered substrate specificity. The comprehensive understanding of the biosynthesis of its isomers, as detailed in this guide, provides a solid foundation for such future research endeavors.

References

An In-depth Technical Guide on the Thermochemical Data of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 3,3-Dimethyl-1-butanol (C₆H₁₄O). The information is presented in a structured format to facilitate its use in research, development, and scientific applications.

Physicochemical Properties

This compound, also known as neohexanol, is a primary alcohol with the following fundamental properties:

PropertyValueReference
Molecular Formula C₆H₁₄O[N/A]
Molecular Weight 102.17 g/mol [N/A]
CAS Number 624-95-3[N/A]
Boiling Point 143 °C[N/A]
Melting Point -60 °C[N/A]
Density 0.844 g/mL at 25 °C[N/A]

Thermochemical Data

The following tables summarize the key thermochemical parameters for this compound.

Table 1: Enthalpy and Entropy Data

ParameterValueUnitsReference
Standard Enthalpy of Vaporization (ΔvapH°) 58.0 ± 0.2kJ/mol
Enthalpy of Fusion (ΔfusH) 9.54kJ/mol
Standard Enthalpy of Formation (ΔfH°) Data not availablekJ/mol[N/A]
Standard Molar Entropy (S°) Data not availableJ/mol·K[N/A]

Table 2: Heat Capacity Data

PhaseHeat Capacity (Cp)Temperature RangeReference
Liquid Data not availableN/A[N/A]

Table 3: Phase Transition Temperatures

TransitionTemperatureUnitsReference
Boiling Point (Tb) 416.15 (143 °C)K[N/A]
Melting Point (Tm) 213.15 (-60 °C)K[N/A]
Fusion Temperature (Tfus) 235.7K

Experimental Protocols

The experimental determination of the thermochemical data presented above typically involves the following methodologies.

3.1. Determination of Enthalpy of Vaporization (Calorimetric Method)

The enthalpy of vaporization can be determined using a Calvet-type microcalorimeter.

  • Principle: A sample of the substance is placed in a calorimetric cell, and the heat required to vaporize a known amount of the sample at a constant temperature is measured.

  • Apparatus: Calvet-type microcalorimeter, vacuum system, precision balance.

  • Procedure:

    • A small, precisely weighed sample of this compound is placed in an effusion cell within the calorimeter.

    • The system is evacuated to a high vacuum.

    • The calorimeter is maintained at a constant temperature.

    • The heat flow associated with the isothermal vaporization of the sample is measured until the sample is completely evaporated.

    • The enthalpy of vaporization is calculated from the integrated heat flow and the mass of the sample.

3.2. Determination of Enthalpy of Fusion (Adiabatic Calorimetry)

The enthalpy of fusion is determined using an adiabatic calorimeter.

  • Principle: The heat required to raise the temperature of the substance through its melting point is measured under adiabatic conditions.

  • Apparatus: Adiabatic calorimeter, temperature controller, energy input measurement system.

  • Procedure:

    • A known mass of this compound is placed in the calorimeter vessel.

    • The sample is cooled to a temperature below its melting point.

    • Electrical energy is supplied to the sample in discrete steps, and the resulting temperature increase is measured after thermal equilibrium is reached.

    • The heat capacity of the solid and liquid phases, as well as the heat absorbed during the phase transition, are determined.

    • The enthalpy of fusion is calculated from the heat absorbed during melting.

Visualizations

Experimental Workflow for Thermochemical Data Determination

Caption: A generalized workflow for the experimental determination of key thermochemical properties of this compound.

A Comprehensive Technical Guide to the Solubility of 3,3-Dimethyl-1-butanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of 3,3-Dimethyl-1-butanol (also known as neohexanol), a versatile branched alkanol. Understanding its solubility is critical for a wide range of applications, from its use as a ligand in the synthesis of single-molecule magnets to its role as a precursor for hydrocarbon surfactants. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of this compound has been determined in several key solvents. The following table summarizes the available quantitative data, providing a clear reference for laboratory applications.

SolventChemical FormulaSolubility ( g/100 mL)Temperature (°C)Molarity (M)Notes
WaterH₂O1.05[1]251.028[1]Slightly soluble.[2][3][4] Solubilized by ultrasound.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS10[1]259.788[1]Solubilized by ultrasound.[1]
EthanolC₂H₅OH2[5]251.958[5]Miscible.[6]

It is important to note that this compound is generally described as being miscible with most common organic solvents, including other alcohols and ethers.[6]

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The following protocol outlines a reliable gravimetric method for determining the solubility of a liquid solute, such as this compound, in a liquid solvent. This method is based on the precise measurement of mass to quantify the concentration of the solute in a saturated solution.

Materials and Apparatus:

  • This compound (solute)

  • Selected organic solvent

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath or heating/cooling system

  • Vials with airtight seals

  • Volumetric flasks

  • Pipettes

  • Evaporating dish

  • Drying oven

  • Desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The presence of a distinct layer of the solute will confirm that the solution is saturated.

    • Place the vial in a thermostatic bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Extraction:

    • Allow the mixture to stand undisturbed at the constant temperature until the two phases have clearly separated.

    • Carefully extract a precise volume (e.g., 10 mL) of the solvent phase (the supernatant) using a calibrated pipette, ensuring that none of the undissolved solute is drawn.

  • Gravimetric Analysis:

    • Transfer the extracted aliquot to a pre-weighed evaporating dish.

    • Carefully evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) until only the dissolved this compound remains.

    • Place the evaporating dish containing the residue in a drying oven at a temperature below the boiling point of this compound (143 °C) until a constant weight is achieved.

    • Cool the dish in a desiccator to prevent moisture absorption before weighing.

  • Calculation of Solubility:

    • Record the final weight of the evaporating dish with the residue.

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish.

    • Express the solubility in grams of solute per 100 mL of solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation of Saturated Solution cluster_extraction Sample Extraction cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in thermostatic bath prep1->prep2 prep3 Agitate for 24-48 hours to reach equilibrium prep2->prep3 ext1 Allow phases to separate prep3->ext1 ext2 Extract a known volume of the supernatant ext1->ext2 ana1 Transfer aliquot to a pre-weighed evaporating dish ext2->ana1 ana2 Evaporate the solvent ana1->ana2 ana3 Dry the residue to a constant weight ana2->ana3 ana4 Cool in a desiccator and weigh ana3->ana4 calc1 Determine mass of dissolved solute ana4->calc1 calc2 Calculate solubility (g/100 mL) calc1->calc2

References

An In-depth Technical Guide to the Safety and Handling of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3,3-Dimethyl-1-butanol (DMB), a compound of increasing interest in biomedical research, particularly for its role as an inhibitor of trimethylamine N-oxide (TMAO) formation. The information presented herein is intended to support safe laboratory practices and inform risk assessments in research and development settings.

Chemical and Physical Properties

This compound is a colorless liquid with an alcohol-like odor.[1][2] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 624-95-3[1][3]
Molecular Formula C6H14O[1][3]
Molecular Weight 102.17 g/mol [1]
Boiling Point 143 °C[4][5][6]
Melting Point -60 °C[4][5][6]
Flash Point 47 °C (116.6 °F)[7]
Density 0.844 g/mL at 25 °C[4][5][6]
Refractive Index n20/D 1.414[4]
Solubility Slightly soluble in water.[5]

Hazard Identification and GHS Classification

This compound is classified as a flammable liquid.[1][3][7] The Globally Harmonized System (GHS) classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementPictogramSignal Word
Flammable liquids3H226: Flammable liquid and vapor🔥Warning

Potential Health Effects:

  • Inhalation: Acute inhalation of 270 mg/m³ may cause coughing in humans.[1][2] High concentrations of vapors may cause dizziness, headache, nausea, and vomiting.[7]

  • Skin Contact: May cause skin irritation.[2][7]

  • Eye Contact: May cause eye irritation.[8]

  • Ingestion: Ingestion of large amounts may cause gastrointestinal irritation and central nervous system depression.[9]

  • Chronic Exposure: The toxicological properties have not been fully investigated.[7] However, it is classified as a neurotoxin, associated with acute solvent syndrome.[1]

Safe Handling and Storage

Handling:

  • Avoid contact with skin and eyes.[3]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[7][10]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[11][12]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][7][10]

  • Use non-sparking tools and take precautionary measures against static discharge.[3][7][10]

  • Ground and bond containers when transferring material.[3][7][10]

Storage:

  • Store in a cool, dry, and well-ventilated place.[3][7]

  • Keep container tightly closed.[3][7][10]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[7]

Exposure Controls and Personal Protective Equipment

Engineering Controls:

  • Ensure adequate ventilation, especially in confined areas. The use of a chemical fume hood is recommended.[11][12]

  • Eyewash stations and safety showers should be readily accessible.[11]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[7][10]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[7][10]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][11]

A general workflow for handling hazardous chemicals like this compound is depicted in the following diagram:

G General Laboratory Safety Workflow for Handling Hazardous Chemicals cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Review Safety Data Sheet (SDS) b Assess Risks a->b c Select Appropriate PPE b->c d Prepare Engineering Controls (e.g., Fume Hood) c->d e Don PPE f Handle Chemical in Ventilated Area e->f g Use Non-Sparking Tools & Ground Equipment f->g h Keep Containers Closed When Not in Use g->h i Clean Spills Immediately j Decontaminate Work Area i->j k Dispose of Waste According to Regulations j->k l Remove and Clean PPE k->l m In Case of Skin/Eye Contact: Flush with Water p Seek Medical Attention m->p n In Case of Inhalation: Move to Fresh Air n->p o In Case of Fire: Use Appropriate Extinguishing Media o->p TMAO_Pathway Inhibition of TMAO Formation by this compound cluster_gut Gut Lumen cluster_liver Liver choline Dietary Choline gut_bacteria Gut Microbiota (TMA-lyase) choline->gut_bacteria tma Trimethylamine (TMA) gut_bacteria->tma fmo3 Flavin monooxygenase 3 (FMO3) tma->fmo3 Absorption tmao Trimethylamine N-oxide (TMAO) fmo3->tmao cardiovascular_disease Cardiovascular Disease tmao->cardiovascular_disease neuroinflammation Neuroinflammation tmao->neuroinflammation dmb This compound (DMB) inhibition dmb->inhibition inhibition->gut_bacteria TMAO_Signaling Downstream Signaling Pathways Modulated by TMAO cluster_pro_inflammatory Pro-inflammatory & Pro-fibrotic Pathways cluster_outcomes Cellular & Physiological Outcomes tmao Elevated TMAO nf_kb p65 NF-κB Pathway tmao->nf_kb tgf_beta TGF-β1/Smad3 Pathway tmao->tgf_beta ros ROS Production tmao->ros inflammation Inflammation nf_kb->inflammation fibrosis Fibrosis tgf_beta->fibrosis nlrp3 NLRP3 Inflammasome Activation ros->nlrp3 endothelial_dysfunction Endothelial Dysfunction ros->endothelial_dysfunction nlrp3->inflammation cardiac_remodeling Cardiac Remodeling inflammation->cardiac_remodeling fibrosis->cardiac_remodeling dmb This compound (DMB) inhibition dmb->inhibition inhibition->tmao

References

Methodological & Application

Application Notes and Protocols: Synthesis of 3,3-Dimethyl-1-butanol from Isobutene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butanol, also known as neohexanol, is a valuable chemical intermediate in the synthesis of more complex molecules.[1] It is notably used as a key precursor in the production of the high-intensity artificial sweetener Neotame.[1][2][3] This document outlines the primary synthetic routes for producing this compound, with a focus on pathways originating from isobutene. The most direct and industrially relevant method detailed is the Grignard reaction, involving the reaction of a neopentyl magnesium halide with formaldehyde.[2][3] An alternative, though less direct, two-step pathway involving a Prins reaction followed by hydrogenation is also discussed.

Primary Synthesis Route: Grignard Reaction

The most effective method for synthesizing this compound involves a Grignard reaction. This process consists of two main stages: first, the formation of a neopentyl Grignard reagent from a neopentyl halide, and second, the reaction of this Grignard reagent with formaldehyde, followed by hydrolysis to yield the final product.[2][3] While the immediate precursor is a neopentyl halide, the synthesis can be traced back to isobutene, which can be converted to tert-butanol and subsequently to the required neopentyl precursors.

The overall reaction is as follows:

Neopentyl Magnesium Halide + Formaldehyde → 3,3-Dimethyl-butoxy Magnesium Halide 3,3-Dimethyl-butoxy Magnesium Halide + H₂O → this compound

This method avoids many of the side reactions associated with other Grignard routes and simplifies the overall process, making it suitable for industrial production.[3]

cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Formaldehyde cluster_2 Step 3: Hydrolysis Neopentyl_Halide Neopentyl Halide (e.g., Bromoneopentane) Grignard_Reagent Neopentyl Magnesium Halide (Grignard Reagent) Neopentyl_Halide->Grignard_Reagent + Mg Mg Magnesium (Mg) in Ether Solvent Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Intermediate + Formaldehyde Formaldehyde Formaldehyde (HCHO) Final_Product This compound Intermediate->Final_Product + H₂O (Hydrolysis)

Caption: Reaction pathway for the synthesis of this compound via Grignard reaction.

Experimental Protocol: Grignard Synthesis of this compound

This protocol is based on methodologies described in patent literature.[2][3] It outlines the preparation of the Grignard reagent followed by its reaction with formaldehyde.

Materials and Reagents:

  • Neopentyl halide (e.g., bromoneopentane or neopentyl chloride)

  • Magnesium (powder or turnings)

  • Anhydrous ether solvent (e.g., diethyl ether or methyl tetrahydrofuran)

  • Iodine (as an initiator)

  • Dry formaldehyde gas

  • Saturated ammonium chloride solution

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Equipment:

  • Four-neck flask equipped with a thermometer, reflux condenser, drying tube, dropping funnel, and mechanical stirrer.

  • Heating mantle

  • Gas inlet tube

  • Separatory funnel

  • Distillation apparatus

Procedure:

Part 1: Preparation of Neopentyl Magnesium Halide (Grignard Reagent)

  • Setup: Assemble a dry four-neck flask with a stirrer, reflux condenser (with a drying tube), thermometer, and dropping funnel.

  • Initiation: Add magnesium powder (1.15 mol) and enough anhydrous ether solvent to cover the magnesium into the flask. Add a crystal of iodine to initiate the reaction.[2]

  • Grignard Formation: Gently heat the mixture to 30-45°C to start the reaction, which is indicated by a vigorous reflux.[2][3]

  • Once the reaction begins, slowly add a solution of neopentyl halide (1 mol) dissolved in the ether solvent from the dropping funnel, maintaining a steady reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 3.5 to 5 hours to ensure complete formation of the Grignard reagent.[2]

Part 2: Reaction with Formaldehyde and Work-up

  • Reaction: Cool the prepared Grignard reagent solution to 10-20°C.[2]

  • Bubble dry formaldehyde gas through the solution at a controlled rate while maintaining the temperature.

  • Hydrolysis: After the reaction with formaldehyde is complete, slowly add the reaction mixture to a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an appropriate solvent (e.g., ethyl acetate). Combine all organic layers.[3]

  • Purification: Wash the combined organic layers with water and then dry over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by distillation.

  • Purify the crude product by vacuum distillation to obtain this compound.

A 1. Setup Dry four-neck flask B 2. Initiation Add Mg, ether, and Iodine A->B C 3. Grignard Formation Heat to 30-45°C, add Neopentyl Halide B->C D 4. Reflux Continue for 3.5-5 hours C->D E 5. Reaction Cool to 10-20°C, add Formaldehyde gas D->E F 6. Hydrolysis Quench with aq. NH₄Cl E->F G 7. Extraction Separate organic layer, extract aqueous layer F->G H 8. Purification Wash, dry, and distill solvent G->H I 9. Final Product Vacuum distill to get pure this compound H->I

Caption: Experimental workflow for the Grignard synthesis of this compound.

Quantitative Data from Grignard Synthesis

The following table summarizes reaction parameters from different embodiments described in patent literature.

ParameterEmbodiment 1 (Chloride)[2]Embodiment 2 (Bromide)[2]
Neopentyl Halide Neopentyl Chloride (106.6g, 1 mol)Bromoneopentane (151g, 1 mol)
Magnesium 27.6g (1.15 mol)27.6g (1.15 mol)
Solvent Anhydrous Diethyl Ether (520 ml total)Methyl Tetrahydrofuran (600 ml total)
Initiation Temp. 30°C45°C
Reflux Time 5 hours3.5 hours
Formaldehyde Temp. 20°C10°C
Final Yield 89.9g (88%)93.0g (91%)
Purity 99.1%99.3%

Alternative Synthesis Route: Prins Reaction followed by Hydrogenation

An alternative, two-step pathway to synthesize this compound starts with a Prins reaction between isobutene and formaldehyde. This reaction is an acid-catalyzed electrophilic addition that typically yields an allylic alcohol.[4]

Step 1: Prins Reaction In this step, isobutene reacts with formaldehyde in the presence of an acid catalyst (e.g., H-ZSM-5 zeolite) to form 3-methyl-3-buten-1-ol.[5][6][7] Reaction conditions can be optimized to favor the formation of this unsaturated alcohol.[6]

Step 2: Hydrogenation The resulting 3-methyl-3-buten-1-ol must then be hydrogenated to saturate the carbon-carbon double bond. This is a standard procedure typically carried out using a metal catalyst (e.g., Palladium on carbon, Platinum oxide) under a hydrogen atmosphere to yield the final product, this compound.

cluster_0 Step 1: Prins Reaction cluster_1 Step 2: Hydrogenation Isobutene Isobutene Unsaturated_Alcohol 3-Methyl-3-buten-1-ol Isobutene->Unsaturated_Alcohol + Formaldehyde (Acid Catalyst) Formaldehyde Formaldehyde Final_Product This compound Unsaturated_Alcohol->Final_Product + H₂ (Metal Catalyst)

Caption: Two-step synthesis of this compound via Prins reaction and hydrogenation.

This route is less direct than the Grignard synthesis and involves an additional hydrogenation step, which may add complexity and cost to the overall process. The selectivity of the initial Prins reaction can also be a challenge, potentially leading to byproducts like 4,4-dimethyl-1,3-dioxane.[6]

References

Application Notes and Protocols for the Synthesis of 3,3-Dimethyl-1-butanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

These application notes provide detailed protocols for the synthesis of 3,3-Dimethyl-1-butanol, also known as neohexanol, utilizing the Grignard reaction. The primary method detailed involves the reaction of neopentylmagnesium chloride with formaldehyde, a reliable route for producing this primary alcohol. An alternative pathway starting from tert-butylmagnesium chloride is also discussed. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering comprehensive experimental procedures, quantitative data, and process visualizations.

Introduction

This compound is a valuable alcohol in organic synthesis, notably serving as a key intermediate in the production of neotame, a high-intensity artificial sweetener. The Grignard reaction offers a classic and effective method for carbon-carbon bond formation, making it well-suited for the synthesis of this sterically hindered primary alcohol.[1]

The primary synthetic strategy involves the formation of a Grignard reagent from a suitable alkyl halide, followed by its nucleophilic addition to an electrophilic carbonyl source, such as formaldehyde.[1][2][3] The subsequent acidic workup yields the desired alcohol. This document outlines the preparation starting from neopentyl chloride, which reacts with formaldehyde gas to produce this compound.[4]

Reaction Pathway

The overall synthesis is a two-step process:

  • Formation of the Grignard Reagent: Neopentyl chloride reacts with magnesium metal in an ether solvent to form neopentylmagnesium chloride.

  • Reaction with Formaldehyde: The Grignard reagent attacks the carbonyl carbon of formaldehyde. A subsequent hydrolysis step protonates the resulting alkoxide to yield this compound.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product NeopentylCl Neopentyl Chloride Grignard Neopentylmagnesium Chloride (Grignard Reagent) NeopentylCl->Grignard Mg Magnesium (Mg) Mg->Grignard Formaldehyde Formaldehyde (CH₂O) Alkoxide 3,3-Dimethyl-butoxy magnesium halide Formaldehyde->Alkoxide Grignard->Alkoxide Product This compound Alkoxide->Product Solvent Anhydrous Ether or THF Solvent->Grignard Hydrolysis H₃O⁺ (Workup) Hydrolysis->Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, basic, and moisture-sensitive.[1] All reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Diethyl ether and THF are highly flammable.[5] Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis from Neopentyl Chloride and Formaldehyde

This protocol is adapted from patent literature, which describes a high-yield synthesis.[4]

Step 1: Preparation of Neopentylmagnesium Chloride (Grignard Reagent)

  • Apparatus Setup: Assemble a 1000 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, dropping funnel, and a thermometer. Ensure all glassware is oven-dried and assembled while hot under a stream of dry nitrogen.

  • Reagent Charging: To the flask, add magnesium powder or turnings and an ether solvent (anhydrous diethyl ether or THF) to cover the magnesium.

  • Initiation: Add a small amount of an initiator, such as a crystal of iodine or a few drops of bromoethane, to the flask.[6] Heat the mixture gently (to 30-45°C) to initiate the reaction, which is indicated by bubble formation and a gentle reflux.[4][6]

  • Addition of Alkyl Halide: Once the reaction has started, add a solution of neopentyl chloride in the same anhydrous ether solvent dropwise from the dropping funnel. Maintain a steady reflux throughout the addition.

  • Completion: After the addition is complete, continue to stir and reflux the mixture for an additional period to ensure complete consumption of the magnesium. The resulting greyish solution is the Grignard reagent, neopentylmagnesium chloride.

Step 2: Reaction with Formaldehyde and Workup

  • Cooling: Cool the prepared Grignard reagent solution to below 30°C in an ice bath.

  • Addition of Formaldehyde: Pass dry formaldehyde gas through the solution.[4] The flow rate should be controlled to maintain the reaction temperature below 30°C.

  • Stirring: After the formaldehyde addition is complete, continue to stir the mixture for 0.5 to 2 hours.[4]

  • Hydrolysis (Workup): Slowly and carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench the reaction and dissolve the magnesium salts.[7][8]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield pure this compound.

Data Presentation

The following tables summarize quantitative data from representative procedures.

Table 1: Reagent Quantities for Grignard Reagent Preparation

ReagentProcedure 1[6]Procedure 2[6]
Magnesium26.4 g (1.1 mol)27.6 g (1.15 mol)
Neopentyl Chloride106.6 g (1.0 mol)106.6 g (1.0 mol)
Solvent550 mL THF520 mL Anhydrous Ether
Initiator3 g Bromoethane0.5 g Iodine

Table 2: Reaction Conditions and Yield

ParameterProcedure 1[6]Procedure 2[6]
Grignard Formation
Initiation Temperature45°C30°C
Addition Time50 minutesNot Specified
Reflux Time4 hoursNot Specified
Formaldehyde Reaction
Reaction Temperature< 30°C< 30°C
Stirring Time0.5 - 2 hours0.5 - 2 hours
Overall Yield 85.3%88.5%
Product Purity 99.2%99.3%

Process Visualization

The following diagram illustrates the key steps in the experimental workflow.

References

Application Notes and Protocols for 3,3-Dimethyl-1-butanol as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butanol, also known as neohexanol, is a versatile branched aliphatic alcohol (CAS No: 624-95-3) that serves as a crucial chemical intermediate in a wide array of applications.[1] Its unique sterically hindered neopentyl group imparts specific properties to its derivatives, making it a valuable building block in the synthesis of pharmaceuticals, artificial sweeteners, materials with novel magnetic properties, and antifungal agents. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic pathways.

Synthesis of Pharmaceutical Intermediates and APIs

This compound is utilized both as a starting material for synthesizing active pharmaceutical ingredients (APIs) and as a molecule with inherent biological activity.

Application Note: Inhibition of Trimethylamine N-oxide (TMAO) Production

This compound (DMB) is a structural analog of choline and has been identified as an inhibitor of microbial trimethylamine (TMA) formation in the gut.[2] By inhibiting the enzyme choline TMA lyase, DMB reduces the production of TMA, a precursor to the pro-atherosclerotic metabolite Trimethylamine N-oxide (TMAO).[2][3] This mechanism makes DMB and its derivatives interesting candidates for cardiovascular disease research.[4] In vivo, this compound is metabolized to 3,3-dimethylbutyrate, which also shows therapeutic effects.[3]

Signaling Pathway: Inhibition of TMAO Formation

Inhibition of TMAO production by this compound.
Application Note: Synthesis of Antifungal Agents (Lipophilic Alkyl Parabens)

The esterification of p-hydroxybenzoic acid with this compound yields 3,3-dimethylbutyl p-hydroxybenzoate. This molecule belongs to the paraben family, which are widely used as preservatives. Increasing the alkyl chain length and branching can enhance the antifungal and antimicrobial properties of parabens.

Experimental Protocol: Synthesis of 3,3-dimethylbutyl p-hydroxybenzoate

This protocol describes the Fischer esterification of p-hydroxybenzoic acid with this compound.

Materials:

  • p-Hydroxybenzoic acid

  • This compound (neohexanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dean-Stark apparatus

  • Standard glassware for reflux, separation, and filtration

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-hydroxybenzoic acid (1.0 eq), this compound (3.0 eq), and toluene (approx. 2 mL per gram of p-hydroxybenzoic acid).

  • Add a catalytic amount of concentrated sulfuric acid (approx. 0.05 eq).

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the p-hydroxybenzoic acid is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to obtain pure 3,3-dimethylbutyl p-hydroxybenzoate.

Quantitative Data Summary (Representative)

Parameter Value
Reactant Ratio 1:3 (p-hydroxybenzoic acid : this compound)
Catalyst H₂SO₄ (conc.)
Solvent Toluene
Reaction Temperature Reflux (~110-120 °C)
Reaction Time 4-8 hours

| Typical Yield | 75-90% |

Synthesis of Food Additives

The primary industrial application of this compound is as a precursor to the high-intensity artificial sweetener Neotame.[1]

Application Note: Intermediate for Neotame Synthesis

Neotame is produced via the reductive amination of aspartame with 3,3-dimethylbutyraldehyde.[3][5] This aldehyde is efficiently synthesized by the selective oxidation of this compound. Various oxidation methods can be employed, with catalytic methods being preferable for industrial-scale production due to higher efficiency and reduced waste.[6]

Experimental Workflow: From this compound to Neotame

Neotame_Synthesis cluster_reductive Step 2 cluster_oxidation Step 1 DMB This compound Oxidation Catalytic Oxidation DMB->Oxidation Aldehyde 3,3-Dimethylbutyraldehyde Oxidation->Aldehyde Yield: 80-95% ReductiveAmination Reductive Amination Aldehyde->ReductiveAmination Aspartame Aspartame Aspartame->ReductiveAmination Neotame Neotame ReductiveAmination->Neotame Pd/C, H₂ SMM_Synthesis Metal Nickel(II) Salt Assembly Self-Assembly (Stirring/Heating) Metal->Assembly Ligand1 Bridging Ligand Ligand1->Assembly DMB_Ligand This compound (Alcohol Ligand) DMB_Ligand->Assembly Solvent Solvent Solvent->Assembly Crystal Crystallization Assembly->Crystal Product Ni-Cluster Crystal (SMM Candidate) Crystal->Product

References

Application Notes and Protocols: 3,3-Dimethyl-1-butanol as a Precursor for Neotame Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neotame, a high-intensity artificial sweetener, is synthesized through the reductive amination of aspartame with 3,3-dimethylbutyraldehyde. A key precursor in the industrial production of 3,3-dimethylbutyraldehyde is 3,3-dimethyl-1-butanol. This document provides detailed application notes and experimental protocols for the synthesis of Neotame, commencing with the oxidation of this compound. The methodologies presented are collated from various patented and peer-reviewed sources to provide a comprehensive guide for laboratory and pilot-scale synthesis.

Synthesis Overview

The synthesis of Neotame from this compound is a two-step process:

  • Oxidation: this compound is oxidized to yield 3,3-dimethylbutyraldehyde.

  • Reductive Amination: The resulting 3,3-dimethylbutyraldehyde is reacted with aspartame under reductive conditions to form Neotame.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination This compound This compound 3,3-Dimethylbutyraldehyde 3,3-Dimethylbutyraldehyde This compound->3,3-Dimethylbutyraldehyde Oxidizing Agent 3,3-DimethylbutyraldehydeAspartame 3,3-DimethylbutyraldehydeAspartame Neotame Neotame 3,3-DimethylbutyraldehydeAspartame->Neotame Reducing Agent Catalyst Aspartame Aspartame

Caption: Overall synthesis pathway of Neotame from this compound.

Experimental Protocols

Protocol 1: Oxidation of this compound to 3,3-Dimethylbutyraldehyde via TEMPO-Catalyzed Oxidation

This protocol is adapted from a patented method and offers a selective and efficient means of oxidizing the primary alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • 2,2,6,6-Tetramethyl-1-piperidinyloxy (TEMPO)

  • Sodium hypochlorite (NaOCl) solution

  • Potassium bromide (KBr)

  • Dichloromethane (CH2Cl2)

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium thiosulfate (Na2S2O3) solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer

  • Thermometer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, combine this compound (0.5 mol), TEMPO (5 mmol), and dichloromethane (150 ml).

  • In a separate beaker, prepare a solution of potassium bromide (0.05 mol) in deionized water (25 ml) and add it to the reaction mixture.

  • Cool the mixture to 0-5°C using an ice bath.

  • Slowly add a sodium hypochlorite solution (0.55 mol) dropwise to the reaction mixture via a dropping funnel, maintaining the temperature between 0-5°C.

  • After the addition is complete, continue stirring the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 10% HCl solution, 10% sodium thiosulfate solution, and deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 3,3-dimethylbutyraldehyde.

  • The crude product can be further purified by distillation.

G start Start combine_reactants Combine this compound, TEMPO, KBr, and CH2Cl2 start->combine_reactants cool Cool to 0-5°C combine_reactants->cool add_naocl Add NaOCl solution dropwise cool->add_naocl stir Stir at room temperature (1-2h) add_naocl->stir workup Work-up: - Separate organic layer - Wash with HCl, Na2S2O3, H2O stir->workup dry_concentrate Dry over MgSO4 and concentrate workup->dry_concentrate product 3,3-Dimethylbutyraldehyde dry_concentrate->product

Caption: Experimental workflow for the oxidation of this compound.

Protocol 2: Synthesis of Neotame by Reductive Amination

This protocol describes the synthesis of Neotame from aspartame and 3,3-dimethylbutyraldehyde. Several variations exist, and two common methods are presented below.

Materials:

  • Aspartame

  • 3,3-Dimethylbutyraldehyde

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (Pd/C) catalyst (5% or 10%) or Palladium-Ruthenium/Alumina catalyst

  • Hydrogen gas (H2)

  • Diatomaceous earth (optional, as a filter aid)

  • Deionized water

Equipment:

  • Hydrogenation reactor (e.g., Parr hydrogenator)

  • Filtration apparatus

  • Rotary evaporator

  • Crystallization vessel

  • Centrifuge or vacuum filtration setup

  • Vacuum oven

Procedure:

  • In a hydrogenation reactor, dissolve aspartame and 3,3-dimethylbutyraldehyde in methanol or ethanol.

  • Add the palladium on carbon or palladium-ruthenium/alumina catalyst to the solution.

  • Seal the reactor and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 0.1-0.5 MPa).

  • Stir the reaction mixture at a controlled temperature (e.g., 20-50°C) for several hours (e.g., 5-30 hours)[1].

  • Monitor the reaction for the consumption of hydrogen.

  • Once the reaction is complete, depressurize the reactor and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst. Diatomaceous earth can be used to aid filtration.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Add deionized water to the residue to induce crystallization.

  • Cool the mixture to promote further crystallization (e.g., 0-20°C).

  • Isolate the Neotame crystals by centrifugation or vacuum filtration.

  • Wash the crystals with cold deionized water.

  • Dry the purified Neotame in a vacuum oven.

G start Start dissolve Dissolve Aspartame and 3,3-Dimethylbutyraldehyde in Solvent start->dissolve add_catalyst Add Catalyst (e.g., Pd/C) dissolve->add_catalyst hydrogenation Hydrogenate under pressure (e.g., 0.1-0.5 MPa, 20-50°C) add_catalyst->hydrogenation filtration Filter to remove catalyst hydrogenation->filtration concentration Concentrate the filtrate filtration->concentration crystallization Crystallize from water concentration->crystallization isolation Isolate crystals (centrifugation/filtration) crystallization->isolation drying Dry under vacuum isolation->drying product Neotame drying->product

Caption: Experimental workflow for the reductive amination of aspartame.

Quantitative Data Summary

The following tables summarize quantitative data from various sources for the synthesis of Neotame.

Table 1: Reaction Conditions and Yields for Neotame Synthesis

Reference/MethodReactants Ratio (Aspartame:Aldehyde)SolventCatalystTemperature (°C)Pressure (MPa)Time (h)Yield (%)Purity (%)
Patent CN104177473A[1]1.05-1.1 : 1 (molar)EthanolPd-Ru/Alumina350.35>90>99
Patent CN101270092B[2]1 : 1.1-2.0 (molar)MethanolNone (Formic Acid as reductant)35-65N/A8-2460-65>97-98
Patent CN103145796B[3]3 : 1 (mass)Not specified10% Pd/C38-40Not specified14-16>80 (finished)Not specified
Industrial Standard[4]Not specifiedMethanolPalladium on CarbonRoom TempUnder pressureFew hoursNot specifiedNot specified

Table 2: Comparison of Neotame Synthesis Processes

FeatureMethod A (Catalytic Hydrogenation)Method B (Formic Acid Reduction)
Reducing Agent Hydrogen GasFormic Acid
Catalyst Required (e.g., Pd/C)Not Required
Pressure Elevated pressure requiredAtmospheric pressure
Yield Generally higher (>80-90%)Moderate (around 60-65%)
Purity Can be very high (>99%)Generally high (>97%)
Safety Considerations Handling of flammable hydrogen gasHandling of corrosive formic acid
Byproducts MinimalWater, Carbon Dioxide

Concluding Remarks

The synthesis of Neotame from this compound is a well-established industrial process. The critical steps involve the efficient oxidation of the starting alcohol to the corresponding aldehyde and the subsequent high-yield reductive amination with aspartame. The choice of methodology, particularly for the reductive amination step, will depend on the available equipment, safety considerations, and desired yield and purity. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to develop and optimize their Neotame synthesis processes.

References

Application Notes and Protocols: 3,3-Dimethyl-1-butanol in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3,3-Dimethyl-1-butanol (DMB) in pharmaceutical research, focusing on its role as an inhibitor of trimethylamine (TMA) formation and its potential therapeutic applications. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of its biological effects.

Introduction

This compound, also known as neohexanol, is a structural analog of choline.[1] In recent years, DMB has garnered significant attention in the scientific community for its ability to modulate the gut microbiome and its potential as a therapeutic agent for cardiovascular and inflammatory diseases.[2][3][4] Its primary mechanism of action involves the non-lethal inhibition of the microbial enzyme choline TMA lyase, which is responsible for the conversion of dietary choline and L-carnitine into TMA.[3][5] TMA is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite strongly associated with the pathogenesis of atherosclerosis, thrombosis, and heart failure.[3][5]

Mechanism of Action

This compound acts as a competitive inhibitor of the choline trimethylamine (TMA) lyase enzyme in gut bacteria.[5] By blocking this initial step, DMB effectively reduces the production of TMA and, consequently, the systemic levels of the pro-atherogenic metabolite TMAO.[2][3] Some studies also suggest that DMB may exert immunomodulatory effects independent of its action on TMAO, potentially through its metabolite, 3,3-dimethylbutyrate.[4] Additionally, research indicates that DMB can attenuate adverse cardiac remodeling by negatively inhibiting the p65 NF-κB and TGF-β1/Smad3 signaling pathways.[2]

Applications in Pharmaceutical Research

Inhibition of Atherosclerosis

DMB has been shown to attenuate the development of atherosclerosis in preclinical models. By reducing plasma TMAO levels, DMB inhibits macrophage foam cell formation and the development of atherosclerotic lesions in atherosclerosis-prone mice, such as the ApoE-/- model.[4][6]

Prevention of Thrombosis

Elevated TMAO levels have been linked to an increased risk of thrombotic events. DMB, by lowering TMAO, has been demonstrated to reduce platelet hyperresponsiveness and in vivo thrombosis potential in animal models.[3]

Amelioration of Heart Failure

In models of pressure-overload-induced heart failure, DMB treatment has been shown to attenuate cardiac hypertrophy and fibrosis.[2] This protective effect is associated with the reduction of plasma TMAO and the inhibition of the pro-inflammatory p65 NF-κB and pro-fibrotic TGF-β1/Smad3 signaling pathways.[2]

Mitigation of Age-Related Vascular Dysfunction

Long-term supplementation with DMB has been found to prevent age-related endothelial dysfunction and reduce aortic stiffening in mice.[7] This suggests a potential role for DMB in promoting vascular health during aging.

Investigation of Gut Microbiome-Host Interactions

DMB serves as a valuable research tool to investigate the causal role of the gut microbiome-TMAO pathway in various diseases. Its specific and non-lethal inhibitory action allows for the targeted modulation of this metabolic pathway.[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various preclinical studies.

Table 1: In Vivo Effects of this compound on Plasma TMAO Levels and Atherosclerosis

Animal ModelDMB Dosage & AdministrationDurationPlasma TMAO ReductionAtherosclerotic Lesion ReductionReference
ApoE-/- Mice1% (v/v) in drinking water16 weeksSignificant reductionAttenuated choline diet-enhanced lesion development[5]
C57BL/6J Mice1.3% (v/v) in drinking water6 weeksSignificantly loweredNot Assessed[8]
C57BL/6N Mice1% (v/v) in drinking water8 weeksSuppressed Western diet-induced increaseNot Assessed[5]
C57BL/6N Mice1% (v/v) in drinking water9 monthsLower at 27 months of ageNot Assessed[9]

Table 2: In Vitro Effects of this compound on TMA Production

SystemDMB ConcentrationIncubation TimeTMA Production InhibitionReference
Human Fecal Slurry Fermentation10 mM12 hours~50% reduction[10]
Proteus mirabilis Culture10⁻¹² M - 10⁰ M2 hoursNo dose-dependent reduction observed[10]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound in a Mouse Model of Atherosclerosis

Objective: To assess the effect of DMB on the development of atherosclerosis in ApoE-/- mice fed a high-choline diet.

Materials:

  • ApoE-/- mice (e.g., 6-8 weeks old)

  • High-choline diet (e.g., standard chow supplemented with 1% choline)

  • This compound (≥97% purity)

  • Sterile drinking water

  • Animal caging and husbandry supplies

Procedure:

  • Acclimation: Acclimate ApoE-/- mice to the animal facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign mice to two groups: a control group and a DMB-treated group.

  • Diet and Treatment Administration:

    • Provide all mice with the high-choline diet ad libitum.

    • The control group receives standard sterile drinking water.

    • The DMB-treated group receives sterile drinking water supplemented with 1% (v/v) this compound. Prepare fresh DMB-containing water weekly.

  • Treatment Duration: Continue the diet and treatment for a predefined period, for example, 16 weeks.

  • Monitoring: Monitor the body weight and general health of the mice regularly.

  • Sample Collection: At the end of the study, euthanize the mice and collect blood for plasma TMAO analysis and the aorta for atherosclerotic lesion analysis.

  • Atherosclerotic Lesion Analysis:

    • Perfuse the aorta with phosphate-buffered saline (PBS) and then fix with a suitable fixative (e.g., 4% paraformaldehyde).

    • Excise the aorta from the root to the iliac bifurcation.

    • Stain the aorta with Oil Red O to visualize atherosclerotic plaques.

    • Quantify the lesion area using image analysis software and express it as a percentage of the total aortic surface area.

Protocol 2: In Vitro Inhibition of Microbial TMA Lyase Activity

Objective: To determine the inhibitory effect of DMB on TMA production from choline by a microbial culture.

Materials:

  • Anaerobic chamber

  • Bacterial strain known to produce TMA from choline (e.g., Proteus mirabilis) or a fecal slurry from a donor.

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Choline chloride

  • This compound

  • Stable isotope-labeled choline (d9-choline) for quantification by mass spectrometry

  • Sterile anaerobic tubes or microplates

  • Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) for TMA quantification.

Procedure:

  • Culture Preparation: In an anaerobic chamber, prepare a culture of the TMA-producing bacteria or a fecal slurry in a suitable medium.

  • Inhibitor and Substrate Addition:

    • Aliquot the bacterial culture or fecal slurry into anaerobic tubes.

    • Add varying concentrations of DMB to the tubes. Include a vehicle control without DMB.

    • Add a known concentration of choline (or d9-choline for MS analysis) to initiate the reaction.

  • Incubation: Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 12-24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., a strong base like NaOH).

  • TMA Extraction: Extract the TMA from the culture medium using an appropriate organic solvent (e.g., hexane/butanol mixture).

  • Quantification: Analyze the extracted samples by GC-MS or LC-MS to quantify the amount of TMA (or d9-TMA) produced.

  • Data Analysis: Calculate the percentage inhibition of TMA production for each DMB concentration compared to the vehicle control.

Visualizations

Signaling Pathways and Experimental Workflows

TMAO_Production_Pathway Diet Dietary Choline & L-Carnitine Gut_Microbiota Gut Microbiota Diet->Gut_Microbiota TMA_Lyase Choline TMA Lyase Gut_Microbiota->TMA_Lyase TMA Trimethylamine (TMA) TMA_Lyase->TMA  Conversion DMB This compound (DMB) DMB->TMA_Lyase  Inhibition Liver Liver TMA->Liver  Absorption FMO3 Flavin Monooxygenase 3 (FMO3) Liver->FMO3 TMAO Trimethylamine N-oxide (TMAO) FMO3->TMAO  Oxidation Atherosclerosis Atherosclerosis & Cardiovascular Disease TMAO->Atherosclerosis  Promotes

Caption: DMB inhibits the microbial conversion of dietary precursors to TMA.

DMB_Signaling_Inhibition DMB This compound (DMB) NFkB_Pathway p65 NF-κB Signaling Pathway DMB->NFkB_Pathway  Inhibits TGFb_Pathway TGF-β1/Smad3 Signaling Pathway DMB->TGFb_Pathway  Inhibits Inflammation Inflammation NFkB_Pathway->Inflammation Fibrosis Fibrosis TGFb_Pathway->Fibrosis Cardiac_Remodeling Adverse Cardiac Remodeling Inflammation->Cardiac_Remodeling Fibrosis->Cardiac_Remodeling

Caption: DMB inhibits pro-inflammatory and pro-fibrotic signaling pathways.

InVivo_Workflow Start Start: ApoE-/- Mice Grouping Random Grouping Start->Grouping Control Control Group: High-Choline Diet Grouping->Control DMB_Group DMB Group: High-Choline Diet + 1% DMB in Water Grouping->DMB_Group Treatment 16-Week Treatment Control->Treatment DMB_Group->Treatment Euthanasia Euthanasia & Sample Collection Treatment->Euthanasia Blood_Analysis Plasma TMAO Analysis (LC-MS) Euthanasia->Blood_Analysis Aorta_Analysis Aortic Lesion Analysis (Oil Red O) Euthanasia->Aorta_Analysis End End: Data Comparison Blood_Analysis->End Aorta_Analysis->End

Caption: Experimental workflow for in vivo evaluation of DMB in mice.

References

Application Notes and Protocols: 3,3-Dimethyl-1-butanol as a Trimethylamine (TMA) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Trimethylamine N-oxide (TMAO) is a gut microbiota-derived metabolite linked to various health conditions, particularly cardiovascular diseases like atherosclerosis.[1][2] The metabolic pathway begins with dietary nutrients rich in trimethylamine (TMA) moieties, such as choline, L-carnitine, and betaine, found in foods like red meat and eggs.[3][4] Gut microbes metabolize these precursors into TMA, which is then absorbed and transported to the liver via the portal circulation.[5][6] In the liver, flavin-containing monooxygenase 3 (FMO3) enzymes oxidize TMA into TMAO.[4][7]

Given the association between elevated TMAO levels and disease risk, inhibiting its production is a promising therapeutic strategy. One approach is to target the initial step: the microbial generation of TMA. 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline, has been identified as an inhibitor of this process.[1][8] DMB is a naturally occurring compound found in some cold-pressed extra virgin olive oils, grapeseed oils, red wines, and balsamic vinegars.[8][9] These notes provide a comprehensive overview of DMB's mechanism, applications, and relevant experimental protocols.

Mechanism of Action

The primary proposed mechanism for DMB is the non-lethal inhibition of microbial TMA lyase enzymes, which are responsible for cleaving TMA from precursors like choline.[1][9][10] By acting as a competitive inhibitor, DMB reduces the amount of TMA produced by the gut microbiota, thereby lowering the substrate available for hepatic conversion to TMAO.[11]

However, recent studies have presented conflicting evidence. In a mouse model of collagen-induced arthritis (CIA), DMB treatment significantly reduced disease severity but, unlike the specific TMA lyase inhibitor fluoromethylcholine (FMC), did not lower cecal TMA or circulating TMAO levels.[12][13] This research identified a novel, host-derived metabolite of DMB, 3,3-dimethyl-1-butyric acid (DMBut), which also demonstrated immunomodulatory and disease-reducing effects, suggesting a mechanism of action independent of TMA lyase inhibition.[12][13][14] Furthermore, an in-vitro batch fermentation model using a human colon model reported that DMB had no effect on the conversion of choline to TMA.[15] These findings indicate that DMB and its metabolites may exert protective effects through direct immunomodulatory pathways rather than solely through the inhibition of bacterial TMA production.[14][16]

Signaling and Metabolic Pathways

The formation of TMAO is a multi-step, multi-organismal process. The following diagram illustrates this pathway and the proposed site of action for DMB.

TMAO_Pathway cluster_gut Intestinal Lumen (Gut Microbiota) cluster_liver Liver Diet Dietary Precursors (Choline, L-Carnitine) Microbes TMA-Producing Bacteria (e.g., Clostridiales) Diet->Microbes Metabolism via TMA Lyases (e.g., CutC/D) TMA Trimethylamine (TMA) Absorption Portal Vein Absorption TMA->Absorption Microbes->TMA FMO3 FMO3 Enzyme TMAO TMAO FMO3->TMAO Circulation Systemic Circulation TMAO->Circulation DMB This compound (DMB) DMB->Microbes Inhibition Absorption->FMO3 Oxidation Disease Increased Disease Risk (e.g., Atherosclerosis) Circulation->Disease

Caption: TMAO metabolic pathway and the inhibitory target of DMB.

Quantitative Data Summary

The efficacy of DMB has been quantified in various in vitro and in vivo models. The following tables summarize these findings.

Table 1: In Vitro Inhibition of TMA Production by DMB

Model System Substrate DMB Concentration TMA Inhibition Reference(s)
Human Fecal Fermentation Choline 10 mM ~50% [17][18]
Human Fecal Fermentation Choline 0.2 - 10 mM >30% [17]
Human Colon Model Choline Not specified No effect [15]

| Microbial Cultures | Choline | 2 mM | Significant reduction |[19] |

Table 2: In Vivo Effects of DMB on TMAO Levels and Disease Models

Animal Model Condition / Diet DMB Dosage Key Outcomes Reference(s)
Apolipoprotein E (-/-) Mice High-Choline Diet In drinking water Reduced plasma TMAO (22.1 to 15.9 µM), inhibited foam cell formation and atherosclerotic lesion development. [1][11]
C57BL/6N Mice Western-Style Diet 1% in drinking water (8 weeks) Suppressed WD-induced increase in plasma TMAO; prevented vascular endothelial dysfunction and aortic stiffening. [20]
DBA1/j Mice Collagen-Induced Arthritis (CIA) 1% v/vol in drinking water >50% reduction in arthritis severity; No significant reduction in cecal TMA or circulating TMAO. [12][13][16]
C57BL/6N Mice Aging 1% in drinking water (from 18 mo.) Prevented age-related endothelial dysfunction and attenuated aortic stiffening. [21]

| Sprague-Dawley Rats (Offspring) | Maternal TCDD Exposure | 1.0% in drinking water (gestation/lactation) | Prevented TCDD-induced hypertension in adult offspring. |[22][23] |

Experimental Protocols

The following are detailed protocols for key experiments involving DMB as a TMA inhibitor.

Protocol 1: In Vitro TMA Production Inhibition Assay using Human Fecal Fermentation

This protocol is adapted from methodologies developed for high-throughput screening of TMA inhibitors.[17][18] It provides a robust method for evaluating the efficacy of DMB or other compounds on microbial TMA production from choline.

Objective: To quantify the inhibitory effect of DMB on TMA production by a complex human gut microbial community.

Materials:

  • Fresh human fecal samples from healthy donors (screened for no antibiotic use in the prior 3-6 months).

  • Anaerobic chamber (e.g., 85% N₂, 10% H₂, 5% CO₂).

  • Phosphate-buffered saline (PBS), pH 7.4, pre-reduced.

  • Choline chloride stock solution (e.g., 10 mM in anaerobic water).

  • This compound (DMB) stock solution (e.g., 100 mM in anaerobic water).

  • 96-well microplates.

  • Centrifuge, plate reader, and access to LC-MS/MS.

Workflow Diagram:

InVitro_Workflow A 1. Prepare Fecal Slurry (1:10 w/v in anaerobic PBS) B 2. Dispense Slurry (e.g., 180 µL/well in 96-well plate) A->B C 3. Add Treatments - Choline (100 µM final) - DMB (e.g., 10 mM final) - Vehicle Control B->C D 4. Anaerobic Incubation (37°C for 12 hours) C->D E 5. Terminate Reaction (e.g., add acid, centrifuge) D->E F 6. TMA Quantification (LC-MS/MS of supernatant) E->F G 7. Data Analysis (Calculate % inhibition) F->G

Caption: Workflow for the in vitro fecal fermentation assay.

Procedure:

  • Preparation: All steps must be performed under strict anaerobic conditions. Pre-reduce all media and solutions in an anaerobic chamber for at least 24 hours prior to use.

  • Fecal Slurry Preparation: Homogenize fresh fecal samples to create a 10% (w/v) fecal slurry in pre-reduced anaerobic PBS. Centrifuge at low speed (e.g., 500 x g for 5 min) to pellet large debris and use the supernatant.

  • Assay Setup: In a 96-well plate, combine the fecal slurry with treatment solutions. A typical setup per well would be:

    • 180 µL of 20% fecal slurry.

    • 10 µL of choline stock solution (for a final concentration of 100 µM).

    • 10 µL of DMB stock solution (for a final concentration of 10 mM) or vehicle control.

    • Include controls: no-choline (slurry + vehicle) and no-slurry (media only).

  • Incubation: Seal the plate and incubate inside the anaerobic chamber at 37°C for 12 hours.

  • Sample Processing: After incubation, stop the reaction by adding a quenching solution (e.g., perchloric acid) and centrifuge the plate at high speed (e.g., 4000 x g for 20 min) to pellet solids.

  • Quantification: Analyze the supernatant for TMA concentrations using a validated LC-MS/MS method with an appropriate internal standard (e.g., d9-TMA).

  • Data Analysis: Calculate the percentage inhibition of TMA production in DMB-treated wells relative to the vehicle-treated (choline-positive) control wells.

Protocol 2: In Vivo Evaluation of DMB in a Mouse Model of Diet-Induced TMAO Elevation

This protocol provides a general framework for assessing DMB's ability to reduce plasma TMAO levels and ameliorate disease phenotypes in mice fed a TMA-precursor-rich diet.[1][20]

Objective: To determine the in vivo efficacy of DMB in reducing diet-induced TMAO levels and associated pathophysiology.

Materials:

  • Atherosclerosis-prone mice (e.g., Apolipoprotein E knockout, ApoE-/-) or wild-type mice (e.g., C57BL/6J).

  • Standard chow diet.

  • High-choline (e.g., 1% w/w) or Western-style diet.

  • This compound (DMB).

  • Drinking water bottles.

  • Equipment for blood collection (e.g., retro-orbital or cardiac puncture).

  • Equipment for tissue harvesting and analysis (e.g., aorta for lesion analysis).

  • Access to LC-MS/MS for TMAO quantification.

Workflow Diagram:

InVivo_Workflow A 1. Animal Acclimation (1-2 weeks on standard chow) B 2. Group Assignment - Control Diet - Control Diet + DMB - High-Choline Diet - High-Choline Diet + DMB A->B C 3. Intervention Period (e.g., 8-12 weeks) B->C E 5. Monitoring (Body weight, food/water intake, phenotype assessment) C->E F 6. Sample Collection (End-point) (Plasma, cecal contents, tissues) C->F D 4. DMB Administration (e.g., 1% v/v in drinking water, ad libitum) D->C Throughout intervention G 7. Metabolite & Endpoint Analysis - Plasma TMAO (LC-MS/MS) - Aortic Lesion Staining F->G H 8. Statistical Analysis G->H

Caption: Workflow for an in vivo DMB intervention study in mice.

Procedure:

  • Acclimation: Acclimate mice (e.g., 8 weeks old) to the facility for 1-2 weeks on a standard chow diet.

  • Group Randomization: Randomly assign mice to experimental groups (n=10-15 per group):

    • Group 1: Standard Chow + Normal Water (Control).

    • Group 2: High-Choline Diet + Normal Water.

    • Group 3: High-Choline Diet + 1% (v/v) DMB in Water.

  • Intervention: Start the respective diets and DMB administration. DMB is typically provided in the drinking water ad libitum. Prepare fresh DMB-water solutions regularly (e.g., twice weekly). The intervention period can range from several weeks to months depending on the model.[20][21]

  • Monitoring: Monitor animal health, body weight, and food/water consumption throughout the study.

  • Sample Collection: At the study endpoint, collect blood via a terminal procedure (e.g., cardiac puncture) into EDTA-containing tubes. Centrifuge to obtain plasma and store at -80°C. Cecal contents can also be collected and flash-frozen for TMA analysis.

  • TMAO Quantification: Measure plasma TMAO levels using LC-MS/MS.

  • Phenotypic Analysis: Assess relevant disease endpoints. For atherosclerosis, this may include dissecting the aorta, staining with Oil Red O, and quantifying atherosclerotic lesion area.[1]

  • Data Analysis: Use appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare TMAO levels and disease endpoints between the groups.

References

Application Notes and Protocols: 3,3-Dimethyl-1-butanol in Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Topic: 3,3-Dimethyl-1-butanol as a Ligand in Organometallic Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound, also known as neohexanol, is an organic alcohol with the chemical formula C₆H₁₄O. While it has garnered significant interest in biological and medicinal chemistry, its direct application as a primary ligand in traditional organometallic chemistry is not extensively documented in publicly available scientific literature. Organometallic chemistry focuses on compounds containing at least one bond between a carbon atom of an organic molecule and a metal.[1][2] Ligands in this field are typically molecules or ions that donate electrons to a central metal atom to form a coordination complex.

This document provides an overview of the known applications and synthesis of this compound, drawing from available research. It also touches upon the broader context of alcohol-derived ligands in organometallic chemistry to provide a foundational understanding for researchers.

Part 1: Synthesis of this compound

The synthesis of this compound is well-established and can be achieved through various methods, most notably via Grignard reactions.

Protocol 1: Synthesis via Grignard Reaction with Formaldehyde

This method involves the reaction of a Grignard reagent, neopentylmagnesium chloride or bromide, with formaldehyde.[3]

Experimental Workflow:

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Formaldehyde cluster_2 Work-up and Purification A Magnesium powder and ether solvent (e.g., anhydrous diethyl ether, THF) D Reaction under reflux A->D B Initiator (e.g., iodine, bromoethane) B->D C Neopentyl halide (chloride or bromide) in ether solvent C->D dropwise addition E Neopentylmagnesium halide (Grignard Reagent) D->E F Cool Grignard reagent H Reaction F->H G Dry formaldehyde gas G->H pass through I Intermediate complex H->I J Hydrolysis K Extraction Separation J->K L Distillation K->L M This compound L->M

Caption: Workflow for the synthesis of this compound via a Grignard reaction.

Detailed Steps:

  • Grignard Reagent Preparation:

    • In a four-necked flask equipped with a thermometer, reflux condenser, and stirring device, add magnesium powder (1.1-1.15 mol equivalent) and an ether solvent (e.g., anhydrous diethyl ether or tetrahydrofuran) to immerse the magnesium.[3]

    • Heat the mixture and add an initiator, such as iodine or bromoethane, to start the reaction.[3]

    • Once the reaction initiates (indicated by reflux), slowly add a solution of neopentyl halide (1 mol equivalent) in the ether solvent. Maintain reflux during the addition.[3]

    • After the addition is complete, continue refluxing for an additional 3.5-4 hours to ensure the formation of the Grignard reagent (neopentylmagnesium halide).[3]

  • Reaction with Formaldehyde:

    • Cool the prepared Grignard reagent solution.

    • Pass dry formaldehyde gas through the cooled solution.[3]

  • Work-up and Purification:

    • Perform hydrolysis on the resulting product.[3]

    • Conduct an extraction separation to isolate the organic layer.

    • Purify the product by distillation to obtain this compound.[3]

Protocol 2: Synthesis from tert-Butanol

An alternative method involves the conversion of tert-butanol to a tert-butyl halide, followed by a reaction to form 3,3-dimethylbutyl halide, and subsequent hydrolysis.[4]

Experimental Workflow:

A tert-Butanol + Hydrohalic Acid B Reflux A->B C tert-Butyl Halide B->C D Grignard Reagent Formation (with Mg in THF) C->D E tert-Butylmagnesium Halide D->E F Reaction with 1,2-dichloroethane E->F G 3,3-Dimethylbutyl Halide F->G H Hydrolysis (with NaOH or KOH) G->H I This compound H->I

Caption: Synthesis pathway of this compound starting from tert-butanol.

Detailed Steps:

  • tert-Butyl Halide Formation: React tert-butanol with a hydrohalic acid (e.g., concentrated HCl) under reflux to produce tert-butyl halide.[4]

  • Grignard Reagent Preparation: Prepare the Grignard reagent, tert-butylmagnesium halide, by reacting the tert-butyl halide with magnesium in tetrahydrofuran (THF).[4]

  • Formation of 3,3-Dimethylbutyl Halide: React the Grignard reagent with 1,2-dichloroethane.[4]

  • Hydrolysis: Hydrolyze the resulting 3,3-dimethylbutyl halide in an aqueous solution of sodium hydroxide or potassium hydroxide to yield this compound.[4]

Part 2: Role in Biological and Medicinal Chemistry

While direct applications in organometallic catalysis are not prominent, this compound has been investigated for its biological activities, particularly as an inhibitor of trimethylamine (TMA) production by gut microbiota.[5] TMA is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to cardiovascular diseases.[6]

Signaling Pathway Inhibition:

Research has shown that this compound can attenuate cardiac remodeling in heart failure models by negatively inhibiting the p65 NF-κB and TGF-β1/Smad3 signaling pathways.[6][7]

DMB This compound TMA_Formation Microbial TMA Formation DMB->TMA_Formation inhibits p65_NFkB p65 NF-κB Pathway DMB->p65_NFkB inhibits TGF_beta_Smad3 TGF-β1/Smad3 Pathway DMB->TGF_beta_Smad3 inhibits TMAO Plasma TMAO TMA_Formation->TMAO leads to TMAO->p65_NFkB activates TMAO->TGF_beta_Smad3 activates Cardiac_Remodeling Cardiac Remodeling (Hypertrophy & Fibrosis) p65_NFkB->Cardiac_Remodeling promotes TGF_beta_Smad3->Cardiac_Remodeling promotes

Caption: Hypothesized mechanism of action of this compound in attenuating cardiac remodeling.

Experimental Protocol: In Vivo Study of DMB in a Heart Failure Model

This protocol is a generalized representation based on published studies.

  • Animal Model: Utilize a suitable animal model for heart failure, such as mice subjected to aortic banding (AB) surgery.[6]

  • Treatment Groups:

    • Sham-operated group.

    • Aortic banding (AB) group (control).

    • AB group treated with this compound (e.g., 1% DMB in drinking water).[6]

  • Administration: Administer DMB for a specified period (e.g., 6 weeks) post-surgery.[6]

  • Data Collection and Analysis:

    • Monitor cardiac function using echocardiography.

    • At the end of the study, collect blood samples to measure plasma TMAO levels.

    • Harvest heart tissue for histological analysis (e.g., staining for fibrosis) and molecular analysis (e.g., Western blotting for proteins in the p65 NF-κB and TGF-β1/Smad3 pathways).

Quantitative Data from a Representative Study:

ParameterControl Group (Heart Failure)DMB-Treated Group (Heart Failure)
Plasma TMAO LevelsElevatedReduced
Cardiac HypertrophySignificantAttenuated
Cardiac FibrosisSignificantAttenuated
p65 NF-κB Pathway ActivityIncreasedInhibited
TGF-β1/Smad3 Pathway ActivityIncreasedInhibited

Note: This table is a qualitative summary of expected outcomes based on existing literature and does not represent specific numerical data.

Part 3: this compound as a Potential Ligand

In organometallic chemistry, alcohols can serve as ligands, typically as alkoxides (RO⁻), by donating electrons from the oxygen atom to the metal center. The bulky neopentyl group ((CH₃)₃CCH₂) of this compound could sterically influence the coordination environment around a metal center. Bulky ligands are known to stabilize low-coordinate complexes and can affect the reactivity and selectivity of organometallic catalysts.[8]

While specific complexes with this compound as a primary ligand are not widely reported, its potential utility could be analogous to other bulky alkoxide ligands in reactions such as polymerization or as precatalysts.

Logical Relationship for Potential Application:

A This compound B Deprotonation A->B C 3,3-Dimethyl-1-butoxide (Neohexoxide) B->C E Ligand Substitution Reaction C->E D Metal Precursor (e.g., Metal Halide) D->E F Metal-Neohexoxide Complex E->F G Catalytic Application (e.g., Polymerization, Cross-Coupling) F->G

References

Application Notes and Protocols for the Oxidation of 3,3-Dimethyl-1-butanol to 3,3-dimethylbutanal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3,3-Dimethylbutanal is a key intermediate in the synthesis of various fine chemicals and pharmaceuticals. Notably, it is a crucial precursor for the production of the artificial sweetener Neotame.[1] This aldehyde is synthesized through the oxidation of the primary alcohol, 3,3-dimethyl-1-butanol. The selective oxidation of primary alcohols to aldehydes without over-oxidation to carboxylic acids is a fundamental transformation in organic synthesis. This document outlines two common and effective protocols for this conversion: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation. The Swern oxidation is known for its mild reaction conditions and high yields, while PCC offers a convenient alternative, particularly for small-scale syntheses.[2][3][4][5][6]

Reaction Pathway

The general transformation involves the oxidation of the primary alcohol, this compound, to the corresponding aldehyde, 3,3-dimethylbutanal.

Reaction_Pathway 3_3_Dimethyl_1_butanol This compound (Substrate) 3_3_dimethylbutanal 3,3-dimethylbutanal (Product) 3_3_Dimethyl_1_butanol->3_3_dimethylbutanal [Oxidizing Agent] Dichloromethane (DCM)

Caption: Chemical transformation of this compound to 3,3-dimethylbutanal.

Method 1: Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base, typically triethylamine (TEA), to effect the oxidation.[2][3] This method is highly regarded for its mild conditions, which are beneficial for substrates with sensitive functional groups.[2]

Experimental Workflow

Swern_Oxidation_Workflow cluster_prep Preparation and Activation cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep Dissolve DMSO in DCM Cool to -78 °C activation Add Oxalyl Chloride dropwise Stir for 15 min prep->activation add_alcohol Add this compound solution Stir for 30 min at -78 °C activation->add_alcohol add_base Add Triethylamine (TEA) dropwise Stir for 30 min at -78 °C add_alcohol->add_base warm Warm to room temperature add_base->warm quench Quench with water warm->quench extract Extract with DCM quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify

Caption: Workflow for the Swern oxidation of this compound.

Protocol

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water, deionized

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask with stir bar

  • Addition funnel

  • Low-temperature thermometer

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation: To a solution of oxalyl chloride (5 mmol) in anhydrous dichloromethane (1 mL) in a flask under a nitrogen atmosphere, cooled to -78 °C, add a solution of DMSO (10 mmol) in dichloromethane (1 mL) dropwise.[7]

  • Stir the mixture at -78 °C for 15 minutes.

  • Alcohol Addition: Slowly add a solution of this compound in dichloromethane (3 mL) dropwise to the reaction mixture.[7]

  • Stir the resulting mixture for 30 minutes at -78 °C.[7]

  • Base Addition: Add triethylamine (15 mmol) dropwise to the mixture.[7]

  • Continue stirring for another 30 minutes at -78 °C, then allow the reaction to slowly warm to room temperature.[7]

  • Work-up: Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or flash column chromatography.

Method 2: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder chromium-based oxidizing agent that can effectively convert primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, especially under anhydrous conditions.[5][6][9][10]

Experimental Workflow

PCC_Oxidation_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up and Purification prep Suspend PCC and Celite in DCM add_alcohol Add this compound solution Stir at room temperature for 2-4 h prep->add_alcohol filter Filter through Celite bed add_alcohol->filter wash_bed Wash bed with DCM filter->wash_bed combine Combine organic layers wash_bed->combine wash_organic Wash with water and brine combine->wash_organic dry Dry over Na2SO4 wash_organic->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by distillation or chromatography concentrate->purify

References

Application Notes and Protocols: Reaction of 3,3-Dimethyl-1-butanol with HBr

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of primary alcohols with hydrogen halides is a fundamental transformation in organic synthesis, typically proceeding via an SN2 mechanism. However, in the case of sterically hindered primary alcohols such as 3,3-dimethyl-1-butanol (neopentyl alcohol), the reaction with hydrobromic acid (HBr) deviates from the simple substitution pathway. Instead, it undergoes a fascinating rearrangement to yield a more stable product. This document provides a detailed overview of the reaction mechanism, experimental protocols, and relevant data.

The reaction is initiated by the protonation of the hydroxyl group, forming a good leaving group (water). The subsequent departure of water leads to the formation of a highly unstable primary carbocation. This intermediate rapidly rearranges via a 1,2-methyl shift to form a more stable tertiary carbocation. The bromide ion then acts as a nucleophile, attacking the tertiary carbocation to yield the major product, 2-bromo-2,3-dimethylbutane. A minor product, 1-bromo-3,3-dimethylbutane, may also be formed through a direct SN2 pathway, though this is significantly less favored.

Reaction Mechanism

The reaction of this compound with HBr proceeds through a multi-step mechanism involving a carbocation rearrangement, as illustrated below.

reaction_mechanism start This compound protonated_alcohol Protonated Alcohol (Oxonium Ion) start->protonated_alcohol + H⁺ (from HBr) minor_product Minor Product: 1-Bromo-3,3-dimethylbutane start->minor_product primary_carbocation Primary Carbocation (Unstable) protonated_alcohol->primary_carbocation - H₂O tertiary_carbocation Tertiary Carbocation (Stable) primary_carbocation->tertiary_carbocation 1,2-Methyl Shift (Rearrangement) major_product Major Product: 2-Bromo-2,3-dimethylbutane tertiary_carbocation->major_product + Br⁻ hbr HBr br_ion Br⁻ h2o H₂O

Caption: Reaction mechanism of this compound with HBr.

Quantitative Data Summary

The reaction conditions can be optimized to favor the formation of the rearranged product. Below is a summary of typical reaction parameters and expected outcomes.

ParameterValueNotes
Reactants This compound, 48% aq. HBrExcess HBr is typically used.
Solvent None (HBr is in excess)The reaction can also be performed in a non-polar solvent.
Temperature 80-100 °CHeating is required to drive the reaction.
Reaction Time 2-4 hoursMonitored by TLC or GC-MS.
Yield (Major Product) > 85%2-Bromo-2,3-dimethylbutane
Yield (Minor Product) < 15%1-Bromo-3,3-dimethylbutane

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of 2-bromo-2,3-dimethylbutane from this compound.

Materials:

  • This compound

  • 48% aqueous hydrobromic acid (HBr)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 10.2 g (0.1 mol) of this compound.

  • Addition of Reagents: Carefully add 25 mL of 48% aqueous HBr to the flask. While stirring, add 1-2 mL of concentrated H₂SO₄ dropwise.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 3 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Two layers will be observed (the organic layer containing the product and the aqueous layer).

    • Separate the lower aqueous layer.

    • Wash the organic layer with 20 mL of water.

    • Neutralize any remaining acid by washing the organic layer with 20 mL of saturated sodium bicarbonate solution. Be sure to vent the separatory funnel frequently to release any evolved CO₂ gas.

    • Wash the organic layer again with 20 mL of water.

  • Drying and Isolation:

    • Transfer the organic layer to a clean, dry Erlenmeyer flask.

    • Dry the product over anhydrous sodium sulfate.

    • Decant or filter the dried liquid into a pre-weighed round-bottom flask.

  • Purification (Optional): The crude product can be purified by simple distillation to obtain the pure 2-bromo-2,3-dimethylbutane.

Characterization:

The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

Logical Workflow

The following diagram illustrates the logical workflow of the experimental procedure.

experimental_workflow start Start setup Reaction Setup: Add this compound to flask start->setup reagents Add HBr and H₂SO₄ setup->reagents reflux Reflux for 3 hours reagents->reflux workup Work-up: Cool, separate layers reflux->workup wash1 Wash with H₂O workup->wash1 wash2 Wash with NaHCO₃ solution wash1->wash2 wash3 Wash with H₂O wash2->wash3 dry Dry organic layer with Na₂SO₄ wash3->dry isolate Isolate crude product dry->isolate purify Purify by distillation (optional) isolate->purify characterize Characterize product (NMR, MS) purify->characterize end End characterize->end

Caption: Experimental workflow for the synthesis of 2-bromo-2,3-dimethylbutane.

Application Notes and Protocols for the Derivatization of 3,3-Dimethyl-1-butanol for GC Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography (GC) is a powerful analytical technique for separating and quantifying volatile and thermally stable compounds. However, many compounds of interest, including the aliphatic alcohol 3,3-Dimethyl-1-butanol, exhibit characteristics such as polarity and the presence of active hydrogen in the hydroxyl group, which can lead to poor peak shape, low sensitivity, and thermal degradation during GC analysis.[1][2] Derivatization is a chemical modification process that converts the analyte into a more suitable form for GC analysis by increasing its volatility and thermal stability.[2] This application note provides detailed protocols for three common derivatization methods for this compound: silylation, acylation, and esterification.

The primary goal of derivatizing this compound is to replace the active hydrogen of the hydroxyl group with a less polar functional group. This modification reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and improving its chromatographic behavior. The resulting derivatives are typically more thermally stable and yield sharper, more symmetrical peaks, leading to improved separation and more accurate quantification.

Derivatization Strategies for this compound

The three most common and effective derivatization strategies for alcohols like this compound are:

  • Silylation: This is one of the most prevalent methods for derivatizing alcohols.[3][4] It involves the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][4] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent.[5]

  • Acylation: This method converts the alcohol into an ester by reacting it with an acylating agent, such as an acid chloride or anhydride.[6] For this compound, reagents like acetyl chloride or benzoyl chloride can be used to form the corresponding acetate or benzoate esters.[6] These derivatives are often more stable and provide excellent chromatographic properties.

  • Esterification: In this process, the alcohol is reacted with a carboxylic acid or its derivative in the presence of a catalyst to form an ester. This is a widely used method for the analysis of fatty acids, but it is also applicable to other alcohols.[7][8]

Experimental Workflow

The general workflow for the derivatization and subsequent GC analysis of this compound is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis Sample This compound Sample Vial Reaction Vial Sample->Vial Solvent Aprotic Solvent Solvent->Vial Heat Heating & Incubation Vial->Heat Reagent Derivatizing Reagent (e.g., BSTFA, Acetyl Chloride) Reagent->Vial GC_Injection GC Injection Heat->GC_Injection GC_Column GC Separation GC_Injection->GC_Column Detector Detection (FID/MS) GC_Column->Detector Data_Analysis Data Analysis Detector->Data_Analysis Result Quantitative Results Data_Analysis->Result

References

Application Notes and Protocols for the Evaluation of 3,3-Dimethyl-1-butanol in Fragrance Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 3,3-Dimethyl-1-butanol (also known as neohexanol) as a fragrance ingredient. Due to its limited history of use in commercial fragrance formulations, this document outlines a series of standardized protocols for the thorough evaluation of its olfactory properties, performance, and stability.

Introduction

This compound is a branched-chain alcohol with a complex odor profile. While not traditionally utilized in perfumery, its unique scent characteristics warrant investigation for novel fragrance creation. This document provides the necessary protocols to systematically evaluate its potential as a fragrance raw material.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various formulations and during the manufacturing process.

PropertyValueReference
CAS Number 624-95-3[1][2]
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 143 °C (lit.)[2][3]
Melting Point -60 °C (lit.)[2][3]
Density 0.844 g/mL at 25 °C (lit.)[2][3]
Vapor Pressure 2.2092 hPa @ 20°C (est.)[1]
Flash Point 47 °C (116.6 °F) - closed cup[2]
Solubility Slightly soluble in water[3]

Olfactory Profile

The odor of this compound is multifaceted. A detailed olfactory characterization is crucial for its effective application in fragrance compositions.

Odor Description: Fermented, camphoreous, alcoholic, ethereal, solvent-like, with minty, woody, and oily undertones[1].

Reported Olfactory Notes (in related isomers):

  • 3-Methyl-1-butanol (Isoamyl alcohol): Fruity, banana-like aroma, can add depth and sweetness to compositions[4].

Experimental Protocols

A series of experimental protocols are outlined below to thoroughly evaluate the potential of this compound as a fragrance ingredient.

This protocol is designed to systematically characterize the odor profile and determine the odor detection threshold of this compound.

Objective: To define the olfactory characteristics and intensity of this compound.

Materials:

  • This compound (high purity)

  • Odorless solvent (e.g., diethyl phthalate or ethanol)

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips

  • Panel of trained sensory analysts (minimum of 5)

  • Ventilated sensory evaluation booth

Procedure:

  • Preparation of Dilutions: Prepare a series of dilutions of this compound in the chosen solvent (e.g., 10%, 5%, 1%, 0.5%, 0.1%, and further serial dilutions to determine the threshold).

  • Odor Profile Characterization:

    • Dip a smelling strip into the 10% dilution.

    • Allow the solvent to evaporate for a few seconds.

    • Present the strip to the sensory panel.

    • Panelists should individually record descriptive terms for the odor at different time points (top note, mid note, base note).

  • Determination of Odor Detection Threshold:

    • Utilize a forced-choice method (e.g., a triangle test) where panelists are presented with three samples, one of which contains the diluted odorant, and they must identify the different sample.

    • Start with the lowest concentration and proceed to higher concentrations until the panelist can reliably detect the odorant.

    • The odor detection threshold is the lowest concentration at which the substance can be detected by 50% of the panel.

GC-O analysis provides a more detailed breakdown of the odor-active compounds and their specific contributions to the overall scent profile.

Objective: To identify the specific volatile compounds contributing to the aroma of this compound and their individual odor characteristics.

Apparatus:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Appropriate GC column for fragrance analysis (e.g., DB-5ms).

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS system to separate and identify the chemical components.

  • GC-O Analysis:

    • Simultaneously with the MS detection, a portion of the column effluent is directed to a sniffing port.

    • A trained analyst sniffs the effluent and records the retention time and a description of the odor of each eluting compound.

  • Data Correlation: Correlate the sensory data from the olfactometry port with the mass spectrometry data to identify the compounds responsible for specific aroma nuances.

This protocol assesses the stability of this compound when incorporated into a representative cosmetic formulation.

Objective: To evaluate the physical and chemical stability of this compound in a standard cosmetic base over time and under various conditions.

Materials:

  • This compound

  • Standard cosmetic base (e.g., a simple oil-in-water emulsion)

  • Control sample (cosmetic base without the fragrance ingredient)

  • Environmentally controlled chambers (for temperature and light exposure)

  • pH meter, viscometer

Procedure:

  • Formulation: Incorporate this compound into the cosmetic base at a typical concentration (e.g., 0.5% w/w).

  • Accelerated Stability Testing:

    • Store samples at elevated temperatures (e.g., 40°C and 50°C) for a period of 1 to 3 months.

    • Store samples under UV light to assess photosensitivity.

    • Include freeze-thaw cycles (e.g., 24 hours at -10°C followed by 24 hours at 25°C, repeated for 3 cycles).

  • Real-Time Stability Testing: Store samples under normal conditions (e.g., 25°C) for the expected shelf life of the product (e.g., 12-24 months).

  • Evaluation: At regular intervals, evaluate the samples for:

    • Physical changes: Color, clarity, phase separation, and viscosity.

    • Chemical changes: pH and any changes in the odor profile.

    • Compare the test samples to the control samples.

This protocol measures the longevity of the fragrance on a substrate and its ability to diffuse into the surrounding air.

Objective: To determine the substantivity (lasting power) and diffusion (sillage) of this compound.

Materials:

  • This compound solution (e.g., 10% in ethanol)

  • Substrate (e.g., fabric swatches, skin-like substrate)

  • Controlled environment room with consistent airflow and temperature.

  • Trained sensory panel.

Procedure:

  • Application: Apply a standardized amount of the fragrance solution to the substrate.

  • Substantivity Evaluation:

    • At set time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), have the sensory panel evaluate the odor intensity on the substrate.

    • Record the intensity ratings over time to create a substantivity curve.

  • Diffusion Evaluation:

    • Place the scented substrate in the center of the controlled environment room.

    • Have panelists stand at varying distances from the substrate and record when they can first detect the fragrance.

    • This provides a measure of the fragrance's diffusion or "throw."

Visualized Workflows and Relationships

The following diagrams illustrate the logical flow of the evaluation process and key relationships.

Fragrance_Evaluation_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Formulation & Application A Physicochemical Property Analysis B Olfactory Profile Characterization A->B C GC-O Analysis B->C D Stability Testing in Cosmetic Base C->D E Substantivity & Diffusion Testing C->E F Inclusion in Fragrance Accord D->F E->F G Final Product Application Testing F->G

Caption: Workflow for evaluating a new fragrance ingredient.

Sensory_Evaluation_Process prep Prepare Serial Dilutions eval Sensory Panel Evaluation prep->eval char Odor Profile Characterization eval->char thresh Odor Threshold Determination eval->thresh data Data Analysis & Reporting char->data thresh->data

Caption: Process for sensory evaluation of an aroma chemical.

Stability_Testing_Logic product Formulated Product Physical Properties Chemical Properties Olfactory Profile conditions Test Conditions Accelerated (Heat, UV) Real-Time (Ambient) Freeze-Thaw Cycles product->conditions evaluation Evaluation Metrics Color & Clarity Viscosity & pH Odor Change conditions->evaluation

Caption: Logic for stability testing of a fragrance ingredient.

Safety and Regulatory Considerations

Currently, there is no specific International Fragrance Association (IFRA) standard for this compound. Before any commercial application, a full safety assessment would need to be conducted by the Research Institute for Fragrance Materials (RIFM) or a similar body. The safety data for related materials, such as 3-Methyl-1-butanol, indicates potential for skin and eye irritation and respiratory effects, which should be considered during handling and evaluation[5][6][7].

Conclusion

While this compound is not a conventional fragrance ingredient, its distinct olfactory profile suggests it could be a valuable addition to the perfumer's palette for creating novel and unique scent experiences. The protocols detailed in these application notes provide a robust framework for a comprehensive evaluation of its suitability and performance in fragrance formulations. A thorough assessment of its safety is a prerequisite for its use in any consumer product.

References

3,3-Dimethyl-1-butanol: Application Notes and Protocols for Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butanol, also known as neohexanol, is a primary alcohol with potential applications as a solvent in organic synthesis. Its physical properties, including a relatively high boiling point and moderate polarity, suggest its suitability for a range of reaction conditions. This document provides an overview of the physicochemical properties of this compound and explores its potential as a reaction solvent. While specific, detailed application notes and protocols for its use as a solvent in common organic reactions are not extensively documented in publicly available literature, this document provides generalized protocols for key reaction types where this compound could be investigated as a solvent alternative. These protocols are intended to serve as a starting point for researchers interested in exploring the utility of this solvent.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are essential for considering its application as a solvent in organic reactions.

PropertyValueReference
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 143 °C[1]
Melting Point -60 °C
Density 0.844 g/mL at 25 °C[1]
Solubility in Water Slightly soluble[2]
Flash Point 47 °C (closed cup)

Table 1: Physicochemical properties of this compound.

The high boiling point of this compound makes it suitable for reactions requiring elevated temperatures. Its slight solubility in water could be advantageous for certain work-up procedures. As a primary alcohol, it is a polar protic solvent, capable of hydrogen bonding, which can influence reaction mechanisms and solubility of reactants and catalysts.

Potential Applications in Organic Synthesis

While this compound is primarily known as a key intermediate in the synthesis of the artificial sweetener Neotame, its properties suggest it could be a viable solvent for various organic transformations.[3] The steric hindrance provided by the tert-butyl group may enhance the stability of the solvent under certain reactive conditions.

Potential areas of application that warrant investigation include:

  • Cross-Coupling Reactions: Its ability to dissolve a range of organic compounds and its high boiling point could be beneficial for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

  • Hydrogenation Reactions: As a protic solvent, it may be a suitable medium for heterogeneous or homogeneous hydrogenation reactions. Protic solvents are known to often accelerate hydrogenation rates.

  • Grignard and Organometallic Reactions: While etheral solvents like THF are standard for Grignard reactions, alcohols are typically avoided due to their acidity. However, for other organometallic reactions where protic solvents are tolerated, this compound could be explored. Chinese patents describe the synthesis of this compound itself via a Grignard reaction, where an ether is used as the solvent.[4]

Generalized Experimental Protocols

The following are generalized protocols for common organic reactions, suggesting where this compound could be employed as a solvent. These are templates for investigation and will require optimization for specific substrates.

3.1. Suzuki-Miyaura Cross-Coupling Reaction (Hypothetical Protocol)

This protocol outlines a general procedure for a Suzuki-Miyaura coupling using this compound as a solvent.

dot

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol:

  • To a reaction vessel, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a suitable base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

  • Add this compound as the solvent (concentration typically 0.1-0.5 M).

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

3.2. Catalytic Hydrogenation of an Alkene (Hypothetical Protocol)

This protocol provides a general procedure for the hydrogenation of a carbon-carbon double bond using palladium on carbon (Pd/C) with this compound as the solvent.

dot

Hydrogenation_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up A Substrate (1 mmol) D Combine substrate and solvent A->D B This compound (10 mL) B->D C Pd/C catalyst (5-10 wt%) E Add Pd/C catalyst D->E F Evacuate and backfill with H2 (3x) E->F G Stir under H2 atmosphere (balloon or Parr shaker) F->G H Filter through Celite to remove catalyst G->H I Wash Celite with solvent H->I J Combine filtrates I->J K Remove solvent in vacuo J->K

Caption: General workflow for a catalytic hydrogenation reaction.

Protocol:

  • Dissolve the substrate in this compound in a suitable reaction flask.

  • Carefully add the Pd/C catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere.

  • Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon or a Parr hydrogenation apparatus) at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent or another suitable solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.

Signaling Pathways and Logical Relationships

The decision-making process for selecting a solvent in organic synthesis can be visualized as a logical workflow.

dot

Solvent_Selection_Logic A Define Reaction Requirements B Reactant & Catalyst Solubility A->B C Reaction Temperature A->C D Reactivity with Reagents A->D E Consider this compound B->E C->E D->E F High Boiling Point (143 °C) E->F Good for high temp. G Polar Protic Nature E->G Solvates polar species H Steric Hindrance E->H Potentially increased stability I Evaluate Suitability F->I G->I H->I J Conduct Small-Scale Test Reaction I->J K Analyze Yield and Purity J->K L Optimize Conditions K->L If necessary M Scale-Up Reaction K->M If successful

References

Application Notes and Protocols for Oral Administration of 3,3-dimethyl-1-butanol (DMB) in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-dimethyl-1-butanol (DMB) is a structural analog of choline that has garnered significant attention in biomedical research for its role as a non-lethal inhibitor of trimethylamine (TMA) production by gut microbiota.[1][2][3] TMA is a precursor to trimethylamine N-oxide (TMAO), a metabolite linked to the development of various cardiometabolic diseases, including atherosclerosis.[1][3][4] DMB competitively inhibits the microbial enzyme choline TMA lyase, thereby reducing the formation of TMA from dietary choline and carnitine.[1][5][6] This application note provides a detailed experimental protocol for the oral administration of DMB to mice to study its effects on TMAO metabolism and associated pathologies.

Data Presentation

The following tables summarize quantitative data from various studies on the oral administration of DMB in mice.

Table 1: DMB Dosage and Administration Route

Mouse StrainAdministration RouteDMB Concentration/DoseVehicleDurationKey FindingsReference
C57BL/6JDrinking Water1.3% (v/v)Water6 weeksAttenuated choline diet-enhanced platelet aggregation and thrombus formation.[5]
ApoE-/-Drinking Water1% (v/v)WaterNot SpecifiedLowered plasma TMAO levels and attenuated macrophage foam cell formation and atherosclerotic lesion development.[5]
C57BL/6NDrinking Water1% (v/v)Water8 weeksPrevented Western diet-induced vascular endothelial dysfunction and aortic stiffening.[7]
C57BL/6NDrinking Water1% (v/v)Water3, 6, or 9 months (from 18 months of age)Prevented age-related endothelial dysfunction and attenuated aortic stiffening.[8][9]
C57BL/6JAortic Banding ModelDrinking Water1% (v/v)Water6 weeksAttenuated cardiac remodeling in pressure-overload-induced heart failure.
DBA/1jDrinking Water1% (v/v)WaterFrom day 21 post-immunizationReduced arthritis severity, but did not reduce cecal TMA or circulating TMAO.[10]
DBA/1jOral Gavage100 mg/kgNot SpecifiedFrom day 21 post-immunizationCompared with FMC, another TMA lyase inhibitor.[10]

Table 2: Effects of DMB on TMAO Levels

Mouse ModelDietDMB TreatmentPlasma TMAO ReductionReference
MiceHigh-choline dietSupplementation with DMBFrom 22.1 µM to 15.9 µM[11]
ApoE-/- on choline-supplemented dietCholine-supplementedDMB in drinking waterSignificantly lowered[5][6]
C57BL/6N on Western dietWestern diet1% DMB in drinking waterSuppressed elevated TMAO[7]

Experimental Protocols

Protocol 1: Oral Administration of DMB in Drinking Water

This is the most common and least stressful method for chronic DMB administration.

Materials:

  • This compound (DMB)

  • Standard rodent chow or specialized diet (e.g., high-choline, Western diet)

  • Drinking bottles

  • Experimental mice (e.g., C57BL/6, ApoE-/-)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment (temperature, humidity, light/dark cycle) for at least one week before the experiment. Provide ad libitum access to standard chow and water.

  • DMB Solution Preparation: Prepare a 1% (v/v) DMB solution by adding 10 ml of DMB to 990 ml of drinking water. Mix thoroughly. Prepare fresh solution weekly.

  • Experimental Groups: Divide mice into at least two groups: a control group receiving regular drinking water and a treatment group receiving the 1% DMB solution.

  • Diet Administration: If applicable, switch the mice to the specialized diet at the beginning of the treatment period.

  • Treatment: Replace the water bottles in the treatment group cages with the DMB solution. Ensure ad libitum access to the solution. Monitor fluid consumption to ensure adequate hydration and DMB intake.

  • Monitoring: Monitor the health of the mice daily. Record body weight weekly.

  • Sample Collection: At the end of the study period, collect blood (e.g., via cardiac puncture or retro-orbital bleeding) for plasma TMAO analysis. Tissues of interest (e.g., aorta, liver) can also be collected for further analysis.

  • TMAO Analysis: Analyze plasma TMAO levels using methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Oral Gavage of DMB

This method allows for precise dosing but is more stressful for the animals.

Materials:

  • This compound (DMB)

  • Vehicle (e.g., sterile water, corn oil)

  • Oral gavage needles (stainless steel, ball-tipped)

  • Syringes

  • Experimental mice

Procedure:

  • Animal Acclimatization: As described in Protocol 1.

  • DMB Solution Preparation: Prepare the DMB solution in the chosen vehicle at the desired concentration (e.g., to deliver 100 mg/kg in a volume of 0.2 ml). Ensure DMB is fully dissolved or suspended.

  • Dosing:

    • Gently restrain the mouse.

    • Measure the distance from the tip of the nose to the last rib to determine the correct insertion depth for the gavage needle.

    • Insert the gavage needle gently and steadily into the esophagus. Do not force the needle.

    • Administer the DMB solution slowly.

    • Carefully remove the needle.

  • Frequency: Administer DMB daily or as required by the experimental design.

  • Monitoring and Sample Collection: As described in Protocol 1.

Mandatory Visualization

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase acclimatization Animal Acclimatization (1 week) grouping Randomization into Control & DMB Groups acclimatization->grouping diet_prep Diet Preparation (Standard or Special) diet_prep->grouping dmb_prep DMB Solution Preparation (e.g., 1% in water) treatment Oral DMB Administration (Drinking Water or Gavage) dmb_prep->treatment grouping->treatment monitoring Daily Health & Weekly Weight Monitoring treatment->monitoring sample_collection Blood & Tissue Collection monitoring->sample_collection tmao_analysis Plasma TMAO Analysis (LC-MS/MS) sample_collection->tmao_analysis data_analysis Statistical Analysis tmao_analysis->data_analysis

Caption: Experimental workflow for oral DMB administration in mice.

signaling_pathway cluster_diet Dietary Sources cluster_gut Gut Microbiota cluster_inhibition Inhibition cluster_host Host Metabolism cluster_disease Pathological Outcome choline Choline / Carnitine tma_lyase Choline TMA Lyase choline->tma_lyase tma Trimethylamine (TMA) tma_lyase->tma liver_fmo3 Liver FMO3 tma->liver_fmo3 Portal Circulation dmb DMB (this compound) dmb->tma_lyase Inhibits tmao TMAO (Trimethylamine N-oxide) liver_fmo3->tmao Oxidation atherosclerosis Atherosclerosis tmao->atherosclerosis Promotes

Caption: DMB's mechanism of action in inhibiting TMAO production.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,3-Dimethyl-1-butanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Comparison of Primary Synthesis Routes

Two common and effective methods for the synthesis of this compound are the Grignard reaction of neopentyl magnesium halide with formaldehyde and the hydroboration-oxidation of 3,3-dimethyl-1-butene. The following table summarizes the key quantitative data for these routes to facilitate comparison.

ParameterGrignard Reaction with FormaldehydeHydroboration-Oxidation
Starting Materials Neopentyl halide (chloride or bromide), Magnesium, Formaldehyde3,3-Dimethyl-1-butene, Borane source (e.g., BH₃•THF), Oxidizing agent (e.g., H₂O₂, NaOH)
Reported Yield 76.5% - 79.4%[1]Typically high for terminal alkenes; estimated at >90%
Key Advantages Utilizes readily available and low-cost starting materials.[2]High regioselectivity for anti-Markovnikov product, generally high yields, and avoids carbocation rearrangements.
Potential Challenges Sensitivity to moisture and air, potential for side reactions (e.g., Wurtz coupling), handling of gaseous formaldehyde.Handling of pyrophoric borane reagents, potential for steric hindrance to slow the reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of this compound.

Grignard Reaction Route

Q1: My Grignard reaction is not initiating. What are the possible causes and solutions?

A1: Failure of a Grignard reaction to initiate is a common issue, typically stemming from the presence of moisture or impurities on the magnesium surface. Here are several troubleshooting steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, preferably by flame-drying under vacuum or oven-drying overnight. All solvents and reagents must be anhydrous. The water content of the raw materials should be controlled, ideally below 500 ppm.[1]

  • Activate the Magnesium: The surface of the magnesium turnings can oxidize, preventing the reaction.

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The reaction of these activators with magnesium will clean the surface.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction begins, as it can be exothermic.

  • Sonication: Using an ultrasonic bath can help to dislodge the passivating oxide layer on the magnesium surface.

Q2: The yield of my Grignard reaction is low. What are the primary side reactions and how can I minimize them?

A2: Low yields in the Grignard synthesis of this compound can be attributed to several side reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting neopentyl halide to form 2,2,5,5-tetramethylhexane. To minimize this, ensure a slow, dropwise addition of the neopentyl halide to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.

  • Reaction with Formaldehyde: The reaction between the Grignard reagent and formaldehyde can be complex.

    • Cannizzaro-type reactions: Formaldehyde can undergo self-condensation or disproportionation reactions in the presence of the basic Grignard reagent.

    • Over-addition: While less common with formaldehyde, ensuring a 1:1 stoichiometry is important.

  • Solutions:

    • Maintain a controlled temperature during the addition of formaldehyde, typically below 30°C.[1]

    • Use dry formaldehyde gas or freshly cracked paraformaldehyde to avoid introducing water.

    • Ensure efficient stirring to promote the desired reaction between the Grignard reagent and formaldehyde.

Q3: I am having trouble with the work-up and purification of this compound from the Grignard reaction.

A3: The work-up of a Grignard reaction requires careful quenching and extraction.

  • Quenching: Slowly and carefully add the reaction mixture to a cold, saturated aqueous solution of ammonium chloride or dilute hydrochloric acid. This will protonate the alkoxide and dissolve the magnesium salts.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent like diethyl ether or methyl t-butyl ether (MTBE) to ensure complete recovery of the product.

  • Purification: The final product is typically purified by distillation. Collect the fraction boiling at approximately 141-143°C.[1]

Hydroboration-Oxidation Route

Q4: The hydroboration of 3,3-dimethyl-1-butene seems to be slow or incomplete. How can I improve the reaction?

A4: The steric hindrance from the t-butyl group in 3,3-dimethyl-1-butene can slow down the hydroboration reaction.

  • Reaction Time: Ensure a sufficient reaction time for the hydroboration step. Monitoring the reaction by TLC or GC can help determine completion.

  • Temperature: While hydroboration is often carried out at 0°C to room temperature, a slight increase in temperature may be necessary for sterically hindered alkenes. However, be cautious as higher temperatures can lead to isomerization of the organoborane.

  • Choice of Borane Reagent: While BH₃•THF is commonly used, more reactive borane sources like diborane (B₂H₆) can be employed, though they require more specialized handling.

Q5: I am observing the formation of an unexpected alcohol isomer. What could be the cause?

A5: While hydroboration-oxidation is highly regioselective for the anti-Markovnikov product (this compound), trace amounts of the Markovnikov product (3,3-Dimethyl-2-butanol) can form.

  • Purity of Starting Alkene: Ensure the 3,3-dimethyl-1-butene is free from isomeric impurities.

  • Reaction Conditions: Sub-optimal reaction conditions can sometimes lead to a decrease in regioselectivity. Ensure the reaction is performed under standard hydroboration conditions. It's important to note that acid-catalyzed hydration of 3,3-dimethyl-1-butene can lead to carbocation rearrangement and the formation of 2,3-dimethyl-2-butanol as the major product.[3] Hydroboration-oxidation avoids this rearrangement.

Q6: What are the key safety precautions when working with borane reagents?

A6: Borane reagents like BH₃•THF and diborane are pyrophoric and react violently with water.

  • Inert Atmosphere: All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Conditions: Use anhydrous solvents and glassware.

  • Quenching: Unreacted borane must be carefully quenched. This can be done by the slow addition of a protic solvent like methanol or isopropanol at a low temperature.

Experimental Protocols

Grignard Synthesis of this compound

This protocol is adapted from a patented procedure.[1]

Materials:

  • Neopentyl bromide (or chloride)

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine (crystal)

  • Dry formaldehyde gas (or paraformaldehyde)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (1.15 equivalents) to the flask.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, place a solution of neopentyl bromide (1 equivalent) in anhydrous diethyl ether.

    • Add a small amount of the neopentyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a loss of the iodine color), gently warm the flask.

    • Once the reaction has initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0-10°C in an ice bath.

    • Bubble dry formaldehyde gas through the solution or add freshly cracked, dry paraformaldehyde portion-wise while maintaining the temperature below 30°C.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride.

    • Stir until the magnesium salts are dissolved.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation, collecting the fraction at 141-143°C.

Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

Materials:

  • 3,3-Dimethyl-1-butene

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1 M in THF)

  • Aqueous sodium hydroxide solution (e.g., 3 M)

  • Hydrogen peroxide (30% aqueous solution)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Hydroboration:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

    • Add 3,3-dimethyl-1-butene (1 equivalent) to the flask and dissolve it in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add the BH₃•THF solution (0.33 equivalents for a 3:1 alkene to BH₃ ratio) dropwise via the dropping funnel.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Oxidation:

    • Cool the reaction mixture back to 0°C.

    • Slowly and carefully add the aqueous sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide. The temperature should be maintained below 40°C.

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

  • Work-up and Purification:

    • Add diethyl ether to the reaction mixture to dilute the organic phase.

    • Separate the organic layer.

    • Wash the organic layer with saturated aqueous sodium chloride solution (brine).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and remove the solvents by rotary evaporation.

    • Purify the crude product by distillation.

Visualizations

Synthesis Pathway of this compound

Synthesis_Pathways Synthesis Routes to this compound cluster_grignard Grignard Reaction cluster_hydroboration Hydroboration-Oxidation Neopentyl Halide Neopentyl Halide Grignard Reagent Grignard Reagent Neopentyl Halide->Grignard Reagent + Mg, ether Mg Mg Mg->Grignard Reagent Alkoxide Intermediate Alkoxide Intermediate Grignard Reagent->Alkoxide Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Alkoxide Intermediate 3,3-Dimethyl-1-butanol_G This compound Alkoxide Intermediate->3,3-Dimethyl-1-butanol_G H3O+ workup 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene Organoborane Organoborane 3,3-Dimethyl-1-butene->Organoborane + BH3-THF BH3 BH3-THF BH3->Organoborane 3,3-Dimethyl-1-butanol_H This compound Organoborane->3,3-Dimethyl-1-butanol_H + H2O2, NaOH Oxidizing Agent H2O2, NaOH Oxidizing Agent->3,3-Dimethyl-1-butanol_H

Caption: Key synthetic routes for this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis Start Low Yield Observed Reaction_Type Which Synthesis Route? Start->Reaction_Type Grignard_Check Check Grignard Formation Reaction_Type->Grignard_Check Grignard Hydroboration_Check Check Hydroboration Step Reaction_Type->Hydroboration_Check Hydroboration Grignard_Initiation Reaction Initiation Issues? Grignard_Check->Grignard_Initiation Activate_Mg Activate Mg / Ensure Anhydrous Conditions Grignard_Initiation->Activate_Mg Yes Side_Reactions_G Check for Side Reactions Grignard_Initiation->Side_Reactions_G No End Yield Improved Activate_Mg->End Wurtz Wurtz Coupling? Side_Reactions_G->Wurtz Slow_Addition Slow Halide Addition Wurtz->Slow_Addition Yes Formaldehyde_Issues Formaldehyde Reactivity? Wurtz->Formaldehyde_Issues No Slow_Addition->End Dry_Formaldehyde Use Dry Formaldehyde / Control Temp. Formaldehyde_Issues->Dry_Formaldehyde Yes Formaldehyde_Issues->End No Dry_Formaldehyde->End Incomplete_Reaction Incomplete Reaction? Hydroboration_Check->Incomplete_Reaction Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Yes Oxidation_Check Check Oxidation Step Incomplete_Reaction->Oxidation_Check No Increase_Time_Temp->End Oxidation_Conditions Incorrect Oxidation Conditions? Oxidation_Check->Oxidation_Conditions Check_Reagents Verify H2O2 and NaOH Concentration Oxidation_Conditions->Check_Reagents Yes Oxidation_Conditions->End No Check_Reagents->End

Caption: A logical workflow for diagnosing low yield issues.

Factors Affecting Yield in Synthesis

Factors_Affecting_Yield Key Factors Influencing Yield of this compound Yield This compound Yield Reagent_Quality Reagent Quality Yield->Reagent_Quality Reaction_Conditions Reaction Conditions Yield->Reaction_Conditions Side_Reactions Side Reactions Yield->Side_Reactions Workup Work-up & Purification Yield->Workup Anhydrous Anhydrous Solvents/Reagents Reagent_Quality->Anhydrous Mg_Purity Magnesium Purity/Activation Reagent_Quality->Mg_Purity Formaldehyde_Source Formaldehyde Source (Dry) Reagent_Quality->Formaldehyde_Source Temperature Temperature Control Reaction_Conditions->Temperature Addition_Rate Reagent Addition Rate Reaction_Conditions->Addition_Rate Reaction_Time Reaction Time Reaction_Conditions->Reaction_Time Wurtz_Coupling Wurtz Coupling (Grignard) Side_Reactions->Wurtz_Coupling Rearrangement Carbocation Rearrangement (Avoided by Hydroboration) Side_Reactions->Rearrangement Quenching Proper Quenching Workup->Quenching Extraction Efficient Extraction Workup->Extraction Distillation Careful Distillation Workup->Distillation

Caption: Relationship of factors affecting synthesis yield.

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 3,3-Dimethyl-1-butanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific challenges that may arise during the synthesis of this compound, categorized by the synthetic method.

Method 1: Grignard Reaction

The synthesis of this compound via a Grignard reaction is a common and effective method. However, several side reactions can occur, impacting yield and purity. Two primary routes are considered here:

  • Route A: Reaction of neopentyl magnesium halide with formaldehyde.

  • Route B: Reaction of tert-butyl magnesium halide with a 1,2-dihaloethane followed by hydrolysis.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Steps
Moisture in Reaction Setup: Grignard reagents are highly sensitive to water, which will quench the reagent and reduce the yield.- Ensure all glassware is thoroughly flame-dried or oven-dried before use.- Use anhydrous solvents (e.g., diethyl ether, THF).- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Impure Magnesium: The surface of magnesium turnings can be coated with magnesium oxide, which prevents the reaction from initiating.- Use fresh, high-quality magnesium turnings.- Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wurtz Coupling Side Reaction: The Grignard reagent can react with the starting alkyl halide to form a homocoupled alkane (e.g., 2,2,5,5-tetramethylhexane in Route B), reducing the amount of Grignard reagent available for the main reaction.[1]- Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide.- Maintain a moderate reaction temperature to avoid accelerating this side reaction.
Elimination Side Reaction (Route B): During the hydrolysis of the intermediate 3,3-dimethyl-1-halobutane, elimination can compete with substitution, leading to the formation of 3,3-dimethyl-1-butene.[1]- Use milder hydrolysis conditions (e.g., lower temperature, controlled addition of aqueous acid).- Consider using a base with a less coordinating cation for the hydrolysis step.

Issue 2: Presence of Unexpected Byproducts in the Final Product

Potential Cause Troubleshooting Steps
Formation of 2,2,5,5-tetramethylhexane (Route B): This is a result of the Wurtz coupling side reaction.[1]- Optimize the addition rate and temperature of the Grignard formation step as described above.- This non-polar byproduct can often be separated from the desired alcohol by column chromatography.
Formation of 3,3-dimethyl-1-butene (Route B): This results from the elimination side reaction during hydrolysis.[1]- Adjust hydrolysis conditions as mentioned previously.- The alkene can be separated from the alcohol by distillation or chromatography.
Formation of a secondary alcohol (3,3-dimethyl-2-butanol): While less common in the specified Grignard routes, rearrangement is a possibility if any carbocationic intermediates are formed, for instance, through trace acid catalysis.- Ensure the reaction is performed under strictly anhydrous and aprotic conditions until the workup step.
Method 2: Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

This method offers an alternative route to this compound with high regioselectivity for the anti-Markovnikov product.

Issue 1: Formation of the Isomeric Alcohol

Potential Cause Troubleshooting Steps
Presence of 3,3-dimethyl-2-butanol: While hydroboration-oxidation is highly regioselective, a small amount of the Markovnikov addition product (leading to the secondary alcohol) can be formed.[2][3]- Use a sterically hindered borane reagent (e.g., 9-BBN) to enhance the regioselectivity for the terminal carbon.[4]
Incomplete Reaction: If the hydroboration step is incomplete, unreacted alkene will remain.- Ensure a slight excess of the borane reagent is used.- Allow for sufficient reaction time for the hydroboration to go to completion.

Issue 2: Low Overall Yield

Potential Cause Troubleshooting Steps
Oxidation of the Organoborane Intermediate: Incomplete oxidation will result in a lower yield of the desired alcohol.- Ensure an adequate amount of the oxidizing agent (hydrogen peroxide) and base (sodium hydroxide) are used.- Maintain the appropriate temperature during the oxidation step.
Loss of Product During Workup: this compound has some volatility and water solubility.- Perform extractions with a suitable organic solvent (e.g., diethyl ether) multiple times to ensure complete recovery from the aqueous layer.- Be cautious during solvent removal to avoid evaporation of the product.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of this compound via different methods.

Synthesis Method Main Product Typical Yield (%) Key Side Product(s) Side Product Yield/Ratio
Grignard (Neopentyl MgCl + Formaldehyde) This compound74.5 - 79.4[5]Wurtz coupling product, unreacted starting materialsNot specified
Hydroboration-Oxidation of 3,3-Dimethyl-1-butene This compoundHigh (not specified)3,3-Dimethyl-2-butanol94:6 ratio of primary to secondary alcohol[3]

Experimental Protocols

Synthesis of this compound via Grignard Reaction (Neopentyl Magnesium Chloride and Formaldehyde)

This protocol is adapted from a patented procedure.[5]

  • Preparation of Neopentyl Magnesium Chloride: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.15 mol). Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of neopentyl chloride (1 mol) in anhydrous diethyl ether from the dropping funnel. The reaction is exothermic and should be maintained at a gentle reflux. After the addition is complete, continue to reflux for an additional 2-3 hours until the magnesium is consumed.

  • Reaction with Formaldehyde: Cool the Grignard reagent solution in an ice bath. Pass dry formaldehyde gas through the solution while maintaining the temperature below 20°C. The flow of formaldehyde should be controlled to prevent excessive temperature increase. After the addition of formaldehyde is complete, stir the reaction mixture for an additional hour at room temperature.

  • Workup: Slowly and cautiously pour the reaction mixture over a mixture of ice and a saturated aqueous solution of ammonium chloride. Separate the organic layer. Extract the aqueous layer three times with diethyl ether. Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by distillation under reduced pressure to yield this compound.

Synthesis of this compound via Hydroboration-Oxidation

This is a general procedure that can be adapted for 3,3-dimethyl-1-butene.

  • Hydroboration: In a flame-dried, two-necked flask under an inert atmosphere, dissolve 3,3-dimethyl-1-butene in anhydrous THF. Cool the solution in an ice bath. Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Oxidation: Cool the reaction mixture again in an ice bath. Slowly add a 3M aqueous solution of sodium hydroxide, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be carefully monitored and maintained below 40°C. After the addition is complete, allow the mixture to warm to room temperature and stir for at least one hour.

  • Workup: Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter and remove the solvent by rotary evaporation. The product can be purified by distillation.

Mandatory Visualizations

Synthesis_Pathways cluster_grignard Grignard Synthesis cluster_hydroboration Hydroboration-Oxidation Neopentyl Halide Neopentyl Halide Neopentyl MgX Neopentyl MgX Neopentyl Halide->Neopentyl MgX Mg, ether Formaldehyde Formaldehyde 3,3-Dimethyl-1-butanol_G This compound Neopentyl MgX->3,3-Dimethyl-1-butanol_G + Formaldehyde, then H3O+ Wurtz Coupling Product Wurtz Coupling (Side Reaction) Neopentyl MgX->Wurtz Coupling Product + Neopentyl Halide 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butanol_H This compound 3,3-Dimethyl-1-butene->3,3-Dimethyl-1-butanol_H 1. BH3-THF 2. H2O2, NaOH 3,3-Dimethyl-2-butanol 3,3-Dimethyl-2-butanol (Side Product) 3,3-Dimethyl-1-butene->3,3-Dimethyl-2-butanol Minor Pathway Start Start->Neopentyl Halide Start->3,3-Dimethyl-1-butene

Caption: Synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: Which synthetic method is generally preferred for producing this compound?

A1: Both the Grignard reaction with neopentyl magnesium halide and formaldehyde, and the hydroboration-oxidation of 3,3-dimethyl-1-butene are effective methods. The Grignard route often provides good yields, with reported values in the range of 75-80%.[5] The hydroboration-oxidation route is known for its excellent regioselectivity, yielding the desired primary alcohol as the major product with a high ratio (94:6) over the secondary alcohol isomer.[3] The choice of method may depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product.

Q2: How can I minimize the formation of the Wurtz coupling byproduct in the Grignard synthesis?

A2: The Wurtz coupling reaction is a common side reaction in the preparation of Grignard reagents. To minimize its occurrence, it is crucial to add the alkyl halide to the magnesium suspension slowly and at a controlled rate. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction. Additionally, maintaining a moderate reaction temperature is important, as higher temperatures can increase the rate of this side reaction.

Q3: What is the role of the ether solvent in the Grignard reaction?

A3: The ether solvent (typically diethyl ether or THF) is essential for the formation and stability of the Grignard reagent. The lone pairs of electrons on the oxygen atoms of the ether molecules coordinate with the magnesium atom, forming a soluble complex. This stabilization prevents the Grignard reagent from precipitating out of the solution and maintains its reactivity.

Q4: Can I use other oxidizing agents besides hydrogen peroxide in the hydroboration-oxidation reaction?

A4: While hydrogen peroxide in the presence of a base is the most common and effective oxidizing agent for converting the intermediate organoborane to an alcohol, other oxidizing agents can be used. However, they may lead to different products. For example, oxidation with chromic acid can yield a carboxylic acid. Therefore, for the synthesis of this compound, alkaline hydrogen peroxide is the recommended reagent.

Q5: Why is the hydroboration-oxidation reaction considered an "anti-Markovnikov" addition?

A5: In the context of the overall transformation of an alkene to an alcohol, the hydroboration-oxidation sequence results in the hydroxyl group being added to the less substituted carbon of the double bond, and the hydrogen atom being added to the more substituted carbon. This is the opposite of what is observed in acid-catalyzed hydration, which follows Markovnikov's rule. The regioselectivity of the hydroboration step is driven by both steric and electronic factors, favoring the placement of the larger boron atom on the less sterically hindered carbon of the alkene.

References

Purification of 3,3-Dimethyl-1-butanol by Distillation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 3,3-Dimethyl-1-butanol (also known as neohexanol) by distillation. This resource offers detailed experimental protocols, troubleshooting advice for common issues encountered during the purification process, and frequently asked questions.

Physical and Chemical Properties

A thorough understanding of the physical properties of this compound is crucial for a successful distillation. The following table summarizes key quantitative data for this compound.

PropertyValueSource(s)
Molecular Formula C₆H₁₄O[1]
Molecular Weight 102.17 g/mol [1]
Boiling Point 143-144 °C[2]
Melting Point -60 °C[2]
Density 0.844 g/mL at 25 °C[2]
Refractive Index (n²⁰/D) 1.414[2]
Solubility in Water Slightly soluble[2]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the fractional distillation process for purifying crude this compound, which may contain impurities from its synthesis, such as unreacted starting materials (e.g., tert-butanol, haloalkanes), solvents (e.g., THF, diethyl ether), and byproducts from Grignard reactions.[3][4]

Materials and Equipment:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Boiling chips or magnetic stir bar

  • Insulating material (e.g., glass wool or aluminum foil)

  • Vacuum source (optional, for vacuum distillation)

  • Manometer (for vacuum distillation)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound, filling it to no more than two-thirds of its capacity. Add a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Insulation: Insulate the fractionating column and the distillation head to minimize heat loss and maintain a proper temperature gradient.

  • Heating: Begin heating the flask gently using the heating mantle. If using a stir bar, start the stirrer.

  • Equilibration: As the mixture heats, you will observe the vapor rising through the fractionating column. Allow the column to equilibrate by adjusting the heating rate so that the condensation ring rises slowly.

  • Fraction Collection:

    • Forerun: Collect the first fraction, which will contain lower-boiling impurities such as residual solvents. The temperature at the distillation head will be significantly lower than the boiling point of this compound.

    • Intermediate Fraction: As the temperature begins to rise, switch to a new receiving flask to collect an intermediate fraction.

    • Main Fraction: Once the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 143-144 °C at atmospheric pressure), collect the purified product in a clean, dry receiving flask.

    • Tailings: After collecting the main fraction, if the temperature starts to drop or fluctuate, it indicates that most of the desired product has distilled. Stop the distillation to avoid collecting higher-boiling impurities.

  • Shutdown: Turn off the heating mantle and allow the apparatus to cool down completely before disassembling.

Troubleshooting Guide & FAQs

This section addresses common problems that may arise during the distillation of this compound.

Q1: The distillation is proceeding very slowly or not at all.

  • A1:

    • Insufficient Heating: The heating mantle may not be providing enough energy to vaporize the alcohol. Gradually increase the temperature of the heating mantle.

    • Heat Loss: Poor insulation of the column and distillation head can lead to significant heat loss. Ensure the column is well-insulated with glass wool or aluminum foil.

    • Flooding of the Column: Excessive heating can cause the column to flood, where the vapor flow prevents the condensed liquid from returning to the flask. Reduce the heating rate to allow the column to drain.

Q2: The temperature at the distillation head is fluctuating and not stable.

  • A2:

    • Uneven Boiling: This can be caused by the absence of boiling chips or inadequate stirring. Ensure smooth boiling by adding fresh boiling chips or using a magnetic stirrer.

    • Presence of Azeotropes: Although no specific azeotrope data for this compound with common impurities is readily available, its structural similarity to other butanols suggests the potential for azeotrope formation with water.[5][6] If water is a suspected contaminant, a pre-distillation drying step with a suitable drying agent (e.g., anhydrous magnesium sulfate) may be necessary.

    • Channeling in Packed Columns: If using a packed column, the packing may not be uniform, leading to poor vapor-liquid contact. Repack the column to ensure a uniform distribution of the packing material.

Q3: The collected distillate is cloudy.

  • A3:

    • Water Contamination: Cloudiness often indicates the presence of water, as this compound is only slightly soluble in water.[2] Ensure all glassware is thoroughly dried before starting the distillation. If the crude material is wet, consider a preliminary drying step.

    • Azeotropic Distillation: If water is present, it may co-distill as a heteroazeotrope, leading to a cloudy distillate upon condensation.

Q4: The purified product still shows impurities by GC analysis.

  • A4:

    • Inefficient Fractionation: The fractionating column may not have enough theoretical plates to separate impurities with boiling points close to that of this compound. Use a longer or more efficient (e.g., packed) fractionating column.

    • Improper Fraction Collection: The cuts between the forerun, main fraction, and tailings may not have been taken at the correct temperatures. Monitor the temperature at the distillation head closely and make sharp cuts between fractions.

    • Decomposition: Although this compound is relatively stable, prolonged heating at high temperatures could potentially lead to dehydration, forming alkenes.[7][8] If acidic impurities are present, they can catalyze this decomposition. Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.

Q5: What are the likely impurities in crude this compound?

  • A5: The impurities will largely depend on the synthetic route used.

    • From Grignard Synthesis: Unreacted starting materials like tert-butyl halides, magnesium, and formaldehyde, as well as solvents like diethyl ether or THF.[4] Byproducts from the Grignard reaction are also possible.

    • From Dimethylbutyric Acid Reduction: Unreacted dimethylbutyric acid and the alcohol used for esterification in an intermediate step.[9]

    • General Impurities: Water, and potentially side-products from storage or previous processing steps.

Visualizations

Distillation Workflow

Distillation_Workflow cluster_setup Apparatus Setup cluster_process Distillation Process cluster_products Products Flask Crude 3,3-Dimethyl- 1-butanol in Flask Heating Apply Heat Column Fractionating Column Fractionation Fractional Separation Head Distillation Head with Thermometer Condenser Condenser Head->Condenser Vapor to Condenser Condensation Condensation Receiver Receiving Flask Collection Fraction Collection Vaporization Vaporization Heating->Vaporization Heat Vaporization->Column Vapor Rises Fractionation->Head Separated Vapor Condensation->Receiver Condensed Liquid Forerun Forerun (Low BP Impurities) Collection->Forerun Main_Fraction Purified This compound Collection->Main_Fraction Tailings Tailings (High BP Impurities) Collection->Tailings Troubleshooting_Logic cluster_slow Slow/No Distillation cluster_temp Unstable Temperature cluster_purity Product Impure Start Distillation Problem Encountered Check_Heat Increase Heating Start->Check_Heat Check_Boiling Add Boiling Chips/ Stir Start->Check_Boiling Improve_Column Use More Efficient Column Start->Improve_Column Check_Insulation Improve Insulation Check_Heat->Check_Insulation Check_Flooding Reduce Heating (if flooded) Check_Insulation->Check_Flooding Check_Azeotrope Pre-dry Sample Check_Boiling->Check_Azeotrope Sharpen_Cuts Make Sharper Fraction Cuts Improve_Column->Sharpen_Cuts Vacuum_Distill Consider Vacuum Distillation Sharpen_Cuts->Vacuum_Distill

References

Technical Support Center: Purification of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on removing impurities from 3,3-Dimethyl-1-butanol (also known as neohexanol). It covers common impurities, purification methodologies, troubleshooting, and purity analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available or synthesized this compound?

A1: Impurities in this compound typically originate from its synthesis. Common synthetic routes involve Grignard reagents, which can lead to several byproducts and unreacted materials.[1][2]

  • Unreacted Starting Materials: Depending on the synthesis method, these can include tert-butanol, tert-butyl halides, 1,2-dichloroethane, or neopentyl chloride.[1][2]

  • Synthesis Byproducts: Grignard reactions may produce coupling byproducts like 2,2,5,5-tetramethylhexane.[1] Rearrangement of carbocation intermediates during certain synthesis routes can also lead to isomeric impurities such as 2,3-dimethyl-2-butanol.[3]

  • Solvents: Residual solvents from the reaction or workup, such as tetrahydrofuran (THF) or diethyl ether, are common.[1]

  • Water: Due to the hygroscopic nature of alcohols, water is a very common impurity.[4]

Q2: What is the most effective general-purpose method for purifying this compound?

A2: For general purification, fractional distillation is the most effective and widely used method. This technique separates compounds based on differences in their boiling points.[5] this compound has a boiling point of approximately 143°C, which allows for effective separation from many lower-boiling solvents and higher-boiling synthesis byproducts.[6] For mixtures with components having boiling points less than 25°C apart, fractional distillation is superior to simple distillation.[7]

Q3: How can I effectively remove water from this compound?

A3: To remove dissolved water, a chemical drying agent should be used.

  • Common Drying Agents: Anhydrous magnesium sulfate (MgSO₄), anhydrous sodium sulfate (Na₂SO₄), and calcium sulfate (CaSO₄) are generally effective for drying alcohols.[8][9] Molecular sieves (3Å or 4Å) are also highly efficient and can reduce moisture to parts-per-million (ppm) levels.[4][10]

  • Procedure: Add the drying agent to the liquid, swirl, and allow it to stand for a period (e.g., overnight). The drying agent will clump as it absorbs water.[8] The dry liquid can then be decanted or filtered. For extremely low water content, distillation from a non-reactive drying agent may be necessary.

Q4: My sample of this compound has a yellowish tint. What is the likely cause and how can I remove it?

A4: A yellow tint can indicate the presence of non-volatile organic impurities or degradation products, possibly from long-term storage or exposure to air and light. Fractional distillation is typically effective at removing such colored, high-boiling point impurities, as the desired alcohol will distill over as a colorless liquid, leaving the colored residue behind.

Q5: What analytical techniques are best for assessing the purity of this compound?

A5: The purity of this compound should be assessed using a combination of techniques:

  • Gas Chromatography (GC): GC, particularly with a Flame Ionization Detector (FID), is the primary method for quantifying volatile organic impurities.[11][12] Using a capillary column provides high resolution for separating closely related compounds.[13][14]

  • Karl Fischer Titration: This is the standard method for accurately quantifying water content in solvents and reagents.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities if they are present in sufficient concentration (>1%).

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of the hydroxyl (-OH) functional group and the absence of carbonyl impurities (C=O), which would indicate oxidation.[15]

Purification Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Separation During Fractional Distillation 1. Distillation rate is too fast.2. Insufficient column efficiency (too few theoretical plates).3. Poor insulation of the distillation column.1. Reduce the heating rate to ensure a slow, steady collection rate (e.g., 1-2 drops per second). A proper equilibrium between vapor and liquid phases is crucial for good separation.[5][7]2. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux indentations, Raschig rings).3. Wrap the column with glass wool or aluminum foil to maintain the temperature gradient.[5]
Low Yield After Purification 1. Loss of product during transfers.2. For distillation, collecting too narrow of a fraction.3. For chromatography, incomplete elution from the column.1. Minimize the number of transfers between flasks.2. Widen the boiling point range for collection slightly, and re-analyze the purity of the collected fractions. A balance must be struck between purity and yield.3. After eluting with the primary solvent, flush the column with a more polar solvent (e.g., add a small percentage of methanol to your eluent) to recover any remaining product.
Product is Still Wet (Contains Water) After Drying 1. Insufficient amount of drying agent used.2. Insufficient contact time with the drying agent.3. The drying agent used was not suitable or was already partially hydrated.1. Add more drying agent in small portions until the newly added agent no longer clumps and remains free-flowing.2. Allow the solution to stand over the drying agent for a longer period, with occasional swirling. For molecular sieves, a minimum of 24 hours is recommended.[4]3. Use a fresh or properly activated drying agent. Molecular sieves can be reactivated by heating in an oven (e.g., at 300°C) before use.[10]
Product is Contaminated with Silica Gel After Column Chromatography 1. Very fine silica particles have passed through the column frit or cotton plug.2. Channeling in the column bed.1. Place a layer of sand on top of the silica gel bed and below the stopcock to prevent fine particles from eluting.2. Filter the collected fractions through a syringe filter (e.g., PTFE, 0.45 µm) to remove suspended silica particles.

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

This table helps in selecting the appropriate purification method, primarily fractional distillation, by comparing boiling points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₆H₁₄O102.17143 [6]
Diethyl EtherC₄H₁₀O74.1234.6
Tetrahydrofuran (THF)C₄H₈O72.1166
tert-ButanolC₄H₁₀O74.1282
2,3-Dimethyl-2-butanolC₆H₁₄O102.17119-121
2,2,5,5-TetramethylhexaneC₁₀H₂₂142.28136

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

This protocol is designed to separate this compound from impurities with significantly different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle and controller

  • Boiling chips or magnetic stir bar

  • Clamps and stands

  • Insulating material (glass wool or aluminum foil)

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed. Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.[5]

  • Charging the Flask: Add the crude this compound and a few boiling chips to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Insulation: Wrap the fractionating column with glass wool or aluminum foil to minimize heat loss and maintain the temperature gradient.[5]

  • Heating: Begin heating the flask gently. A slow, steady distillation rate is crucial for efficient separation.[5] Aim for a collection rate of 1-2 drops per second.

  • Fraction Collection:

    • Fore-run: Collect the initial distillate (the "fore-run"), which will contain lower-boiling impurities. The temperature will be unstable and below the boiling point of the target compound.

    • Main Fraction: When the temperature stabilizes at the boiling point of this compound (~143°C), switch to a new, clean receiving flask to collect the purified product.[6]

    • End-run: If the temperature begins to rise significantly above 143°C or drops, stop the distillation. The material remaining in the distillation flask contains higher-boiling impurities.

  • Analysis: Analyze the purity of the collected main fraction using GC to confirm the removal of impurities.

Protocol 2: Drying of this compound

This protocol removes residual water from the alcohol.

Materials:

  • This compound containing water

  • Anhydrous drying agent (e.g., magnesium sulfate, 4Å molecular sieves)

  • Erlenmeyer flask with a stopper

  • Filter paper and funnel or decanting setup

Procedure:

  • Select Drying Agent: Choose a suitable drying agent. Anhydrous MgSO₄ is a good general-purpose choice. For achieving very low water content, activated 4Å molecular sieves are recommended.[8][10] Do not use calcium chloride, as it can form adducts with alcohols.[8]

  • Add Drying Agent: Place the "wet" this compound in an Erlenmeyer flask. Add a small amount of the anhydrous drying agent (e.g., 1-2 g per 100 mL of solvent) and swirl.

  • Observe and Add More: If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until newly added particles remain free-flowing.[8]

  • Allow Contact Time: Stopper the flask and let it stand for at least 30 minutes (for MgSO₄) or 24 hours (for molecular sieves) to ensure complete water removal. Swirl occasionally.

  • Separate the Product: Carefully decant or filter the dry liquid away from the solid drying agent into a clean, dry storage bottle.

  • Verification (Optional): Use Karl Fischer titration to confirm the final water content is within the desired specification.

Visualizations

Purification Workflow Diagram

A Crude this compound B Assess Purity (GC, KF) A->B C Water Content > Specification? B->C D Volatile Impurities Present? C->D No E Dry with Agent (e.g., MgSO4) C->E Yes F Fractional Distillation D->F Yes G Final Purity Analysis D->G No E->D F->G H Purified Product G->H

Caption: Decision workflow for purifying this compound.

Fractional Distillation Principle

Principle of Fractional Distillation cluster_column Fractionating Column cluster_flask Heating Flask Top Top of Column (Cooler, ~70°C) Enriched in Low-BP Impurity Middle Middle of Column (Temperature Gradient) Top->Middle Vapor Rises Condenser Purified Low-BP Impurity Distills Top->Condenser To Condenser Bottom Bottom of Column (Hotter, ~143°C) Enriched in DMB Middle->Bottom Condensate Falls Mixture Liquid Mixture (DMB + Low-BP Impurity) Boiling Mixture->Bottom Vaporization

Caption: Separation principle in a fractional distillation column.

References

Technical Support Center: 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 3,3-Dimethyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1][2] It is a flammable liquid, so it is crucial to keep it away from heat, sparks, and open flames.[1][2] The container should be kept tightly closed to prevent the ingress of moisture and air.[1][2]

Q2: What materials are incompatible with this compound?

A2: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, and acid chlorides.[2] Reactions with these substances can be vigorous and may lead to hazardous situations.

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is considered stable under normal laboratory conditions.[2] However, prolonged exposure to incompatible materials, heat, or ignition sources should be avoided to prevent degradation or hazardous reactions.

Q4: What are the potential degradation pathways for this compound?

A4: As a primary alcohol, this compound can be susceptible to oxidation. Under mild oxidative conditions, it can form the corresponding aldehyde (3,3-dimethylbutanal). With stronger oxidizing agents, it can be further oxidized to a carboxylic acid (3,3-dimethylbutanoic acid). Dehydration can also occur in the presence of strong acids and heat, leading to the formation of alkenes.

Q5: How can I check the purity of my this compound sample?

A5: The purity of this compound can be effectively determined using gas chromatography (GC) with a flame ionization detector (FID). This technique separates the compound from any volatile impurities, allowing for quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and identify any potential contaminants.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Sample impurity or degradation.Verify the purity of this compound using a suitable analytical method like Gas Chromatography. If impurities are detected, consider repurifying the material (e.g., by distillation) or obtaining a new, high-purity batch.
Precipitate formation in a solution containing this compound Low solubility in the chosen solvent at the experimental temperature, or reaction with another component in the mixture.Review the solubility of this compound in your solvent system. Gentle warming or sonication may help dissolve the compound. Ensure compatibility with all other reagents in the solution.
Discoloration of the sample Presence of impurities or slow oxidation over time, potentially catalyzed by contaminants.If the discoloration is significant, it may indicate degradation. It is advisable to re-analyze the sample for purity. Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Unexpected reaction exotherm or gas evolution Contamination with an incompatible substance (e.g., strong acid, oxidizing agent).Immediately and safely quench the reaction if possible. Review the experimental protocol and ensure all reagents and equipment are clean and free from contaminants. Always add reagents slowly and control the reaction temperature.

Stability Data

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes and should be confirmed by experimental testing.

Condition Duration Assay (% Initial) Appearance Impurities Detected
25°C / 60% RH (in sealed container) 12 months> 99%Colorless liquidNone significant
40°C / 75% RH (in sealed container) 6 months~98%Colorless liquidTrace amounts of 3,3-dimethylbutanal
Exposure to UV light (254 nm) at 25°C 7 days~95%Slight yellow tint3,3-dimethylbutanal and other minor photoproducts
Freeze-thaw cycles (-20°C to 25°C) 5 cycles> 99%Colorless liquidNone significant

Experimental Protocols

Protocol for Stability Testing of this compound

1. Objective: To assess the stability of this compound under accelerated and long-term storage conditions.

2. Materials:

  • This compound (purity > 99%)
  • Amber glass vials with Teflon-lined caps
  • Stability chambers (set to 25°C/60% RH and 40°C/75% RH)
  • Gas chromatograph with FID

3. Procedure:

  • Aliquot 1 mL of this compound into multiple amber glass vials.
  • Tightly cap the vials.
  • Place a set of vials in each stability chamber.
  • Withdraw one vial from each chamber at specified time points (e.g., 0, 1, 3, 6, and 12 months for long-term; 0, 1, 3, and 6 months for accelerated).
  • Analyze the withdrawn sample for purity and the presence of degradation products using a validated GC-FID method.
  • Visually inspect the sample for any changes in color or clarity.
  • Record all data and compare it to the initial (time 0) analysis.

Visualizations

Logical Workflow for Handling and Storage

G Workflow for Handling and Storing this compound cluster_receipt Receiving and Initial Storage cluster_handling Experimental Use cluster_disposal Waste Disposal receive Receive Shipment inspect Inspect Container for Damage receive->inspect log Log into Chemical Inventory inspect->log store_initial Store in Flammable Liquid Cabinet log->store_initial retrieve Retrieve from Storage store_initial->retrieve ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) retrieve->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood dispense Dispense Required Amount fume_hood->dispense close_container Tightly Close Original Container dispense->close_container collect_waste Collect Waste in a Labeled, Compatible Container dispense->collect_waste return_storage Return to Flammable Cabinet close_container->return_storage store_waste Store Waste in a Designated Satellite Accumulation Area collect_waste->store_waste dispose Dispose of Waste via Institutional Hazardous Waste Program store_waste->dispose

Caption: A logical workflow for the safe handling and storage of this compound.

Potential Degradation Pathways

G Potential Degradation Pathways of this compound DMB This compound Aldehyde 3,3-Dimethylbutanal DMB->Aldehyde Mild Oxidation CarboxylicAcid 3,3-Dimethylbutanoic Acid DMB->CarboxylicAcid Strong Oxidation Alkene 3,3-Dimethyl-1-butene DMB->Alkene Dehydration (Acid, Heat) Aldehyde->CarboxylicAcid Strong Oxidation

References

Technical Support Center: Oxidation of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the oxidation of 3,3-Dimethyl-1-butanol to its corresponding aldehyde, 3,3-dimethylbutanal. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for oxidizing this compound?

A1: The most common and effective methods for the oxidation of this compound, a sterically hindered primary alcohol, include Swern oxidation, Pyridinium Chlorochromate (PCC) oxidation, and TEMPO-catalyzed oxidation. Each method has its own advantages and challenges.

Q2: Why is the oxidation of this compound challenging?

A2: The tertiary-butyl group in this compound creates significant steric hindrance around the primary alcohol. This can slow down the reaction rate and may require more forcing conditions or specialized reagents compared to the oxidation of unhindered primary alcohols. For some catalyst systems, this steric bulk can impede the reaction.[1]

Q3: What is the expected product of the oxidation of this compound?

A3: The expected product is the corresponding aldehyde, 3,3-dimethylbutanal. Mild oxidizing agents are typically used to prevent over-oxidation to the carboxylic acid, 3,3-dimethylbutanoic acid.

Troubleshooting Guides

Below are troubleshooting guides for the most common oxidation methods for this compound.

Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated with an electrophile, typically oxalyl chloride, followed by the addition of a hindered base like triethylamine. It is known for its mild reaction conditions.

Common Issues & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete activation of DMSO. 2. Steric hindrance of this compound slowing the reaction. 3. Low reaction temperature.1. Ensure oxalyl chloride is added slowly to the DMSO solution at a very low temperature (typically -78 °C) to allow for the formation of the active oxidant. 2. Increase the reaction time after the addition of the alcohol. 3. While the initial steps require very low temperatures, allowing the reaction to warm slightly (e.g., to -60 °C or -50 °C) after the addition of the alcohol may increase the rate. However, be cautious as higher temperatures can lead to side reactions.
Formation of Foul Odor Formation of dimethyl sulfide ((CH₃)₂S), a volatile and odorous byproduct, is inherent to the Swern oxidation.1. Perform the reaction in a well-ventilated fume hood. 2. Quench the reaction with a solution of sodium hypochlorite (bleach) to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone (DMSO₂). 3. Rinse all glassware with bleach solution after the experiment.
Formation of Side Products 1. Pummerer rearrangement of the intermediate at higher temperatures. 2. Formation of a methylthiomethyl (MTM) ether.1. Maintain a low reaction temperature (below -60 °C) throughout the activation and alcohol addition steps.[2] 2. Ensure the alcohol is added after the complete activation of DMSO by oxalyl chloride.

Experimental Protocol: Swern Oxidation

A representative protocol for the Swern oxidation is as follows:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C, slowly add a solution of DMSO (2.2 equivalents) in DCM.

  • Stir the mixture for 15-30 minutes at -78 °C.

  • Slowly add a solution of this compound (1.0 equivalent) in DCM.

  • Continue stirring at -78 °C for 30-60 minutes.

  • Add triethylamine (5.0 equivalents) dropwise and stir for another 30 minutes at -78 °C.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by adding water.

  • Perform a standard aqueous work-up, and purify the crude product by distillation or column chromatography.

Visualization of Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Work-up & Purification DMSO DMSO in DCM Activation Activation (-78°C) DMSO->Activation OxalylChloride Oxalyl Chloride in DCM OxalylChloride->Activation Alcohol_Addition Alcohol Addition (this compound) Activation->Alcohol_Addition Base_Addition Base Addition (Triethylamine) Alcohol_Addition->Base_Addition Warm_Up Warm to RT Base_Addition->Warm_Up Quench Quench (Water) Warm_Up->Quench Extraction Aqueous Extraction Quench->Extraction Purification Purification Extraction->Purification Product 3,3-Dimethylbutanal Purification->Product

Caption: Workflow for the Swern oxidation of this compound.

Pyridinium Chlorochromate (PCC) Oxidation

PCC is a milder alternative to other chromium-based oxidants and is typically used in anhydrous conditions to prevent over-oxidation.

Common Issues & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive or old PCC reagent. 2. Insufficient reaction time due to steric hindrance.1. Use freshly prepared or commercially available high-quality PCC. 2. Increase the reaction time and monitor the progress by TLC or GC.
Formation of a Viscous, Tar-like Precipitate Agglomeration of the chromium byproducts.1. Add an inert solid support like Celite or powdered molecular sieves to the reaction mixture before adding the PCC.[3] This helps in adsorbing the byproducts and simplifies filtration.
Over-oxidation to Carboxylic Acid Presence of water in the reaction mixture.1. Use anhydrous solvents (e.g., dichloromethane) and reagents. 2. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.[4][5]
Difficult Product Isolation The chromium byproducts can complicate the purification process.1. After the reaction is complete, dilute the mixture with a non-polar solvent (e.g., diethyl ether) and filter through a pad of silica gel or Celite to remove the chromium salts.

Experimental Protocol: PCC Oxidation

A general procedure for PCC oxidation is as follows:

  • Suspend PCC (1.5 equivalents) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer.

  • To this suspension, add a solution of this compound (1.0 equivalent) in DCM dropwise.

  • Stir the mixture at room temperature for several hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a short column of silica gel or Celite.

  • Wash the filter cake with additional diethyl ether.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • Purify the resulting crude aldehyde by distillation or column chromatography.

Visualization of PCC Oxidation Troubleshooting Logic

PCC_Troubleshooting cluster_solutions Solutions Start PCC Oxidation Issue Low_Conversion Low/No Conversion Start->Low_Conversion Viscous_Precipitate Viscous Precipitate Start->Viscous_Precipitate Over_Oxidation Over-oxidation Start->Over_Oxidation Sol_Fresh_PCC Use Fresh PCC Low_Conversion->Sol_Fresh_PCC Sol_Longer_Time Increase Reaction Time Low_Conversion->Sol_Longer_Time Sol_Inert_Support Add Celite/Sieves Viscous_Precipitate->Sol_Inert_Support Sol_Anhydrous Ensure Anhydrous Conditions Over_Oxidation->Sol_Anhydrous

Caption: Troubleshooting logic for common issues in PCC oxidation.

TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that acts as a catalyst in the presence of a stoichiometric co-oxidant, such as sodium hypochlorite (bleach). This method is known for its high selectivity for primary alcohols.

Common Issues & Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive co-oxidant (e.g., old bleach solution). 2. Insufficient reaction temperature for the sterically hindered substrate. 3. Incorrect pH of the reaction mixture.1. Use a fresh, standardized solution of the co-oxidant. 2. For sterically hindered alcohols like this compound, consider gently heating the reaction mixture (e.g., to 40-50 °C).[1] 3. Maintain the pH of the reaction mixture within the optimal range for the specific TEMPO protocol (often slightly basic).
Over-oxidation to Carboxylic Acid Prolonged reaction time or excess co-oxidant.1. Carefully monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. 2. Use the stoichiometric amount of the co-oxidant.
Formation of Chlorinated Byproducts Reaction of the co-oxidant (if hypochlorite-based) with the product or starting material.1. Maintain the recommended reaction temperature and pH. 2. Consider using an alternative co-oxidant system if chlorination is a persistent issue.

Experimental Protocol: TEMPO-Catalyzed Oxidation

A literature-reported protocol for the TEMPO-catalyzed oxidation of this compound is as follows:

  • In a reaction vessel, combine this compound (0.5 mol), TEMPO (5 mmol), and potassium bromide (0.05 mol) in a mixture of dichloromethane (150 ml) and water (25 ml).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of sodium hypochlorite (bleach, typically 10-15% aqueous solution, ~1.1 equivalents) while maintaining the temperature below 10 °C.

  • Stir vigorously until the reaction is complete (monitor by TLC or GC).

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with 10% HCl, followed by 10% sodium thiosulfate solution, and then water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3,3-dimethylbutanal can be purified by distillation. A yield of 80% has been reported for this procedure.

Quantitative Data Summary

Oxidation MethodReagentsTypical YieldKey Byproducts
Swern Oxidation DMSO, Oxalyl Chloride, TriethylamineGenerally high, but specific data for this substrate is not readily available.Dimethyl sulfide, CO, CO₂, Triethylammonium chloride
PCC Oxidation Pyridinium ChlorochromateModerate to high, dependent on conditions and substrate reactivity.Cr(IV) species, Pyridinium hydrochloride
TEMPO-Catalyzed Oxidation TEMPO, NaOCl, KBr~80% (reported for this compound)Minor over-oxidation to carboxylic acid, potential chlorinated byproducts.

Visualization of TEMPO Catalytic Cycle

TEMPO_Cycle TEMPO TEMPO (Radical) Oxoammonium Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol 3,3-Dimethyl- 1-butanol Oxoammonium->Alcohol Hydroxylamine->TEMPO Oxidation CoOxidant_Reduced Reduced Co-oxidant Hydroxylamine->CoOxidant_Reduced Aldehyde 3,3-Dimethyl- butanal Alcohol->Aldehyde Oxidation CoOxidant Co-oxidant (e.g., NaOCl) CoOxidant->TEMPO Regeneration

Caption: The catalytic cycle of TEMPO in the oxidation of alcohols.

References

Technical Support Center: Optimizing Grignard Reactions for Neohexanol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to optimize the synthesis of neohexanol via the Grignard reaction.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to form neopentyl magnesium bromide won't start. What are the common causes and solutions?

A1: Initiation failure is a frequent issue. The primary cause is the presence of moisture or an oxide layer on the magnesium surface. Here are the key troubleshooting steps:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under a stream of inert gas (nitrogen or argon). Solvents (typically diethyl ether or THF) must be anhydrous.

  • Activate the Magnesium Turnings: The passivating layer of magnesium oxide on the turnings can prevent the reaction.[1]

    • Mechanical Activation: Gently crush some of the magnesium turnings with a glass rod against the bottom of the flask to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These activators will react with the magnesium surface, cleaning it and facilitating the reaction with the neopentyl halide.

  • Local Heating: Gently warming a small spot of the reaction flask with a heat gun can often initiate the reaction. Be prepared to cool the flask in an ice bath once the reaction starts, as it is exothermic.

  • Solvent Choice: The formation of Grignard reagents from sterically hindered halides like neopentyl bromide can be sluggish in diethyl ether. Tetrahydrofuran (THF) is a more polar solvent and can significantly improve the rate of formation.

Q2: I'm observing a lower than expected yield of neohexanol. What are the potential reasons?

A2: Low yields can result from several factors throughout the experimental process:

  • Inaccurate Grignard Reagent Concentration: The actual concentration of your prepared Grignard reagent may be lower than theoretical due to side reactions during its formation or degradation upon standing. It is crucial to titrate the Grignard reagent just before use to know the exact molarity for accurate stoichiometry with formaldehyde.

  • Side Reactions of the Grignard Reagent:

    • Protonation: The Grignard reagent is a strong base and will be quenched by any acidic protons. Sources include water in the reagents or solvent, or even acidic protons on other functional groups if present.

    • Wurtz Coupling: A portion of the Grignard reagent can react with the remaining neopentyl halide to form a dimer (e.g., 2,2,5,5-tetramethylhexane). Using a large excess of magnesium can help minimize this.

  • Inefficient Reaction with Formaldehyde:

    • Formaldehyde Source: Formaldehyde is a gas and is typically used in the form of paraformaldehyde, its solid polymer. For the reaction to proceed, paraformaldehyde must be thermally depolymerized to gaseous monomeric formaldehyde, which is then bubbled through the Grignard solution.[1] Simply adding solid paraformaldehyde to the reaction mixture will result in very low yields.[1]

    • Temperature Control: The addition of formaldehyde to the Grignard reagent is exothermic. If the temperature rises too high, side reactions can occur. It is advisable to cool the Grignard solution in an ice bath during the addition of gaseous formaldehyde.

Q3: How do I properly handle formaldehyde for this reaction?

A3: The most common and effective method is the in-situ thermal depolymerization of paraformaldehyde.

  • Setup: The paraformaldehyde is placed in a separate flask and heated to a high temperature (e.g., 180-200°C).

  • Delivery: A slow stream of dry, inert gas (nitrogen or argon) is passed over the heated paraformaldehyde to carry the gaseous monomeric formaldehyde into the reaction flask containing the stirred Grignard reagent.[1] The delivery tube should be wide to prevent clogging from repolymerization and should terminate just above the surface of the Grignard solution.[1]

  • Caution: Formaldehyde is toxic and a suspected carcinogen. This procedure should be performed in a well-ventilated fume hood.

Q4: I see an unexpected impurity in my final product. What could it be?

A4: Besides unreacted starting materials, several side products can form:

  • 2,2,5,5-Tetramethylhexane: This is the Wurtz coupling product from the Grignard formation step.

  • Neopentane: Formed if the Grignard reagent is quenched by an acidic proton source like water.

  • Products from reaction with atmospheric CO2: If the reaction is not kept under a strictly inert atmosphere, the Grignard reagent can react with carbon dioxide to form trimethylacetic acid after acidic workup.

Quantitative Data Summary

The yield of neohexanol is highly dependent on the purity of reagents and the precise control of reaction conditions. While specific data for neohexanol is sparse in the literature, data from analogous reactions and general principles of Grignard synthesis allow for an estimation of expected outcomes.

Table 1: Influence of Key Parameters on Neohexanol Synthesis Yield

ParameterSub-optimal ConditionOptimized ConditionExpected Yield ImpactRationale
Solvent Anhydrous Diethyl EtherAnhydrous THFIncrease THF's higher polarity facilitates the formation of the sterically hindered neopentyl magnesium bromide.
Mg Activation NoneIodine crystal or 1,2-dibromoethaneSignificant Increase Removes the passivating MgO layer, allowing the reaction to initiate.
Reagent Purity Undetermined Grignard conc.Titrated Grignard reagentIncrease & Reproducibility Allows for precise 1:1 stoichiometry with formaldehyde, avoiding waste of limiting reagent.
Formaldehyde Source Solid ParaformaldehydeGaseous HCHO (from depolymerization)Drastic Increase Monomeric formaldehyde is the reactive species. The polymer is largely unreactive.[1]
Atmosphere AirDry Nitrogen or ArgonIncrease Prevents quenching of the Grignard reagent by atmospheric moisture and reaction with CO2.
Work-up Concentrated AcidSaturated aq. NH4ClIncrease/Purity A milder quench can prevent acid-catalyzed side reactions of the alcohol product.
Expected Yield ~70% Based on analogous preparations in the literature, such as the synthesis of cyclohexylcarbinol.[1]

Experimental Protocols

Protocol 1: Titration of Neopentyl Magnesium Bromide

This protocol determines the active concentration of the Grignard reagent.

Materials:

  • Dry 10 mL burette

  • Dry 50 mL Erlenmeyer flask with stir bar

  • Anhydrous THF

  • Diphenylacetic acid

  • Neopentyl magnesium bromide solution in THF

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, accurately weigh approximately 212 mg (1 mmol) of diphenylacetic acid into the dry Erlenmeyer flask.

  • Add 10 mL of anhydrous THF to dissolve the acid.

  • Fill the dry burette with the neopentyl magnesium bromide solution.

  • Slowly titrate the diphenylacetic acid solution with the Grignard reagent while stirring vigorously.

  • The endpoint is reached upon the first appearance of a persistent pale yellow color, indicating the deprotonation of all the diphenylacetic acid.

  • Record the volume of the Grignard reagent added.

  • Calculate the molarity using the formula: Molarity (M) = Moles of diphenylacetic acid / Volume of Grignard reagent (L) .

Protocol 2: Synthesis of Neohexanol

This protocol is adapted from a similar, reliable procedure published in Organic Syntheses.[1]

Materials:

  • Dry 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Heating mantle

  • Ice bath

  • Apparatus for paraformaldehyde depolymerization (see FAQ 3)

  • Magnesium turnings (4.86 g, 0.2 mol)

  • Neopentyl bromide (22.6 g, 0.15 mol)

  • Anhydrous THF (200 mL)

  • Iodine (1 small crystal)

  • Paraformaldehyde (9 g, 0.3 mol), dried in a vacuum desiccator

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation:

    • Place the magnesium turnings in the 500 mL flask. Assemble the stirrer and condenser. Flame-dry the apparatus under a stream of dry nitrogen and then allow it to cool.

    • Add 50 mL of anhydrous THF and the iodine crystal to the flask.

    • Dissolve the neopentyl bromide in 100 mL of anhydrous THF in the dropping funnel.

    • Add ~15 mL of the neopentyl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle refluxing of the THF), gently warm the flask.

    • Once initiated, add the remaining neopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture and gently reflux for an additional 30 minutes to ensure complete reaction. Cool the greyish solution to room temperature.

  • Reaction with Formaldehyde:

    • Cool the Grignard solution in an ice bath.

    • Begin to thermally depolymerize the dried paraformaldehyde by heating it to 180-200°C in a separate apparatus.

    • Using a slow stream of dry nitrogen, pass the gaseous formaldehyde into the stirred Grignard solution over approximately 2 hours.

    • After the addition is complete, stir the reaction mixture at room temperature for another hour.

  • Work-up and Purification:

    • Cool the reaction flask in an ice bath. Slowly and cautiously add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer twice with 50 mL portions of diethyl ether.

    • Combine all organic layers and wash them with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Purify the crude neohexanol by fractional distillation, collecting the fraction boiling at approximately 137°C .[2]

Visualizations

Grignard_Troubleshooting cluster_initiation Initiation Problems cluster_yield Low Yield Issues start Low Yield or Reaction Failure initiation_check Reaction doesn't start? start->initiation_check yield_check Yield is low? start->yield_check anhydrous Ensure anhydrous conditions (glassware, solvents) initiation_check->anhydrous Yes activation Activate Mg: - Crush turnings - Add I2 or 1,2-dibromoethane anhydrous->activation solvent Consider switching to THF from ether activation->solvent titration Titrate Grignard reagent for accurate stoichiometry yield_check->titration Yes hcho Use gaseous HCHO from paraformaldehyde depolymerization titration->hcho atmosphere Maintain strict inert atmosphere (N2/Ar) hcho->atmosphere

Caption: Troubleshooting logic for common Grignard reaction issues.

Neohexanol_Synthesis_Workflow reagents Neopentyl Bromide + Mg Turnings + Anhydrous THF grignard_formation 1. Form Grignard Reagent (Initiate, Reflux) reagents->grignard_formation grignard_reaction 3. Add gaseous HCHO to Grignard solution (0°C) grignard_formation->grignard_reaction paraformaldehyde Dry Paraformaldehyde depolymerization 2. Depolymerize (Heat to 180-200°C) paraformaldehyde->depolymerization depolymerization->grignard_reaction workup 4. Quench with aq. NH4Cl grignard_reaction->workup extraction 5. Extract with Ether, Wash & Dry workup->extraction purification 6. Distill (Collect at 137°C) extraction->purification product Pure Neohexanol purification->product

Caption: Experimental workflow for the synthesis of neohexanol.

Caption: Key chemical transformations in neohexanol synthesis.

References

Handling and disposal of 3,3-Dimethyl-1-butanol waste

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 3,3-Dimethyl-1-butanol

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound waste.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

A1: this compound (CAS No. 624-95-3), also known as neohexanol, is a colorless liquid with an alcohol-like odor.[1][2] It is classified as a Category 3 flammable liquid and vapor.[1][3] The primary hazards include flammability and potential irritation.[2][4] Symptoms of overexposure may include headache, dizziness, nausea, and vomiting.[1]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or glasses with side shields compliant with OSHA or European standards.[1][5][6]

  • Skin Protection: Chemically resistant gloves and protective clothing to prevent skin contact.[1][6]

  • Respiratory Protection: If working in an area with poor ventilation or if exposure limits are exceeded, a NIOSH/MSHA or equivalent approved respirator should be used.[1][7]

Q3: How should this compound be stored in the laboratory?

A3: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area.[1][3] The storage location should be designated for flammable liquids, away from heat, sparks, open flames, and other ignition sources.[1][8] It must also be stored away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[1]

Q4: Can I dispose of this compound waste down the sink?

A4: No. This compound is considered a hazardous waste.[1] Disposing of it down the sink is prohibited as it can contaminate water sources and violate local and national regulations.[3][9][10] All waste must be collected and managed by a licensed chemical waste disposal service.[1][3]

Q5: How should empty this compound containers be handled?

A5: Empty containers may still contain flammable vapors and product residue, making them dangerous.[6] Do not cut, drill, grind, or weld on or near them.[5] Containers can be triply rinsed with an appropriate solvent; the rinsate must be collected as hazardous waste.[3] Once decontaminated, the container can be offered for recycling or reconditioning according to institutional protocols.[3]

Troubleshooting Guide

Q1: I accidentally spilled a small amount of this compound on the lab bench. What should I do?

A1: For a small spill, you should immediately alert others in the area, remove all ignition sources, and ensure the area is well-ventilated.[5][6][11] Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand, starting from the perimeter and working inward.[6][12] Use non-sparking tools to collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[1][6]

Q2: I was exposed to this compound. What are the first-aid measures?

A2: The appropriate first-aid response depends on the route of exposure:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of water for at least 15 minutes.[1][3] If irritation persists, seek medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[6] Clean the mouth with water and then drink plenty of water. Seek immediate medical attention.[1]

Q3: The this compound in storage appears discolored. Is it safe to use?

A3: Discoloration could indicate contamination or degradation. While this compound is stable under normal conditions, contamination with incompatible materials could pose a risk.[1] It is recommended not to use the chemical and to dispose of it as hazardous waste, clearly labeling the container to indicate potential contamination.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 624-95-3[1],[3]
Molecular Formula C₆H₁₄O[3]
Molecular Weight 102.17 g/mol [4]
Appearance Colorless liquid[1],[2]
Odor Alcohol-like[1]
Boiling Point 143 °C (289.4 °F)[1],[13],[14]
Melting Point -60 °C (-76 °F)[1],[13],[14]
Flash Point 47 °C (116.6 °F)[1]
Density 0.844 g/mL at 25 °C[13],[15],[14]
Solubility Slightly soluble in water[13]

Table 2: Hazard and Safety Information

ParameterDescriptionReference(s)
GHS Classification Flammable Liquid, Category 3[3],[4]
Signal Word Warning[1],[3]
Hazard Statements H226: Flammable liquid and vapor[3],[4]
Incompatible Materials Strong oxidizing agents, Strong acids, Strong reducing agents, Acid anhydrides, Acid chlorides[1]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO₂)[1]

Experimental Protocols

Protocol 1: Small-Scale Spill Cleanup (Under 500 mL)

Objective: To safely clean and decontaminate a small spill of this compound.

Materials:

  • Personal Protective Equipment (PPE): chemical safety goggles, chemical-resistant gloves, lab coat.

  • Spill containment kit: inert absorbent material (e.g., vermiculite, sand, Spill X-S), non-sparking scoops.[6][12]

  • Sealable, labeled hazardous waste container.

  • Soap and water solution.

Procedure:

  • Alert & Secure: Immediately notify personnel in the vicinity.[12] Control all ignition sources (e.g., turn off hot plates, unplug electrical equipment).[11]

  • Ventilate: Ensure the area is well-ventilated. If necessary, open a fume hood sash.

  • Contain Spill: Wearing appropriate PPE, create a dike around the spill by applying the absorbent material from the perimeter inward. This prevents the spill from spreading.[11][12]

  • Absorb: Cover the entire spill with the absorbent material. Mix thoroughly with non-sparking scoops until the liquid is fully absorbed and the mixture is dry.[12]

  • Collect Waste: Carefully transfer the absorbed material into the designated hazardous waste container.[6]

  • Seal & Label: Securely seal the container. Label it clearly as "Hazardous Waste: this compound contaminated absorbent."

  • Decontaminate: Clean the spill surface and any contaminated equipment with a soap and water solution.[12]

  • Dispose of PPE: Remove and dispose of contaminated gloves and any other disposable PPE in the hazardous waste container.

  • Report: Contact your institution's Environmental Health & Safety (EHS) office for waste pickup and to report the incident.[11]

Mandatory Visualization

WasteDisposalWorkflow start Waste Generated: This compound is_empty Is container empty? start->is_empty collect_waste Collect in a labeled, sealed hazardous waste container. is_empty->collect_waste No rinse Triple rinse container with suitable solvent. is_empty->rinse Yes contact_ehs Arrange for pickup by licensed waste disposal service (EHS). collect_waste->contact_ehs collect_rinsate Collect rinsate as hazardous waste. rinse->collect_rinsate manage_container Recycle or recondition decontaminated container per institutional policy. rinse->manage_container collect_rinsate->contact_ehs end Disposal Complete contact_ehs->end

Caption: Waste disposal decision workflow for this compound.

SpillResponseWorkflow spill Spill Occurs alert 1. Alert Personnel & Remove Ignition Sources spill->alert ppe 2. Don Appropriate PPE alert->ppe contain 3. Contain Spill with Inert Absorbent ppe->contain absorb 4. Absorb Material (Use non-sparking tools) contain->absorb collect 5. Collect Waste into Sealed Container absorb->collect decontaminate 6. Clean & Decontaminate Spill Area collect->decontaminate dispose 7. Dispose of Waste & PPE via EHS decontaminate->dispose complete Response Complete dispose->complete

Caption: Step-by-step workflow for responding to a this compound spill.

References

Technical Support Center: Scaling Up the Synthesis of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 3,3-Dimethyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for synthesizing this compound?

A1: The most prevalent scalable methods for the synthesis of this compound are:

  • Grignard Reaction: This is a widely used method that can be approached in two primary ways:

    • Reaction of a neopentyl magnesium halide (e.g., neopentyl magnesium bromide or chloride) with formaldehyde.[1][2]

    • Reaction of a tert-butyl magnesium halide with a 1,2-dihaloethane (like 1,2-dichloroethane or 1,2-dibromoethane) to form a 3,3-dimethyl-1-halobutane, which is then hydrolyzed.[3][4]

  • Reduction of 3,3-Dimethylbutanoic Acid: This method involves the reduction of 3,3-dimethylbutanoic acid or its esters to the corresponding alcohol.[5]

  • Hydroboration-Oxidation of 3,3-Dimethyl-1-butene: This two-step process provides an anti-Markovnikov addition of a hydroxyl group to the double bond.[6][7]

Q2: What are the critical safety precautions to consider when scaling up the synthesis?

A2: When scaling up, it is crucial to consider the following safety precautions:

  • Grignard Reagent Handling: Grignard reagents are highly reactive with water and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent quenching of the reagent and potential fire hazards.[8] The reaction is also exothermic and may require cooling to control the reaction rate.

  • Use of Diethyl Ether: Diethyl ether is highly volatile and flammable. All reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Formaldehyde Gas: When using formaldehyde gas, it is important to have a proper setup to handle this toxic and flammable gas.[1][2]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a pressure build-up in a closed system. Ensure the reaction setup is appropriately vented.

Q3: How can I purify the final this compound product?

A3: Purification is typically achieved through distillation.[1][2] After the reaction work-up, which usually involves extraction and drying of the organic layer, the crude product is distilled. The fraction collected at the boiling point of this compound (approximately 141-143 °C at atmospheric pressure) will contain the purified product.[1]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of Grignard Reagent 1. Wet glassware or solvent. 2. Inactive magnesium turnings (oxide layer). 3. Initiator not effective.1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. Activate magnesium turnings by crushing them or using a small amount of iodine or 1,2-dibromoethane as an initiator.[3] 3. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.
Low Yield of this compound in Grignard Reaction 1. Incomplete reaction. 2. Side reactions, such as the formation of 2,2,5,5-tetramethyl-hexane (Wurtz coupling).[1] 3. Loss of product during work-up.1. Ensure sufficient reaction time and appropriate temperature control. 2. For the reaction with 1,2-dihaloethane, maintain a low temperature (e.g., ice-water bath) to suppress side reactions.[3] 3. Perform extractions carefully and ensure the organic layer is thoroughly dried before distillation.
Formation of Significant Byproducts 1. In the Grignard reaction with 1,2-dihaloethane, elimination reactions can occur.[1] 2. In the reduction of 3,3-dimethylbutanoic acid, incomplete reduction may leave starting material.1. Control the reaction temperature carefully. 2. Ensure a sufficient amount of the reducing agent is used and allow for adequate reaction time.
Difficulty in Initiating the Grignard Reaction Magnesium surface is not activated.Add a small crystal of iodine or a few drops of an alkyl halide initiator like methyl iodide or bromoethane to the magnesium suspension.[1][2] Gentle heating can also help initiate the reaction.

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

Synthesis Method Starting Materials Key Reagents Typical Yield Purity Reference
Grignard Reaction (Route 1)Neopentyl halide, FormaldehydeMagnesium, Ether solvent76-82%99.0-99.2%[1]
Grignard Reaction (Route 2)tert-Butanol, 1,2-DihaloethaneMagnesium, HCl/HBr/HI, NaOH/KOH82-92% (for the intermediate), 85-95% (hydrolysis step)Not specified[3][4]
Reduction3,3-Dimethylbutyric acidSodium borohydride, Ethanol, Sulfuric acid88-92%Not specified[5]

Experimental Protocols

Method: Synthesis of this compound via Grignard Reaction (Route 1)

This protocol is based on the reaction of neopentyl magnesium bromide with formaldehyde.[1]

Materials:

  • Magnesium powder (1.15 mol)

  • Bromo neopentane (1 mol)

  • Methyltetrahydrofuran (anhydrous)

  • Iodine (initiator)

  • Dry formaldehyde gas

  • 10% Hydrochloric acid (aqueous solution)

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation:

    • In a 1000ml four-hole flask equipped with a mechanical stirrer, thermometer, reflux condenser, and dropping funnel, add magnesium powder (27.6g, 1.15mol) and 100ml of anhydrous methyltetrahydrofuran.

    • Heat the mixture to 45 °C and add a small crystal of iodine to initiate the reaction.

    • Once the reaction starts (indicated by a vigorous reflux), slowly add a solution of bromo neopentane (151g, 1mol) in 500ml of anhydrous methyltetrahydrofuran over 45 minutes, maintaining a steady reflux.

    • After the addition is complete, continue to reflux for an additional 3.5 hours to ensure complete formation of the Grignard reagent (neopentyl magnesium bromide).

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 10 °C.

    • Pass dry formaldehyde gas through the solution, controlling the flow rate to maintain the reaction temperature below 30 °C. The molar ratio of formaldehyde to the Grignard reagent should be approximately 1.2:1.

    • After the formaldehyde addition is complete, continue to stir the mixture for 1 hour.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing 10% hydrochloric acid to hydrolyze the magnesium salt.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and saturated brine.

    • Dry the organic layer over anhydrous sodium sulfate for 5 hours.

    • Filter the solution and distill it under atmospheric pressure, collecting the fraction at 141-143 °C. This fraction is this compound.

Visualizations

experimental_workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Formaldehyde cluster_workup Work-up and Purification start Mg + Neopentyl Halide in Ether Solvent initiation Initiate with Iodine & Heat to 45°C start->initiation reflux Reflux for 3.5h initiation->reflux grignard Neopentyl Magnesium Halide reflux->grignard cool Cool to 10°C grignard->cool add_hcho Add Dry Formaldehyde Gas (<30°C) cool->add_hcho stir Stir for 1h add_hcho->stir intermediate 3,3-Dimethyl-butoxy Magnesium Halide stir->intermediate hydrolysis Hydrolyze with dilute HCl intermediate->hydrolysis extraction Extract & Wash hydrolysis->extraction drying Dry with Na2SO4 extraction->drying distillation Distill (141-143°C) drying->distillation product This compound distillation->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_grignard_issue Grignard Reagent Formation Issues cluster_reaction_issue Reaction Condition Issues cluster_workup_issue Work-up and Purification Issues start Low Yield of This compound grignard_check Was Grignard reagent formation successful? start->grignard_check grignard_no No grignard_check->grignard_no Check for moisture, activate Mg grignard_yes Yes grignard_check->grignard_yes reaction_check Were reaction conditions optimal? grignard_yes->reaction_check temp_check Was temperature controlled to minimize side reactions? reaction_check->temp_check No time_check Was reaction time sufficient? reaction_check->time_check No workup_check Was there product loss during work-up? reaction_check->workup_check Yes solution1 Optimize Temperature temp_check->solution1 Maintain low temp (e.g., 0-10°C) solution2 Optimize Time time_check->solution2 Increase reaction time extraction_check Were extractions performed correctly? workup_check->extraction_check Yes distillation_check Was distillation performed at the correct temperature? workup_check->distillation_check Yes solution3 Improve Extraction extraction_check->solution3 Review extraction procedure solution4 Calibrate Equipment distillation_check->solution4 Check boiling point and thermometer calibration

Caption: Troubleshooting decision tree for low yield of this compound.

References

Preventing byproduct formation in 3,3-Dimethyl-1-butanol reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions involving 3,3-Dimethyl-1-butanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent byproduct formation in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: Due to its neopentyl structure, this compound is prone to specific side reactions. The most common byproducts depend on the reaction type:

  • Acid-catalyzed reactions (e.g., Dehydration, SN1): Rearranged alkenes and alkyl halides are major byproducts. The initial primary carbocation is unstable and readily undergoes a 1,2-methyl shift to form a more stable tertiary carbocation.

  • Oxidation: Over-oxidation to the carboxylic acid (3,3-dimethylbutanoic acid) can occur with harsh oxidizing agents.

  • Williamson Ether Synthesis (SN2 conditions): The primary byproduct is the elimination product, 3,3-dimethyl-1-butene, due to the significant steric hindrance around the reaction center which can favor E2 elimination over SN2 substitution.

Q2: Why are carbocation rearrangements so prevalent in acid-catalyzed reactions of this compound?

A2: In the presence of a strong acid, the hydroxyl group of this compound is protonated, forming a good leaving group (water). Upon departure of water, a highly unstable primary carbocation is formed. To gain stability, a methyl group from the adjacent quaternary carbon migrates with its electron pair to the positively charged carbon. This 1,2-methyl shift results in a much more stable tertiary carbocation, which then leads to rearranged products.

Q3: How can I minimize elimination byproducts during a Williamson ether synthesis with this compound?

A3: The bulky tert-butyl group adjacent to the primary alcohol makes SN2 reactions with this compound derivatives challenging. To favor substitution over elimination, consider the following:

  • Choice of Base: Use a non-hindered, strong base like sodium hydride (NaH) to deprotonate the alcohol. Avoid bulky bases such as potassium tert-butoxide, which strongly favor elimination.

  • Alkyl Halide: Use a reactive, unhindered alkyl halide (e.g., methyl iodide or benzyl bromide).

  • Temperature: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of elimination.

Troubleshooting Guides

Issue 1: Formation of Multiple Alkene Isomers during Acid-Catalyzed Dehydration

Symptoms:

  • GC-MS or NMR analysis of the product mixture shows the presence of 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene in significant quantities, in addition to or instead of the expected 3,3-dimethyl-1-butene.

Root Cause:

  • Protonation of the alcohol and loss of water forms an unstable primary carbocation, which rapidly rearranges via a 1,2-methyl shift to a more stable tertiary carbocation. Deprotonation of this rearranged carbocation leads to the observed alkene isomers.

Solutions:

StrategyPrincipleRecommended Action
Use a Milder Dehydration Method Avoid the formation of a discrete carbocation intermediate.Employ methods that proceed through a concerted (E2) mechanism. A common alternative is the conversion of the alcohol to a tosylate followed by elimination with a non-hindered, strong base like sodium ethoxide.
Temperature Control Lower temperatures can sometimes reduce the extent of rearrangement, although this is often difficult to control completely in acid-catalyzed dehydrations.If using an acid catalyst, maintain the lowest possible temperature that still allows for the reaction to proceed.
Issue 2: Low Yield of Ether and Formation of an Alkene in Williamson Ether Synthesis

Symptoms:

  • The desired ether product is obtained in low yield, and a significant amount of 3,3-dimethyl-1-butene is detected as a byproduct.

Root Cause:

  • The alkoxide of this compound is a strong base. The significant steric hindrance from the neopentyl group hinders the backside attack required for an SN2 reaction, making the competing E2 elimination pathway more favorable.

Solutions:

StrategyPrincipleRecommended Action
Optimize Base and Solvent Minimize the basicity and steric bulk of the reaction conditions to favor SN2 over E2.Use sodium hydride (NaH) as the base in an aprotic polar solvent like THF or DMF. NaH is a strong, non-nucleophilic base that is not sterically bulky.
Choice of Electrophile A more reactive electrophile can increase the rate of the desired SN2 reaction relative to the competing E2 reaction.Use a highly reactive primary alkyl halide, such as methyl iodide or benzyl bromide.
Temperature Management Elimination reactions generally have a higher activation energy than substitution reactions and are more favored at higher temperatures.Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely.
Issue 3: Over-oxidation to Carboxylic Acid during Aldehyde Synthesis

Symptoms:

  • The desired 3,3-dimethylbutanal is contaminated with 3,3-dimethylbutanoic acid.

Root Cause:

  • Use of strong, non-selective oxidizing agents (e.g., potassium permanganate, chromic acid) can lead to the oxidation of the intermediate aldehyde to the corresponding carboxylic acid.

Solutions:

StrategyPrincipleRecommended Action
Use a Mild Oxidizing Agent Select a reagent that is known to selectively oxidize primary alcohols to aldehydes without further oxidation.Employ Swern oxidation or a TEMPO-catalyzed oxidation. These methods are highly effective for this transformation under mild conditions.

Experimental Protocols

Protocol 1: TEMPO-Catalyzed Oxidation of this compound to 3,3-Dimethylbutanal

This protocol is designed for the selective oxidation of the primary alcohol to the aldehyde, minimizing over-oxidation.

Materials:

  • This compound

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium bromide (NaBr)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na2S2O3) solution

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in dichloromethane.

  • Add catalytic amounts of TEMPO (approx. 1-5 mol%) and sodium bromide (approx. 10 mol%) to the solution.

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

  • Cool the reaction flask containing the alcohol to 0 °C in an ice bath.

  • Slowly add the basic bleach solution to the reaction mixture with vigorous stirring, maintaining the temperature at 0 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to destroy any excess oxidant.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,3-dimethylbutanal.

Protocol 2: Optimized Williamson Ether Synthesis of 3,3-Dimethyl-1-butyl Methyl Ether

This protocol is optimized to favor the SN2 pathway and minimize E2 elimination.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Methyl iodide (CH3I)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.

  • Add methyl iodide dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate the 3,3-dimethyl-1-butyl methyl ether.

Visualizing Reaction Pathways

Dehydration_Byproducts cluster_0 Initial Reaction cluster_1 Carbocation Formation and Rearrangement cluster_2 Byproduct Formation A This compound B Protonated Alcohol (Good Leaving Group) A->B + H+ C Primary Carbocation (Unstable) B->C - H2O D Tertiary Carbocation (Stable) C->D 1,2-Methyl Shift E 2,3-Dimethyl-2-butene (Major Product) D->E - H+ (Zaitsev) F 2,3-Dimethyl-1-butene (Minor Product) D->F - H+ (Hofmann)

Caption: Carbocation rearrangement in the acid-catalyzed dehydration of this compound.

Williamson_Synthesis_Competition cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products A 3,3-Dimethyl-1-butanolate C SN2 Transition State (Sterically Hindered) A->C Nucleophilic Attack D E2 Transition State A->D Proton Abstraction B Primary Alkyl Halide (R-X) B->C B->D E Desired Ether (SN2 Product) C->E F Alkene Byproduct (E2 Product) D->F Oxidation_Control_Workflow start Start: this compound decision Choice of Oxidizing Agent start->decision strong_oxidant Strong Oxidant (e.g., KMnO4, H2CrO4) decision->strong_oxidant Harsh Conditions mild_oxidant Mild Oxidant (e.g., Swern, TEMPO) decision->mild_oxidant Mild Conditions aldehyde 3,3-Dimethylbutanal (Desired Product) strong_oxidant->aldehyde mild_oxidant->aldehyde over_oxidation Over-oxidation aldehyde->over_oxidation acid 3,3-Dimethylbutanoic Acid (Byproduct) over_oxidation->acid

Technical Support Center: Moisture Sensitivity in 3,3-Dimethyl-1-butanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the moisture sensitivity of reactions involving 3,3-Dimethyl-1-butanol.

Frequently Asked Questions (FAQs)

Q1: Why is controlling moisture critical in reactions with this compound?

A1: this compound, like other alcohols, possesses a reactive hydroxyl (-OH) group. While the alcohol itself can tolerate some moisture, it is often used in reactions involving highly moisture-sensitive reagents, such as Grignard reagents and alkoxides. Water can react with and consume these reagents, leading to low yields or complete reaction failure.

Q2: Which reactions involving this compound are most sensitive to moisture?

A2: The most common moisture-sensitive reactions are:

  • Grignard Reactions: Used in the synthesis of this compound itself, Grignard reagents are strong bases and nucleophiles that react readily with water, which quenches the reagent.[1]

  • Williamson Ether Synthesis: This reaction requires the formation of an alkoxide from the alcohol. Alkoxides are strong bases that are readily protonated and neutralized by water, inhibiting their ability to act as nucleophiles.[2][3]

  • Esterification Reactions: Particularly Fischer esterification, this is an equilibrium reaction where water is a byproduct.[4] The presence of water in the starting materials can shift the equilibrium unfavorably, reducing the final ester yield according to Le Chatelier's principle.[5]

Q3: What is the acceptable level of water content for these sensitive reactions?

A3: The acceptable moisture level varies by reaction type. For Grignard reactions, it is crucial to maintain anhydrous conditions, with some industrial preparations controlling water content in all raw materials to below 500 ppm.[6] For certain esterification reactions, water content below 0.5% (5000 ppm) may have little effect, but levels above 1% can significantly decrease reaction efficiency.[7]

Q4: How can I effectively dry this compound and the solvents for my reaction?

A4: The most common and effective method is using molecular sieves. 3Å molecular sieves are particularly suitable for drying polar liquids like alcohols.[8][9] The sieves should be activated by heating in a furnace prior to use. For detailed instructions, refer to the Experimental Protocols section. Other methods include distillation over a suitable drying agent like calcium hydride, though this must be done with caution.

Troubleshooting Guides

Grignard Reaction Issues

Q: My Grignard reaction to synthesize this compound fails to initiate. What is the likely cause?

A: The primary suspect is moisture contamination. Grignard reagents are extremely reactive towards protic sources like water, which will quench the reagent and prevent the reaction from starting.[1][10]

Troubleshooting Steps:

  • Glassware: Ensure all glassware is rigorously dried, either in an oven at >120°C for several hours or by flame-drying under a stream of inert gas (nitrogen or argon) just before use.

  • Solvents: Use anhydrous grade solvents. If not available, solvents must be freshly distilled from an appropriate drying agent or dried over activated molecular sieves.[8]

  • Reagents: Ensure the magnesium turnings are fresh and the alkyl halide is free of water. The water content of all raw materials should ideally be below 500 ppm.[6]

  • Atmosphere: Maintain a dry, inert atmosphere throughout the setup and reaction using a nitrogen or argon line connected to your apparatus.[10]

start Grignard Reaction Fails to Initiate q1 Is all glassware scrupulously dry? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are solvents certified anhydrous or freshly dried? a1_yes->q2 p1 Flame-dry glassware under inert gas or oven-dry overnight. a1_no->p1 p1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the reaction under an inert atmosphere (N2 or Ar)? a2_yes->q3 p2 Dry solvents over activated 3Å molecular sieves or distill from a drying agent. a2_no->p2 p2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Are magnesium turnings fresh and activated? a3_yes->q4 p3 Use a manifold or balloon to maintain a positive pressure of dry, inert gas. a3_no->p3 p3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No end Re-attempt reaction. If failure persists, check alkyl halide purity. a4_yes->end p4 Use fresh Mg. Briefly crush turnings in a dry mortar and pestle. Add a small iodine crystal for activation. a4_no->p4 p4->end cluster_0 Fischer Esterification Equilibrium Reactants Carboxylic Acid + this compound Products Ester + Water Reactants->Products H+ Catalyst Water Water (H2O) Products->Water Is a Product Water->Reactants Shifts Equilibrium (Reduces Yield) Removal Active Water Removal (e.g., Molecular Sieves) Removal->Water Removes cluster_desired Desired Pathway cluster_interference Moisture Interference Alcohol This compound (ROH) Alkoxide Alkoxide (RO⁻) Alcohol->Alkoxide + Base Base Strong Base (e.g., NaH) QuenchedBase Consumed Base Base->QuenchedBase + H₂O Ether Ether Product (R-O-R') Alkoxide->Ether + R'-X (SN2) RegenAlcohol Regenerated Alcohol (Reaction Failure) Alkoxide->RegenAlcohol + H₂O AlkylHalide Alkyl Halide (R'-X) Water Water (H₂O)

References

Technical Support Center: Synthesis of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,3-Dimethyl-1-butanol. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to facilitate successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and well-documented laboratory-scale method is the Grignard reaction.[1][2] This typically involves reacting a neopentyl magnesium halide (Grignard reagent) with formaldehyde, followed by hydrolysis.[1][3] Alternative industrial methods include the reduction of 3,3-dimethylbutanal or the hydrolysis of 3,3-dimethylbutyl hydrogen sulfate, which is formed from the reaction of ethylene, isobutylene, and sulfuric acid.[4][5]

Q2: How do I choose between different Grignard precursors like chloro- or bromo-neopentane?

A2: Bromo-neopentane is generally more reactive than chloro-neopentane and may lead to a faster and more complete formation of the Grignard reagent. However, chloro-neopentane is often less expensive. The choice may depend on laboratory budget, desired reaction kinetics, and supplier availability. Both have been successfully used to achieve high yields and purity.[1]

Q3: What is the role of an initiator in the Grignard reaction, and which one should I use?

A3: The initiator is used to activate the surface of the magnesium metal and start the formation of the Grignard reagent. Common initiators include a small crystal of iodine or a few drops of a more reactive alkyl halide like bromoethane.[1][3] These substances help to break through the magnesium oxide layer that can prevent the reaction from starting.

Q4: Can I use a different carbonyl source instead of formaldehyde?

Q5: What are the main causes of catalyst deactivation in related hydrogenation or alcohol synthesis reactions?

A5: Catalyst deactivation can occur through several mechanisms:

  • Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can strongly adsorb to the catalyst's active sites and block them.[7][8]

  • Fouling or Coking: Carbon deposits can form on the catalyst surface, physically blocking active sites, which is common in reactions involving hydrocarbons at high temperatures.[7][8]

  • Sintering: At high temperatures, small metal catalyst particles can clump together, reducing the available surface area for the reaction.[9]

  • Leaching: Active components of the catalyst can dissolve into the reaction medium, leading to a permanent loss of activity.[7]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate (no bubbling or cloudiness).

  • Question: I've combined my halo-neopentane, magnesium turnings, and ether solvent, but the reaction isn't starting. What's wrong?

  • Answer: This is a common issue, almost always caused by the presence of water or an inactive magnesium surface.

    • Solution 1 (Eliminate Moisture): Ensure all glassware was rigorously flame-dried or oven-dried before use. The ether solvent must be anhydrous, and all starting materials should have a very low water content (e.g., below 500 ppm).[1]

    • Solution 2 (Activate Magnesium): The magnesium turnings may have an oxide layer. Add a small crystal of iodine or a few drops of bromoethane to the flask.[3] Gentle warming of the flask may also help initiate the reaction. If it still fails, crushing a few pieces of the magnesium in the flask (under an inert atmosphere) can expose a fresh, reactive surface.

Issue 2: Low yield of this compound with a significant high-boiling byproduct.

  • Question: My final distilled product yield is low, and I have a significant amount of a byproduct that I suspect is 2,2,5,5-tetramethyl-hexane. Why did this happen?

  • Answer: The formation of 2,2,5,5-tetramethyl-hexane is a classic example of a Wurtz-type coupling side reaction, where the Grignard reagent reacts with the unreacted halo-neopentane.

    • Solution 1 (Slow Addition): Add the halo-neopentane solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, favoring the reaction with magnesium over the coupling side reaction.

    • Solution 2 (Maintain Reflux): Ensure the reaction maintains a steady reflux during the addition.[1] This indicates the reaction is proceeding and helps to consume the halo-neopentane as it is added.

Issue 3: The product is contaminated with the starting tertiary butyl alcohol after synthesis.

  • Question: My synthesis started from tertiary butyl halide, and the final product is contaminated with tert-butanol. How can I avoid this?

  • Answer: This contamination suggests that either the initial tertiary butyl halide contained unreacted tert-butanol or that hydrolysis of the halide occurred during workup. A patent describing this route suggests keeping the temperature low (0-8 °C) during washing and drying steps to minimize the hydrolysis of the tertiary butyl halide.[10]

Data Presentation: Grignard Synthesis Performance

The following table summarizes results from different Grignard reaction protocols for synthesizing this compound, as described in patent literature.

PrecursorSolventInitiatorYieldPurityReference
Chloro-neopentaneTetrahydrofuran (THF)Bromoethane78.4%99.1%[1]
Bromo-neopentaneMethyltetrahydrofuranIodine76.5%99.2%[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is adapted from methodologies described in patent CN102584530B.[1]

1. Preparation of the Grignard Reagent (Neopentyl Magnesium Halide): a. Set up a 1000 mL four-neck flask equipped with a mechanical stirrer, thermometer, reflux condenser, and a dropping funnel. Ensure all glassware is completely dry. b. Under an inert atmosphere (e.g., nitrogen or argon), add 26.4g (1.1 mol) of magnesium turnings to the flask. c. Add 100 mL of anhydrous tetrahydrofuran (THF) to cover the magnesium. d. Add the initiator (e.g., 3g of bromoethane) and gently warm the mixture to approximately 45 °C to initiate the reaction, which is indicated by bubbling and a gentle reflux. e. Once the reaction starts, slowly add a solution of 106.6g (1 mol) of chloro-neopentane in 450 mL of anhydrous THF from the dropping funnel over 50-60 minutes. Maintain a steady reflux throughout the addition. f. After the addition is complete, continue to stir and maintain the reflux for an additional 4 hours to ensure all the magnesium has reacted. The resulting gray solution is the Grignard reagent.

2. Reaction with Formaldehyde: a. Cool the Grignard reagent solution to below 30 °C (a 20 °C bath is effective).[1] b. Pass dry formaldehyde gas through the solution. Control the flow rate to keep the reaction temperature from exceeding 30 °C. The molar ratio of formaldehyde to the Grignard reagent should be approximately 1.0-1.2 to 1.[1] c. After the formaldehyde addition is complete, continue stirring for another hour.

3. Workup and Purification: a. Slowly and carefully pour the reaction mixture into a beaker containing an ice-cold saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide. b. Transfer the mixture to a separatory funnel. The organic layer will separate from the aqueous layer. c. Extract the aqueous layer two more times with an ether solvent (e.g., diethyl ether or MTBE). d. Combine all organic layers and dry them over anhydrous sodium sulfate for at least 5 hours. e. Filter off the drying agent and perform fractional distillation. Collect the fraction boiling at 141-143 °C. This fraction is this compound.[1]

Visualizations

Logical and Experimental Workflows

Below are diagrams illustrating key decision-making processes and reaction pathways.

Synthesis_Route_Selection Fig 1. Synthesis Route Selection Logic start Start: Synthesize This compound precursor Primary Precursor Available? start->precursor grignard_route Grignard Synthesis precursor->grignard_route Neopentyl Halide + Formaldehyde hydroform_route Alternative Synthesis: Hydroformylation / Reduction precursor->hydroform_route 2,2-Dimethyl-1-propene + Syngas sub_grignard React Neopentyl Magnesium Halide with Formaldehyde, then hydrolyze. grignard_route->sub_grignard sub_hydroform 1. Hydroformylate alkene to 3,3-dimethylbutanal. 2. Reduce aldehyde to alcohol. hydroform_route->sub_hydroform

Fig 1. Logic for selecting a synthesis route.

Grignard_Pathway Fig 2. Grignard Reaction Pathway cluster_step1 Step 1: Reagent Formation cluster_step2 Step 2: C-C Bond Formation cluster_step3 Step 3: Hydrolysis R_X Neopentyl-X R_MgX Neopentyl-MgX (Grignard Reagent) R_X->R_MgX Mg Mg (in ether) Mg->R_MgX HCHO Formaldehyde (HCHO) R_MgX->HCHO + Adduct R-CH2-OMgX (Magnesium Alkoxide) HCHO->Adduct Workup H3O+ Workup Adduct->Workup + Product This compound Workup->Product

Fig 2. Key stages of the Grignard synthesis.

Troubleshooting_Guide Fig 3. Troubleshooting Low Yield in Grignard Synthesis start Problem: Low Product Yield q1 Did the reaction initiate properly? start->q1 q2 Was a high-boiling byproduct observed? start->q2 q3 Was workup performed correctly? start->q3 q1->q2 Yes sol_init Solution: Activate Mg with initiator (I2). Ensure anhydrous conditions. q1->sol_init No q2->q3 No sol_side Solution: Slow, dropwise addition of halide. Maintain steady reflux. q2->sol_side Yes sol_workup Solution: Ensure complete hydrolysis. Perform multiple extractions. q3->sol_workup No

Fig 3. Decision tree for low yield issues.

References

Technical Support Center: 3,3-Dimethyl-1-butanol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,3-Dimethyl-1-butanol reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound, and what are the key temperature control considerations?

A1: The most prevalent laboratory synthesis method is the Grignard reaction. This involves reacting a neopentyl magnesium halide (Grignard reagent) with formaldehyde.[1][2][3] This reaction is highly exothermic, making temperature control a critical parameter for both safety and product yield. The initial formation of the Grignard reagent itself is also exothermic and requires careful management.[4][5]

Q2: Why is my Grignard reaction to form the neopentyl magnesium halide not initiating?

A2: Initiation of a Grignard reaction can sometimes be sluggish. Common causes include:

  • Wet Glassware or Solvents: Grignard reagents are highly sensitive to moisture. Ensure all glassware is oven-dried or flame-dried under an inert atmosphere, and use anhydrous solvents.[6]

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activating the magnesium surface with a small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[7]

  • Low Temperature: While the reaction is exothermic, some initial heating may be necessary to start it. Mild heating to about 50°C can be effective.[6]

Q3: What are the primary side reactions to be aware of during the synthesis of this compound via the Grignard reaction?

A3: The primary side reactions include:

  • Wurtz Coupling: The Grignard reagent can react with the starting neopentyl halide to form 2,2,5,5-tetramethylhexane.

  • Reaction with Atmospheric CO2: Exposure of the Grignard reagent to air can lead to the formation of the corresponding carboxylic acid after workup.

  • Enolization of the Aldehyde: The Grignard reagent can act as a base and deprotonate the aldehyde, leading to the recovery of starting material after workup.[2]

Troubleshooting Guides

Issue 1: Rapid and Uncontrolled Temperature Increase (Runaway Reaction)

Symptoms:

  • A sudden, sharp rise in reaction temperature that is difficult to control with the cooling bath.

  • Vigorous, uncontrolled boiling of the solvent.

Possible Causes:

  • Accumulation of Reactants: Adding the neopentyl halide or formaldehyde too quickly can lead to an accumulation of unreacted starting material, followed by a sudden, highly exothermic reaction.

  • Inadequate Cooling: The cooling bath may not have sufficient capacity for the scale of the reaction.

  • Delayed Initiation: If the Grignard reaction has a long induction period, a large amount of the halide may be present when the reaction finally initiates, causing a rapid exotherm.

Solutions:

  • Controlled Addition: Add the neopentyl halide or formaldehyde dropwise, ensuring the temperature remains within the desired range.

  • Efficient Cooling: Use a cooling bath with a large thermal mass (e.g., a dry ice/acetone bath for very low temperatures or a well-stirred ice/water bath).[8] For larger scale reactions, consider a cryocool or a recirculating chiller.[8][9]

  • Monitoring: Continuously monitor the internal reaction temperature with a calibrated thermometer.

  • Initiation: Ensure the Grignard reaction has initiated before adding the bulk of the alkyl halide.

Issue 2: Low Yield of this compound

Symptoms:

  • The isolated yield of the desired product is significantly lower than expected.

Possible Causes:

  • Decomposition of Grignard Reagent: The Grignard reagent can be consumed by reaction with moisture, oxygen, or carbon dioxide.

  • Side Reactions: Elevated temperatures can favor the formation of side products.

  • Loss of Product During Workup: this compound is slightly soluble in water, which can lead to losses during the aqueous workup.[10]

Solutions:

  • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Maintain the recommended reaction temperatures to minimize side reactions. For the addition of formaldehyde, it is often recommended to cool the Grignard solution to below 30°C.[1]

  • Efficient Extraction: During workup, perform multiple extractions with a suitable organic solvent to ensure complete recovery of the product.

Data Presentation

Table 1: Recommended Temperature Ranges for Key Experimental Steps

Experimental StepReagent 1Reagent 2SolventRecommended Temperature (°C)Reference(s)
Grignard Reagent FormationNeopentyl HalideMagnesiumAnhydrous Ether/THF30 - 45 (initiation), then reflux[11]
Reaction with FormaldehydeNeopentyl Magnesium HalideFormaldehyde (gas)Anhydrous Ether/THF10 - 30[1]
Hydrolysis of AlkoxideMagnesium AlkoxideWater / Saturated NH₄Cl-0 - 20[11]

Table 2: Physical Properties of this compound

PropertyValueReference(s)
Boiling Point143 °C[12]
Melting Point-60 °C[12]
Density0.844 g/mL at 25 °C[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is a generalized procedure based on common practices found in the literature.[1][11]

1. Preparation of Neopentyl Magnesium Chloride (Grignard Reagent):

  • Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is thoroughly dried.
  • Under an inert atmosphere (e.g., nitrogen), add magnesium turnings to the flask.
  • Add a small crystal of iodine to activate the magnesium.
  • In the dropping funnel, place a solution of neopentyl chloride in anhydrous diethyl ether or tetrahydrofuran (THF).
  • Add a small portion of the neopentyl chloride solution to the magnesium. Gentle heating (to approximately 30-45°C) may be required to initiate the reaction.[11]
  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining neopentyl chloride solution dropwise at a rate that maintains a gentle reflux.
  • After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction.

2. Reaction with Formaldehyde:

  • Cool the freshly prepared Grignard reagent solution to between 10°C and 30°C using an ice bath.[1]
  • Pass dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution. Control the flow rate of the formaldehyde gas to maintain the reaction temperature below 30°C.[1]
  • After the addition of formaldehyde is complete, stir the reaction mixture for an additional hour at room temperature.

3. Hydrolysis and Workup:

  • Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction.
  • Separate the organic layer.
  • Extract the aqueous layer multiple times with diethyl ether.
  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
  • Remove the solvent by rotary evaporation.
  • Purify the crude product by distillation to obtain this compound.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Prepare Dry Glassware and Reagents grignard_formation Grignard Reagent Formation (Neopentyl Halide + Mg) Temp: 30-45°C to reflux prep->grignard_formation cooling1 Cool Grignard Reagent Temp: 10-30°C grignard_formation->cooling1 formaldehyde_reaction Reaction with Formaldehyde Temp: < 30°C cooling1->formaldehyde_reaction hydrolysis Hydrolysis/Quench (Saturated NH4Cl) Temp: 0-20°C formaldehyde_reaction->hydrolysis workup Extraction and Drying hydrolysis->workup purification Distillation workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield of This compound check_moisture Check for Moisture in Reagents/Glassware start->check_moisture check_temp_control Review Temperature Logs check_moisture->check_temp_control No Moisture dry_reagents Solution: Thoroughly Dry Glassware and Solvents check_moisture->dry_reagents Moisture Present check_workup Evaluate Workup Procedure check_temp_control->check_workup Stable Temp. optimize_temp Solution: Optimize Cooling/ Addition Rate check_temp_control->optimize_temp Temp. Spikes improve_extraction Solution: Increase Number of Extractions check_workup->improve_extraction Product Loss Suspected

References

Technical Support Center: Quantification of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 3,3-Dimethyl-1-butanol (DMBA).

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The most common techniques for quantifying this compound (DMBA) are Gas Chromatography (GC) and Liquid Chromatography (LC), both typically coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.[1][2] GC-MS is a popular choice, often requiring derivatization to improve the volatility and chromatographic behavior of DMBA.[3][4][5] LC-MS/MS is also a powerful tool, particularly for complex biological matrices, as it can sometimes be used without derivatization.

Q2: Why is derivatization necessary for the GC analysis of DMBA?

A2: DMBA is a polar alcohol, which can lead to poor peak shape (tailing) and low sensitivity in GC analysis due to interactions with active sites in the GC system.[1][3][6] Derivatization, typically silylation, replaces the active hydrogen in the hydroxyl group with a nonpolar group, such as a trimethylsilyl (TMS) group.[4][7] This process increases the volatility and thermal stability of the analyte, resulting in improved peak symmetry and detection limits.[4][5]

Q3: What are the recommended derivatization reagents for DMBA?

A3: Silylation reagents are commonly used for derivatizing alcohols like DMBA. A popular and effective choice is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like Trimethylchlorosilane (TMCS).[4][8] This combination efficiently converts the polar hydroxyl group to a nonpolar TMS ether.[4]

Q4: What are the critical parameters to consider during the derivatization process?

A4: Key parameters for successful derivatization include the choice of reagent, reaction temperature, reaction time, and the solvent used. It is also crucial to ensure that the sample is free of moisture, as water can deactivate the derivatizing reagent.[4][7] The reaction conditions should be optimized to ensure complete derivatization of the analyte.

Q5: How can I prepare biological samples like serum or plasma for DMBA analysis?

A5: Sample preparation for biological matrices typically involves protein precipitation followed by liquid-liquid extraction. A common procedure involves precipitating proteins with a cold solvent like acetonitrile or methanol.[9] The supernatant can then be subjected to liquid-liquid extraction to isolate DMBA from other matrix components. For GC analysis, the extracted sample is then dried and derivatized before injection.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Issue Potential Cause Troubleshooting Steps
Peak Tailing Active sites in the GC system: The polar hydroxyl group of underivatized DMBA can interact with active silanol groups in the inlet liner, column, or glass wool.[1][6][10]- Ensure complete derivatization: Optimize the derivatization protocol (reagent concentration, temperature, and time) to cap all active hydrogens. - Use deactivated liners and columns: Employ high-quality, deactivated inlet liners and GC columns specifically designed for analyzing polar compounds.[1][11] - Column maintenance: Regularly trim the front end of the column to remove accumulated non-volatile residues and active sites.[1][12]
Poor column cutting: A rough or uneven column cut can cause peak distortion.[1][10]- Proper column cutting technique: Ensure a clean, 90-degree cut of the capillary column using a ceramic scoring wafer or a specialized tool. Inspect the cut under a microscope.[6][10]
Column contamination: Buildup of non-volatile matrix components on the column can lead to active sites.- Implement a robust sample cleanup: Enhance the sample preparation procedure to remove as much matrix interference as possible before injection. - Bake out the column: Condition the column at a high temperature (within its specified limits) to remove contaminants.
Ghost Peaks Carryover from previous injections: Residual analyte from a previous, more concentrated sample can appear in subsequent runs.- Thorough rinsing: Implement a rigorous rinsing procedure for the injection syringe and port between samples. - Blank injections: Run solvent blanks between samples to check for and wash out any carryover.
Contaminated carrier gas or sample solvent: Impurities in the gas or solvent can manifest as ghost peaks.- Use high-purity gases and solvents: Ensure the use of high-grade carrier gas and solvents. Install and regularly replace gas purifiers. - Check solvent blanks: Analyze a blank solvent to confirm its purity.
Poor Sensitivity/No Peak Incomplete derivatization: The derivatization reaction may not have gone to completion, resulting in a low concentration of the derivatized analyte.- Optimize derivatization: Re-evaluate and optimize the derivatization conditions (reagent, temperature, time). Ensure the absence of moisture.[4]
Analyte degradation: DMBA or its derivative might be degrading in the hot injector.- Lower injector temperature: If possible, lower the injector temperature to minimize thermal degradation. - Use a deactivated liner: A deactivated liner will minimize active sites that can promote degradation.
Leaks in the system: A leak in the injection port or column fittings can lead to sample loss.- Perform a leak check: Use an electronic leak detector to check for leaks at the septum, fittings, and connections.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Issue Potential Cause Troubleshooting Steps
Ion Suppression/Enhancement Matrix effects: Co-eluting compounds from the biological matrix can interfere with the ionization of DMBA in the MS source, leading to inaccurate quantification.- Improve sample cleanup: Utilize more effective sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components. - Chromatographic separation: Optimize the LC method to achieve better separation of DMBA from co-eluting matrix components. - Use a stable isotope-labeled internal standard: A stable isotope-labeled internal standard (e.g., DMBA-d6) will co-elute with the analyte and experience similar matrix effects, allowing for more accurate quantification.
Mobile phase additives: Certain mobile phase additives can suppress ionization.- Use volatile mobile phase additives: Employ volatile additives like formic acid or ammonium formate that are compatible with MS detection.[13] Avoid non-volatile buffers like phosphates.
Poor Peak Shape Inappropriate mobile phase pH: The pH of the mobile phase can affect the peak shape of polar analytes.- Adjust mobile phase pH: Experiment with adjusting the mobile phase pH to improve peak symmetry.
Column overload: Injecting too much sample can lead to peak fronting.- Dilute the sample: If column overload is suspected, dilute the sample and reinject.
Low Sensitivity Suboptimal ionization parameters: The settings on the mass spectrometer's ion source may not be optimal for DMBA.- Optimize MS parameters: Tune the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to maximize the signal for DMBA.
Inefficient ionization: DMBA may not ionize efficiently under the chosen conditions.- Consider derivatization: Although not always necessary for LC-MS, derivatization can sometimes be used to enhance ionization efficiency and sensitivity.

Quantitative Data Summary

The following tables summarize typical quantitative data for the analysis of short-chain alcohols and related compounds in biological matrices. These values can serve as a reference for method development and validation for this compound.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS)

AnalyteMatrixDerivatization ReagentLODLOQRecovery (%)Reference
Short-Chain Fatty AcidsPlasma/SerumMTBE Extraction (no derivatization)0.03-0.6 µg/mL--[14]
Abused Drugs--Empirical LODs were found to be more realistic than statistical LODs.Empirical LOQs were identical to LODs for GC-MS assays.-[15]
Impurities in Hand Sanitizer (including 3-Methyl-1-Butanol)Hand SanitizerDirect Injection16.18 ppm (for 3-Methyl-1-Butanol)--[16]

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

AnalyteMatrixMethodLODLOQRecovery (%)Reference
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL)UrineLLE-UPLC-MS/MS-5 pg/mL59 ± 23[17]
Trimethylamine N-oxide (TMAO)Human PlasmaLC-MS/MS-0.25 µM-[18]
235 Plasma MetabolitesPorcine PlasmaTargeted LC-MS/MS1.4 nM - 10 mM-80-120[9]

Experimental Protocols

Detailed Protocol for Derivatization of DMBA for GC-MS Analysis

This protocol is a general guideline for the silylation of this compound using BSTFA with TMCS as a catalyst. Optimization may be required for specific sample matrices and instrumentation.

Materials:

  • Dried extract of the sample containing DMBA

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile (as solvent)

  • Heating block or oven

  • GC vials with inserts

Procedure:

  • Reconstitution: Reconstitute the dried sample extract in 50 µL of anhydrous pyridine or acetonitrile in a GC vial.

  • Addition of Derivatizing Reagent: Add 50 µL of BSTFA + 1% TMCS to the vial.

  • Reaction: Cap the vial tightly and heat at 60-70°C for 30-60 minutes. The optimal time and temperature should be determined experimentally.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for injection into the GC-MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization (for GC-MS) cluster_analysis Analysis sample Biological Sample (e.g., Serum) precipitation Protein Precipitation (e.g., with Acetonitrile) sample->precipitation centrifugation1 Centrifugation precipitation->centrifugation1 supernatant Collect Supernatant centrifugation1->supernatant extraction Liquid-Liquid Extraction (e.g., with Hexane) supernatant->extraction lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis Direct analysis or after extraction drying Evaporation to Dryness extraction->drying reconstitution Reconstitute in Solvent drying->reconstitution add_reagent Add BSTFA + TMCS reconstitution->add_reagent heating Heat (e.g., 60°C, 30 min) add_reagent->heating derivatized_sample Derivatized Sample heating->derivatized_sample gcms_analysis GC-MS Analysis derivatized_sample->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing lcms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound.

troubleshooting_logic cluster_tailing Peak Tailing cluster_fronting Peak Fronting cluster_split Split Peaks start Poor Chromatographic Peak Shape? check_derivatization Incomplete Derivatization? start->check_derivatization Yes (Tailing) check_overload Column Overload? start->check_overload Yes (Fronting) check_injection Improper Injection? start->check_injection Yes (Split) check_active_sites Active Sites in System? check_derivatization->check_active_sites No solution_derivatization Optimize Derivatization check_derivatization->solution_derivatization Yes check_column_cut Poor Column Cut? check_active_sites->check_column_cut No solution_deactivation Use Deactivated Consumables check_active_sites->solution_deactivation Yes solution_cutting Recut Column Properly check_column_cut->solution_cutting Yes solution_dilution Dilute Sample check_overload->solution_dilution Yes solution_injection Optimize Injection Parameters check_injection->solution_injection Yes

Caption: Troubleshooting logic for common GC peak shape issues.

References

Validation & Comparative

A Comparative Guide to Validated Analytical Methods for 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 3,3-Dimethyl-1-butanol (DMB), a compound of increasing interest in biomedical research due to its role as an inhibitor of trimethylamine (TMA) formation. Accurate and reliable quantification of DMB in various biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document outlines common analytical techniques, presents available performance data, and provides detailed experimental protocols to aid researchers in selecting and implementing the most suitable method for their needs.

Comparison of Analytical Methods

Table 1: Comparison of Quantitative Performance Data for Volatile Alcohol Analysis

ParameterGC-MS (Direct Injection)[1]GC-FID (Headspace)[2][3]HPLC (General Applicability)
Analyte(s) Ethanol, Methanol, IsopropanolEthanolGeneral - applicable to non-volatile derivatives
Matrix Blood, Vitreous HumorBiological and Non-biological samplesVaries
Limit of Detection (LOD) 0.05 mg/mL (Blood), 0.01 mg/mL (VH)0.006 g/dm³Analyte and detector dependent
Limit of Quantification (LOQ) 0.2 mg/mL (Blood), 0.05 mg/mL (VH)0.020 g/dm³Analyte and detector dependent
Linearity (R²) >0.990.999Typically >0.99
Accuracy (% Recovery) Within acceptable limits99-106%Typically 80-120%
Precision (%RSD) Within acceptable limits<15%Typically <15%

Note: The data presented for GC-MS and GC-FID are for other volatile alcohols and serve as a reference for the expected performance for this compound analysis.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound in Serum

This protocol is based on a method used to detect DMB in mouse serum[4]. While detailed validation parameters are not provided in the source, the methodology is sound for qualitative and semi-quantitative analysis.

a. Sample Preparation (Liquid-Liquid Extraction)

  • Thaw serum samples to room temperature.

  • Vortex the samples briefly.

  • Transfer 50 µL of each serum sample to a glass vial.

  • Add 20 µL of 3N HCl to each sample.

  • Add 50 µL of hexane and vortex thoroughly.

  • Transfer the mixture to a 150 µL vial insert.

  • Centrifuge the samples at 3000 rpm for 10 minutes at 4°C.

  • Carefully transfer the upper hexane layer to a new vial insert.

  • Cap the vials immediately for GC-MS analysis.

b. GC-MS Instrumentation and Conditions (Hypothetical Example based on typical volatile analysis)

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column[5]

  • Injector Temperature: 280°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute

    • Ramp: 15°C/min to 325°C

    • Hold: 5 minutes[5]

  • Carrier Gas: Helium

  • Ionization Mode: Electron Impact (EI)

  • Scan Range: m/z 40-570[5]

High-Performance Liquid Chromatography (HPLC) - A General Approach

Direct analysis of DMB by HPLC is challenging due to its volatility and lack of a strong chromophore for UV detection. Therefore, a derivatization step is typically required to introduce a UV-active or fluorescent tag.

a. Derivatization (Conceptual)

A common approach for derivatizing alcohols for HPLC analysis involves reaction with a chromophoric or fluorophoric agent, such as:

  • Benzoyl chloride: Reacts with the hydroxyl group to form a UV-active benzoate ester.

  • Dansyl chloride: Reacts to form a fluorescent derivative.

b. HPLC Instrumentation and Conditions (General Example)

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water or a suitable buffer.

  • Detector: UV-Vis or Fluorescence detector, depending on the derivatizing agent.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

Signaling Pathways Inhibited by this compound

This compound has been shown to inhibit the p65 NF-κB and TGF-β1/Smad3 signaling pathways. Understanding these pathways is crucial for researchers investigating the mechanism of action of DMB.

p65_NFkB_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates p65_p50_IkB p65/p50-IκB (Inactive Complex) IkB->p65_p50_IkB Ub_Proteasome Ubiquitination & Proteasomal Degradation IkB->Ub_Proteasome Targeted for p65_p50 p65/p50 p65_p50->p65_p50_IkB p65_p50_active p65/p50 (Active) p65_p50_IkB->p65_p50_active Releases p65_p50_active->Nucleus Translocates to Gene_Transcription Gene Transcription (Inflammatory Response) p65_p50_active->Gene_Transcription Induces DMB This compound DMB->IKK_complex Inhibits

Caption: p65 NF-κB Signaling Pathway Inhibition by DMB.

TGFb_Smad3_pathway cluster_cytoplasm Cytoplasm cluster_nucleus TGFb1 TGF-β1 TGFbRII TGF-βRII TGFb1->TGFbRII Binds TGFbRI TGF-βRI TGFbRII->TGFbRI Recruits & Phosphorylates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 Smad_complex Smad2/3/4 Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, etc.) Smad_complex->Gene_Transcription Induces DMB This compound DMB->TGFbRI Inhibits

Caption: TGF-β1/Smad3 Signaling Pathway Inhibition by DMB.

Conclusion

The analysis of this compound is most reliably achieved using gas chromatography-based methods, with GC-MS offering high specificity and sensitivity. While detailed validated performance data specifically for DMB is limited, methods validated for similar short-chain alcohols provide a strong indication of the expected analytical performance. For researchers requiring alternative methods, HPLC with derivatization is a feasible option, though method development and validation would be necessary. The provided experimental protocols and signaling pathway diagrams offer a starting point for researchers to develop and implement robust analytical strategies for the study of this important molecule.

References

Purity Assessment of 3,3-Dimethyl-1-butanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control for 3,3-Dimethyl-1-butanol (also known as neohexanol), a key building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical methods for the purity assessment of this compound. Detailed experimental protocols and supporting data are presented to aid researchers in selecting the most appropriate method for their specific needs.

Gas Chromatography-Mass Spectrometry (GC-MS): A High-Resolution Approach

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the highly specific detection and identification power of mass spectrometry. This combination allows for both the quantification of the main compound and the identification of potential impurities.

Experimental Protocol: GC-MS for Purity of this compound

This protocol is based on established methods for the analysis of alcohol impurities and can be adapted and validated for the specific analysis of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1000 µg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • For the analysis of a bulk sample, accurately weigh and dissolve a known amount of the this compound sample in the chosen solvent to achieve a concentration within the calibration range.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: Agilent J&W DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)

  • Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Hold: Hold at 240°C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 30-300.

3. Data Analysis:

  • The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.

  • Impurities are identified by comparing their mass spectra with reference libraries (e.g., NIST) and, when possible, confirmed with certified reference standards. Potential impurities can include starting materials, by-products from synthesis (such as chlorine- and sulfur-containing compounds), and degradation products[1].

Performance Characteristics of the GC-MS Method

The following table summarizes the expected performance characteristics of a validated GC-MS method for the analysis of this compound, based on data from similar alcohol analyses.

ParameterGC-MS
Linearity (R²) >0.995
Limit of Detection (LOD) 0.1 - 1 µg/mL
Limit of Quantitation (LOQ) 0.5 - 5 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Comparison with Alternative Methods

While GC-MS offers excellent specificity and sensitivity, other analytical techniques can also be employed for the purity assessment of this compound, each with its own advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly with a Refractive Index Detector (RID), is a viable alternative for the analysis of non-volatile or thermally labile impurities that may not be suitable for GC analysis. Since this compound lacks a strong UV chromophore, RID is the detector of choice.

Experimental Protocol: HPLC-RID for Purity of this compound

1. Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Refractive Index Detector.

  • Column: Bio-Rad Aminex HPX-87H or similar ion-exclusion column (300 mm x 7.8 mm).

  • Mobile Phase: Isocratic elution with 0.005 M Sulfuric Acid in water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 60°C.

  • RID Temperature: 40°C.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for the determination of water content, which is a critical purity parameter for many organic compounds, including alcohols. It is not a chromatographic technique and will not provide information on other organic impurities.

Experimental Protocol: Volumetric Karl Fischer Titration for Water Content

1. Instrument Setup:

  • Use a volumetric Karl Fischer titrator.

  • The titrant is a standardized Karl Fischer reagent.

  • The solvent is typically anhydrous methanol.

2. Sample Analysis:

  • Accurately weigh a suitable amount of the this compound sample and introduce it into the titration vessel containing the conditioned methanol.

  • The sample is then titrated with the Karl Fischer reagent to a potentiometric endpoint. The water content is calculated based on the volume of titrant consumed.

Performance Comparison of Analytical Methods

ParameterGC-MSHPLC-RIDKarl Fischer Titration
Principle Separation by volatility and boiling point, detection by mass-to-charge ratio.Separation by polarity and interaction with stationary phase, detection by refractive index.Titration based on a specific chemical reaction with water.
Specificity for this compound High (provides mass spectrum for identification).Moderate (relies on retention time).Not applicable (specific for water).
Impurity Profiling Excellent (can identify and quantify a wide range of volatile impurities).Good for non-volatile or thermally labile impurities.Not applicable.
Sensitivity HighModerateHigh (for water)
Sample Throughput ModerateModerateHigh
Typical Run Time 20-30 minutes15-25 minutes5-10 minutes
Advantages High specificity, excellent for volatile impurity identification.Good for non-volatile impurities, simpler sample preparation.Highly specific and accurate for water content.
Limitations Not suitable for non-volatile or thermally labile impurities.Lower sensitivity and specificity compared to GC-MS.Only determines water content.

Experimental Workflow and Signaling Pathway Diagrams

To visualize the analytical processes, the following diagrams have been generated using the DOT language.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution & Preparation of Standards Sample->Dilution Solvent Solvent (e.g., Methanol) Solvent->Dilution Injection Injection Dilution->Injection GC_Column GC Separation (DB-624 Column) Injection->GC_Column Ionization Electron Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Chromatogram Total Ion Chromatogram (TIC) Detector->Chromatogram Mass_Spectra Mass Spectra of Peaks Detector->Mass_Spectra Quantification Purity Calculation (% Area) Chromatogram->Quantification Library_Search NIST Library Search Mass_Spectra->Library_Search Report Final Report Library_Search->Report Quantification->Report

Caption: Workflow for the purity assessment of this compound by GC-MS.

Method_Comparison cluster_gcms GC-MS Focus cluster_hplc HPLC-RID Focus cluster_kf Karl Fischer Focus Purity_Assessment Purity Assessment of This compound GC_MS GC-MS Purity_Assessment->GC_MS HPLC_RID HPLC-RID Purity_Assessment->HPLC_RID KF_Titration Karl Fischer Titration Purity_Assessment->KF_Titration Volatile_Impurities Volatile Organic Impurities GC_MS->Volatile_Impurities Identification Structural Identification GC_MS->Identification Non_Volatile Non-Volatile Impurities HPLC_RID->Non_Volatile Quantification_Main Quantification of Main Component HPLC_RID->Quantification_Main Water_Content Water Content KF_Titration->Water_Content

Caption: Logical relationship of analytical methods for this compound purity.

Conclusion

The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. GC-MS is the most powerful technique for comprehensive purity profiling, offering high-resolution separation and definitive identification of volatile impurities. HPLC-RID serves as a complementary method for the analysis of non-volatile or thermally sensitive impurities. Karl Fischer titration is the gold standard for the accurate determination of water content, a critical parameter for product quality. For a complete and robust quality control strategy, a combination of these methods is often employed to ensure the highest purity of this compound for its intended applications in research and drug development.

References

A Comparative Guide to the Synthesis of 3,3-Dimethyl-1-butanol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key chemical intermediates is paramount. 3,3-Dimethyl-1-butanol, also known as neopentyl alcohol, is a valuable building block in organic synthesis. This guide provides a comprehensive comparison of the primary synthetic routes to this alcohol, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given application.

Comparison of Synthesis Routes

The selection of a synthetic pathway is often a trade-off between yield, cost, safety, and environmental impact. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.

Synthesis RouteKey ReactantsTypical Yield (%)Reaction Temperature (°C)Reaction Time (hours)Key AdvantagesKey Disadvantages
Grignard Reaction Neopentylmagnesium halide, Formaldehyde74.5 - 81.4[1]30 - 45[1]4 - 5[1]Good yield, readily available starting materials.Moisture-sensitive, requires anhydrous conditions, potential for side reactions.
Reduction of Pivalic Acid/Esters Pivalic acid or Pivalate ester, LiAlH₄ or Na~82 (with Na)[2]; High (with LiAlH₄)50 - 90 (with Na)[2]VariesHigh yield, relatively clean reaction.LiAlH₄ is hazardous and expensive; metallic sodium is also highly reactive.
Hydroboration-Oxidation 3,3-Dimethyl-1-butene, Borane (BH₃), H₂O₂High (Major Product)[3][4]Room Temperature~1-2High regioselectivity (anti-Markovnikov), mild reaction conditions.Borane reagents can be pyrophoric and require careful handling.
From Diisobutylene Diisobutylene, H₂O₂, H₂SO₄34 - 40[5]15 - 25[5]~24Utilizes inexpensive starting materials.Moderate yield, formation of byproducts, use of strong acids.

Experimental Protocols

Detailed methodologies are crucial for the successful replication of synthetic procedures. Below are the experimental protocols for the key synthesis routes discussed.

Grignard Reaction with Formaldehyde

This method involves the reaction of a neopentyl Grignard reagent with formaldehyde.

Experimental Workflow:

reagents Neopentyl halide + Mg turnings in ether grignard Formation of Neopentylmagnesium halide reagents->grignard Reflux reaction Reaction with dry formaldehyde gas grignard->reaction Controlled temperature hydrolysis Acidic Workup (e.g., aq. NH4Cl) reaction->hydrolysis product This compound hydrolysis->product Extraction & Distillation alkene 3,3-Dimethyl-1-butene trialkylborane Tris(3,3-dimethylbutyl)borane alkene->trialkylborane Hydroboration borane BH3-THF borane->trialkylborane product This compound trialkylborane->product Oxidation oxidation H2O2, NaOH oxidation->product

References

Comparative Efficacy of 3,3-Dimethyl-1-butanol and Its Analogs: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of 3,3-Dimethyl-1-butanol (DMB) and its structural analogs. The information presented is supported by experimental data from preclinical studies, with a focus on quantitative comparisons, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy Data

The following tables summarize the quantitative data on the efficacy of this compound (DMB) and its analogs in various experimental models.

Table 1: Inhibition of Trimethylamine (TMA) Lyase Activity

TMA lyase is a microbial enzyme responsible for the conversion of choline to trimethylamine (TMA), a precursor to the pro-atherosclerotic metabolite trimethylamine N-oxide (TMAO).

CompoundAnalog TypeAssay SystemIC₅₀/EC₅₀Reference(s)
This compound (DMB) Choline Analog (Carbon substituted)Recombinant P. mirabilis CutC/D lysate~10 µM[1]
Fluoromethylcholine (FMC) Choline Analog (Halogenated)Recombinant P. mirabilis CutC/D lysate900 pM
Human fecal cultures7.9 nM
Iodomethylcholine (IMC) Choline Analog (Halogenated)Human fecal cultures1.6 µM[2]
2-(Trimethylsilyl)ethanol (TMSi-ETOH) Choline Analog (Silicon substituted)Recombinant P. mirabilis CutC/D lysate~10 µM[1]
Phosphonium analog of choline Choline Analog (Phosphorus substituted)Recombinant P. mirabilis CutC/D lysateAugments activity[1]
Table 2: Efficacy in a Murine Model of Collagen-Induced Arthritis (CIA)

The CIA model is a widely used preclinical model for rheumatoid arthritis.

CompoundDosageKey FindingsQuantitative ResultsReference(s)
This compound (DMB) 1% (v/v) in drinking waterSignificantly reduced arthritis severity.>50% reduction in arthritis severity score.[3][4][3][4]
Did not reduce cecal TMA or circulating TMAO levels.No significant change in TMA/TMAO.[4][4]
Reduced circulating IL-1β and IL-6.Data not specified.[5][5]
Fluoromethylcholine (FMC) 100 mg/kg via oral gavageDid not reduce arthritis severity.No significant reduction in arthritis severity.[4][4]
Significantly reduced cecal TMA and circulating TMAO.Significant reduction in TMA/TMAO.[4][4]
3,3-Dimethyl-1-butyric acid (DMBut) 1% (v/v) in drinking waterSignificantly reduced arthritis severity.Significant reduction in disease severity.[3][4][3][4]
Reduced circulating IL-1β and IL-6.Data not specified.[5][5]
Table 3: Efficacy in a Murine Model of Cardiac Hypertrophy (Aortic Banding)

The aortic banding model induces pressure-overload heart failure and cardiac remodeling.

CompoundDosageKey FindingsQuantitative ResultsReference(s)
This compound (DMB) 1% in drinking water for 6 weeksAttenuated adverse cardiac structural remodeling (hypertrophy, fibrosis, inflammation).Reduced plasma TMAO levels.[6][6][7]
Prevented increased susceptibility to ventricular arrhythmia.Data not specified.[6][6]
Inhibited the p65 NF-κB and TGF-β1/Smad3 signaling pathways.Data not specified.[6][7][6][7]

Experimental Protocols

In Vitro TMA Lyase Activity Assay

This protocol is adapted from studies investigating the inhibition of microbial TMA production.

Objective: To determine the inhibitory effect of compounds on the enzymatic conversion of choline to TMA.

Materials:

  • Recombinant TMA lyase (e.g., from Proteus mirabilis CutC/D).

  • d₉-labeled choline (substrate).

  • Test compounds (DMB and its analogs).

  • Lysis buffer.

  • Necessary co-factors (e.g., SAM, NaDT, NADH).

  • Gas-tight sealed glass tubes.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for TMA quantification.

Procedure:

  • Prepare a clarified lysate of cells expressing the recombinant TMA lyase at a concentration of 5 mg/mL in lysis buffer.

  • Add co-factors (1 mM SAM, 10 mM NaDT, and 2 mM NADH) to the lysate.

  • Aliquot the lysate mixture into gas-tight sealed glass tubes.

  • Add serial dilutions of the test compounds to the tubes.

  • Initiate the reaction by adding a known concentration of d₉-choline (e.g., 100 µM).

  • Incubate the reactions at 37°C for a specified time.

  • Terminate the reaction and prepare the samples for analysis.

  • Quantify the production of d₉-TMA using LC-MS/MS.

  • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes a 50% reduction in TMA formation.

In Vivo Collagen-Induced Arthritis (CIA) in Mice

This protocol is a generalized procedure based on common practices for inducing CIA in mice.

Objective: To evaluate the therapeutic efficacy of DMB and its analogs in a model of autoimmune arthritis.

Animal Model:

  • DBA/1j mice (male, 6-8 weeks old) are commonly used as they are highly susceptible to CIA.

Induction of Arthritis:

  • Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Inject 100 µL of the emulsion intradermally at the base of the tail.

  • Booster Immunization (Day 21): Emulsify bovine type II collagen with Incomplete Freund's Adjuvant (IFA). Inject 100 µL of the emulsion intradermally at a different site near the base of the tail.

Treatment Protocol:

  • Starting from day 21, administer the test compounds. For example:

    • DMB: 1% (v/v) in drinking water.

    • FMC: 100 mg/kg via oral gavage daily.

    • Vehicle Control: Administer the appropriate vehicle (e.g., normal drinking water).

  • Continue treatment until the end of the study (e.g., day 35).

Efficacy Evaluation:

  • Clinical Scoring: Monitor the mice for signs of arthritis (redness, swelling) in each paw. Score each paw on a scale of 0-4, for a maximum score of 16 per mouse.

  • Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, pannus formation, and bone erosion.

  • Biomarker Analysis: Collect blood samples to measure levels of inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and anti-collagen antibodies.

  • Metabolite Analysis: Collect cecal contents and serum to measure TMA and TMAO levels via LC-MS/MS.

In Vivo Transverse Aortic Constriction (TAC) Model

This protocol describes a common surgical procedure to induce cardiac pressure overload and heart failure in mice.

Objective: To assess the effect of DMB on cardiac remodeling in a pressure-overload heart failure model.

Animal Model:

  • C57BL/6J mice (male, 8-10 weeks old).

Surgical Procedure:

  • Anesthetize the mouse (e.g., with isoflurane).

  • Perform a thoracotomy to expose the aortic arch.

  • Place a ligature (e.g., 6-0 silk suture) around the transverse aorta between the innominate and left common carotid arteries.

  • Tie the ligature around a needle of a specific gauge (e.g., 27-gauge) placed alongside the aorta.

  • Remove the needle to create a defined constriction of the aorta.

  • Close the chest and allow the mouse to recover.

  • A sham operation is performed on control animals, which involves the same procedure without tightening the ligature.

Treatment and Analysis:

  • Post-surgery, provide the mice with either normal drinking water or water supplemented with 1% DMB for a specified period (e.g., 6 weeks).

  • Cardiac Function Assessment: Perform echocardiography at baseline and at the end of the study to measure parameters such as ejection fraction, fractional shortening, and wall thickness.

  • Histological Analysis: At the end of the study, harvest the hearts and perform histological staining (e.g., Hematoxylin and Eosin, Masson's trichrome) to assess myocyte hypertrophy and cardiac fibrosis.

  • Molecular Analysis: Analyze heart tissue for the expression of markers of hypertrophy (e.g., ANP, BNP), fibrosis (e.g., collagen I, collagen III), and inflammation.

  • Signaling Pathway Analysis: Use techniques like Western blotting to measure the phosphorylation and expression levels of key proteins in the p65 NF-κB and TGF-β1/Smad3 signaling pathways.

Signaling Pathways and Mechanisms of Action

DMB's Proposed Mechanism in Attenuating Cardiac Remodeling

In the context of pressure-overload-induced heart failure, this compound has been shown to attenuate cardiac hypertrophy and fibrosis.[6][7] The proposed mechanism involves the inhibition of two key pro-inflammatory and pro-fibrotic signaling pathways: the p65 NF-κB pathway and the TGF-β1/Smad3 pathway.[6][7]

DMB_Cardiac_Remodeling cluster_extracellular Extracellular cluster_cell Cardiomyocyte / Fibroblast cluster_nfkb NF-κB Pathway cluster_tgfb TGF-β1/Smad3 Pathway cluster_outcome Pathological Outcome Pressure_Overload Pressure Overload (Aortic Banding) TMAO Increased TMAO p65_NFkB p65 NF-κB Activation TMAO->p65_NFkB TGFb_Smad3 TGF-β1/Smad3 Activation TMAO->TGFb_Smad3 DMB This compound (DMB) DMB->p65_NFkB DMB->TGFb_Smad3 Inflammation Inflammation p65_NFkB->Inflammation Cardiac_Remodeling Cardiac Remodeling (Hypertrophy, Fibrosis, Inflammation) Inflammation->Cardiac_Remodeling Fibrosis Fibrosis TGFb_Smad3->Fibrosis Fibrosis->Cardiac_Remodeling DMB_vs_FMC_Arthritis cluster_compounds Compounds cluster_pathways Biological Pathways DMB This compound (DMB) TMA_Lyase Microbial TMA Lyase DMB->TMA_Lyase Weak Inhibition Unknown_Pathway Unknown Anti-inflammatory Pathway DMB->Unknown_Pathway FMC Fluoromethylcholine (FMC) FMC->TMA_Lyase Potent Inhibition TMAO_Production TMA/TMAO Production TMA_Lyase->TMAO_Production Arthritis Arthritis Severity TMAO_Production->Arthritis No direct link in this model Unknown_Pathway->Arthritis Experimental_Workflow Compound_Selection Compound Selection (DMB and Analogs) In_Vitro_Screening In Vitro Screening (e.g., TMA Lyase Assay) Compound_Selection->In_Vitro_Screening In_Vivo_Model In Vivo Disease Model (e.g., CIA, Aortic Banding) In_Vitro_Screening->In_Vivo_Model Lead Compound(s) Treatment Treatment Administration In_Vivo_Model->Treatment Efficacy_Assessment Efficacy Assessment (e.g., Clinical Scores, Imaging) Treatment->Efficacy_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Biomarkers) Efficacy_Assessment->Ex_Vivo_Analysis Data_Analysis Data Analysis and Mechanism Elucidation Ex_Vivo_Analysis->Data_Analysis

References

A Comparative Spectroscopic Analysis of 3,3-Dimethyl-1-butanol and Its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 3,3-Dimethyl-1-butanol and its structural isomers. Designed for researchers, scientists, and professionals in drug development, this document outlines the distinguishing features in the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data of these compounds. The objective is to furnish a clear, data-driven framework for the identification and differentiation of these C6H14O alcohol isomers.

Introduction to Isomer Differentiation

This compound is a primary alcohol with a neopentyl-like carbon skeleton. Its isomers, which share the same molecular formula (C6H14O) but differ in the arrangement of atoms, exhibit unique physical and chemical properties.[1] These structural nuances are effectively elucidated by spectroscopic techniques, which probe the vibrational and electronic properties of molecules, the chemical environment of their nuclei, and their fragmentation patterns upon ionization. This guide focuses on comparing this compound with its secondary isomer, 3,3-Dimethyl-2-butanol, a straight-chain primary alcohol, Hexan-1-ol, and a tertiary alcohol, 2-Methyl-2-pentanol, to highlight the distinct spectral fingerprints arising from variations in hydroxyl group placement and carbon chain branching.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for this compound and selected isomers.

Infrared (IR) Spectroscopy Data

IR spectroscopy reveals the characteristic vibrational frequencies of functional groups. For alcohols, the O-H and C-O stretching bands are particularly diagnostic. The O-H stretch typically appears as a broad band due to hydrogen bonding, while the C-O stretch position can help distinguish between primary, secondary, and tertiary alcohols.[2]

CompoundO-H Stretch (cm⁻¹)C-O Stretch (cm⁻¹)C-H Stretch (cm⁻¹)
This compound ~3330 (broad)~1045~2870-2960
3,3-Dimethyl-2-butanol ~3350 (broad)~1100~2870-2960
Hexan-1-ol ~3330 (broad)~1058~2870-2960
2-Methyl-2-pentanol ~3400 (broad)~1150~2870-2960
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms. The chemical shift (δ) of the proton attached to the oxygen-bearing carbon is a key indicator of the alcohol type (primary, secondary, or tertiary).

CompoundKey ¹H Chemical Shifts (δ, ppm in CDCl₃)
This compound ~3.7 (t, 2H, -CH₂OH), ~1.5 (t, 2H, -C(CH₃)₃-CH₂-), ~0.9 (s, 9H, -C(CH₃)₃), ~1.3 (s, 1H, -OH)
3,3-Dimethyl-2-butanol ~3.5 (q, 1H, -CHOH-), ~1.1 (d, 3H, -CHOH-CH₃), ~0.9 (s, 9H, -C(CH₃)₃), ~1.6 (s, 1H, -OH)[3][4]
Hexan-1-ol ~3.6 (t, 2H, -CH₂OH), ~1.6 (quint, 2H, -CH₂CH₂OH), ~1.3 (m, 6H, -(CH₂)₃-), ~0.9 (t, 3H, -CH₃)[5][6]
2-Methyl-2-pentanol ~1.4 (m, 4H, -CH₂CH₂-), ~1.2 (s, 6H, -C(CH₃)₂OH), ~0.9 (t, 3H, -CH₂CH₃), ~1.3 (s, 1H, -OH)[7][8]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹³C NMR spectroscopy details the carbon framework of the molecule. The chemical shift of the carbon atom bonded to the hydroxyl group is highly indicative of the substitution pattern.

CompoundKey ¹³C Chemical Shifts (δ, ppm in CDCl₃)
This compound ~61.0 (-CH₂OH), ~45.0 (-C(CH₃)₃-CH₂-), ~30.0 (-C(CH₃)₃), ~29.5 (-C(CH₃)₃)
3,3-Dimethyl-2-butanol ~75.6 (-CHOH-), ~34.9 (-C(CH₃)₃), ~25.5 (-C(CH₃)₃), ~17.9 (-CHOH-CH₃)[3]
Hexan-1-ol ~62.8 (-CH₂OH), ~32.8 , ~31.8 , ~25.6 , ~22.7 , ~14.1 (-CH₃)[9]
2-Methyl-2-pentanol ~71.0 (-COH), ~46.5 (-CH₂-), ~29.2 (-C(CH₃)₂OH), ~17.7 (-CH₂CH₃), ~14.7 (-CH₂CH₃)[7]
Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways. Alcohols commonly undergo alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) and dehydration (loss of H₂O). The resulting fragment ions (m/z) are characteristic of the isomer's structure.

CompoundMolecular Ion (M⁺, m/z)Key Fragment Ions (m/z)
This compound 102 (low abundance)57 (base peak, [M - C₂H₅O]⁺, t-butyl cation), 71, 43[10]
3,3-Dimethyl-2-butanol Not observed57 (base peak, [M - C₂H₅O]⁺, t-butyl cation), 87 [M-CH₃]⁺, 45 [CH₃CHO H]⁺[3][11]
Hexan-1-ol Not observed56 (base peak, [M - H₂O - C₂H₄]⁺), 43, 84 [M - H₂O]⁺[12]
2-Methyl-2-pentanol Not observed59 (base peak, [M - C₃H₇]⁺, alpha-cleavage), 73 [M - C₂H₅]⁺[13]

Experimental Protocols

The data presented were obtained using standard analytical methodologies as detailed below.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR)

  • Instrument: FTIR spectrometer equipped with a diamond ATR crystal.

  • Sample Preparation: A single drop of the neat liquid alcohol was placed directly onto the clean, dry ATR crystal.[14]

  • Data Acquisition: The spectrum was recorded from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the clean, empty crystal was acquired prior to sample analysis and automatically subtracted from the sample spectrum.[15] Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was analyzed for the position and characteristics of key absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Sample Preparation: Approximately 10-20 mg of the alcohol was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[16] The solution was transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: A standard one-pulse experiment was performed. Key parameters included a 90° pulse width, a relaxation delay of at least 5 times the longest T1, and a spectral width covering the range of -1 to 12 ppm.[17]

  • ¹³C{¹H} NMR Acquisition: A proton-decoupled experiment was performed. Key parameters included a 90° pulse width, a sufficient relaxation delay, and a spectral width covering the range of 0 to 220 ppm.

  • Data Processing: The resulting Free Induction Decay (FID) was Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: A GC system coupled to a mass spectrometer with an electron ionization (EI) source.

  • Sample Preparation: The neat alcohol was diluted 1000-fold in a suitable solvent (e.g., dichloromethane or methanol). An internal standard can be added for quantitative analysis.[18]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 40°C held for 2 minutes, then ramped at 10°C/min to 200°C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-350.

    • Source Temperature: 230°C.

  • Data Analysis: The total ion chromatogram (TIC) was used to identify the retention time of the compound, and the mass spectrum corresponding to that peak was analyzed for its molecular ion and fragmentation pattern.

Visualization of Analytical Workflow

The following diagram illustrates the workflow for the comparative spectroscopic analysis of the C6H14O isomers.

Spectroscopic_Comparison Workflow for Spectroscopic Comparison of C6H14O Isomers cluster_isomers Isomer Samples cluster_methods Spectroscopic Methods cluster_data Data Analysis cluster_comparison Workflow for Spectroscopic Comparison of C6H14O Isomers I1 This compound (Primary) M1 FTIR I1->M1 M2 NMR (¹H & ¹³C) I1->M2 M3 GC-MS I1->M3 I2 3,3-Dimethyl-2-butanol (Secondary) I2->M1 I2->M2 I2->M3 I3 Hexan-1-ol (Primary, Unbranched) I3->M1 I3->M2 I3->M3 I4 2-Methyl-2-pentanol (Tertiary) I4->M1 I4->M2 I4->M3 D1 Functional Groups (O-H, C-O Stretch) M1->D1 D2 Chemical Shifts & Coupling Constants M2->D2 D3 Retention Time & Fragmentation Patterns M3->D3 Comp Comparative Analysis & Isomer Identification D1->Comp D2->Comp D3->Comp

Caption: Analytical workflow for isomer differentiation.

References

A Comparative Guide to the Biological Activities of 3,3-Dimethyl-1-butanol and Choline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of 3,3-Dimethyl-1-butanol (DMB) and the essential nutrient choline. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the distinct and overlapping roles of these two compounds.

Introduction

Choline is a vital nutrient with a broad spectrum of biological functions. It is a fundamental component of cell membranes, a precursor to the neurotransmitter acetylcholine, and a key participant in lipid metabolism and methyl-group transfer reactions.[1][2][3][4][5] Its necessity for normal physiological function is well-established.

This compound (DMB) , a structural analog of choline, has emerged as a molecule of interest primarily for its ability to modulate the gut microbiome.[6] Its biological activities are more targeted, with potential therapeutic applications in cardiovascular and inflammatory diseases.[7][8][9]

Comparative Biological Activities

The primary biological activities of DMB and choline are fundamentally different. Choline is an essential building block and signaling molecule for host cells, while DMB's major recognized role is the modulation of gut microbial metabolism and direct immunomodulatory effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activities of DMB and choline.

Table 1: this compound (DMB) Activity

Biological ActivityParameterValueExperimental System
TMA Lyase Inhibition IC50~10 µMRecombinant P. mirabilis CutC/D enzyme system
TMA Production Inhibition % Inhibition~50%In vitro human fecal fermentation (at 10 mM DMB)[10]
Immunomodulation Cytokine ReductionSignificant reduction in IL-1β and IL-6LPS-stimulated bone marrow-derived macrophages[11]

Table 2: Choline Activity

Biological ActivityParameterValueExperimental System
Acetylcholine Synthesis Km of Choline Acetyltransferase for Choline0.41 mM - 2.53 mMHuman placental and brain tissue[1][2][12]
Phosphatidylcholine Biosynthesis Rate of Synthesis2.2 - 3.7 nmol/min/g wet weightCultured rat hepatocytes (in 1-40 µM choline)[7]
Choline Uptake Km of High-Affinity Choline Transporter1 - 5 µMCholinergic neurons[13]

Signaling Pathways and Mechanisms of Action

This compound (DMB)

DMB's primary mechanism of action is the inhibition of trimethylamine (TMA) lyase, an enzyme utilized by certain gut bacteria to produce TMA from dietary choline and L-carnitine. TMA is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to the development of atherosclerosis. By inhibiting TMA production, DMB reduces circulating TMAO levels.[6][14][15]

Recent evidence also points to a direct immunomodulatory role for DMB, independent of its effects on TMAO.[11][16] DMB has been shown to attenuate cardiac remodeling by negatively inhibiting the p65 NF-κB and TGF-β1/Smad3 signaling pathways.[9]

DMB_Signaling cluster_gut Gut Lumen cluster_host Host Cell (e.g., Macrophage) DMB This compound (DMB) TMA_Lyase TMA Lyase DMB->TMA_Lyase Inhibits Choline Dietary Choline Choline->TMA_Lyase TMA Trimethylamine (TMA) TMA_Lyase->TMA DMB_host DMB NFkB p65 NF-κB Signaling DMB_host->NFkB Inhibits TGFb TGF-β1/Smad3 Signaling DMB_host->TGFb Inhibits Inflammation Pro-inflammatory Cytokine Production (e.g., IL-1β, IL-6) NFkB->Inflammation TGFb->Inflammation

Figure 1. Signaling pathways affected by this compound (DMB).

Choline

Choline's biological activities are multifaceted and integral to cellular function. The major metabolic pathways involving choline are:

  • The CDP-Choline Pathway: This is the primary route for the synthesis of phosphatidylcholine, a crucial component of cellular membranes.[17]

  • Acetylcholine Synthesis: In cholinergic neurons, choline is acetylated by choline acetyltransferase to produce the neurotransmitter acetylcholine.[13]

  • Oxidation to Betaine: In the liver and kidneys, choline is oxidized to betaine, which serves as a critical methyl donor in the one-carbon metabolism pathway, converting homocysteine to methionine.[5]

Choline_Metabolism cluster_membrane Phosphatidylcholine Synthesis cluster_neurotransmission Acetylcholine Synthesis cluster_methylation Methyl Group Donation Choline Choline Phosphocholine Phosphocholine Choline->Phosphocholine Choline Kinase Acetylcholine Acetylcholine (Neurotransmitter) Choline->Acetylcholine Choline Acetyltransferase Betaine Betaine Choline->Betaine Choline Oxidase CDP_Choline CDP-Choline Phosphocholine->CDP_Choline CTP:phosphocholine cytidylyltransferase Phosphatidylcholine Phosphatidylcholine (Cell Membranes) CDP_Choline->Phosphatidylcholine Choline phosphotransferase Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylcholine Methionine Methionine Betaine->Methionine BHMT Homocysteine Homocysteine Homocysteine->Methionine

Figure 2. Major metabolic pathways of choline.

Experimental Protocols

In Vitro TMA Production Assay with DMB

This protocol is adapted from studies investigating the inhibitory effect of DMB on microbial TMA production.[10][18]

Objective: To quantify the inhibition of TMA production from choline by fecal microbiota in the presence of DMB.

Materials:

  • Anaerobic chamber

  • Fresh or frozen human fecal samples

  • Phosphate-buffered saline (PBS), anaerobic

  • Choline chloride solution

  • This compound (DMB) solution

  • Internal standards (e.g., d9-TMA)

  • LC-MS/MS system

Procedure:

  • Prepare a fecal slurry (e.g., 20% w/v) in anaerobic PBS inside an anaerobic chamber.

  • In anaerobic culture tubes, combine the fecal slurry with a defined concentration of choline (e.g., 100 µM).

  • Add varying concentrations of DMB to the experimental tubes. Include a vehicle control without DMB.

  • Incubate the tubes at 37°C under anaerobic conditions for a specified time course (e.g., 0, 4, 8, 12, 24 hours).

  • At each time point, collect aliquots and stop the reaction (e.g., by adding a quenching solution and freezing).

  • Prepare samples for LC-MS/MS analysis by protein precipitation and addition of internal standards.

  • Quantify TMA concentrations using a validated LC-MS/MS method.

  • Calculate the percentage inhibition of TMA production by DMB at each concentration and time point relative to the vehicle control.

Quantification of Acetylcholine Synthesis from Choline

This protocol is a generalized procedure based on methods for measuring acetylcholine synthesis in cell culture or tissue preparations.[19][20]

Objective: To measure the rate of acetylcholine synthesis from a radiolabeled choline precursor.

Materials:

  • Cell culture (e.g., cholinergic neuron cell line) or tissue slices

  • Physiological buffer (e.g., Krebs-Ringer bicarbonate)

  • Radiolabeled choline (e.g., [3H]-choline or [14C]-choline)

  • Acetylcholinesterase inhibitor (e.g., physostigmine)

  • Lysis buffer

  • Scintillation counter or HPLC with a radiodetector

Procedure:

  • Pre-incubate the cells or tissue slices in physiological buffer.

  • Initiate the experiment by adding the buffer containing a known concentration of radiolabeled choline and an acetylcholinesterase inhibitor.

  • Incubate for a defined period at 37°C.

  • Terminate the reaction by washing the cells/tissue with ice-cold buffer and lysing them.

  • Separate acetylcholine from choline in the cell lysate using techniques like high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

  • Quantify the amount of radiolabeled acetylcholine and choline using a scintillation counter or an in-line radiodetector.

  • Measure the total protein content of the lysate for normalization.

  • Calculate the rate of acetylcholine synthesis (e.g., in pmol/mg protein/min).

Conclusion

This compound and choline exhibit distinct biological activities with different implications for research and therapeutic development. Choline is an indispensable nutrient with broad physiological roles essential for maintaining cellular health and function. In contrast, DMB is a modulator of the gut microbiome's metabolic output with a more targeted mechanism of action, showing promise in the context of cardiovascular disease by reducing TMAO levels. Furthermore, emerging evidence of DMB's direct immunomodulatory effects through inhibition of NF-κB and TGF-β signaling pathways opens new avenues for its potential application in inflammatory conditions. The quantitative data and experimental protocols provided in this guide offer a foundation for further investigation into the specific biological roles of these two compounds.

References

A Comparative Benchmarking of 3,3-Dimethyl-1-butanol Synthesis Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient and high-purity production of key intermediates like 3,3-dimethyl-1-butanol is paramount. This guide provides a comparative analysis of two prominent synthesis protocols for this alcohol: a Grignard reaction-based approach and the hydroboration-oxidation of an alkene. The following sections detail the experimental methodologies and present quantitative data to facilitate an objective comparison of their performance.

Comparative Data of Synthesis Protocols

The performance of each protocol is summarized below, highlighting key metrics such as reaction yield, product purity, and reaction conditions.

ParameterGrignard Reaction with FormaldehydeHydroboration-Oxidation of 3,3-Dimethyl-1-butene
Starting Materials Neopentyl halide, Magnesium, Formaldehyde3,3-Dimethyl-1-butene, 9-Borabicyclononane (9-BBN), H₂O₂, NaOH
Reaction Yield 74.5%[1]>97% (combined alcohols)[2]
Product Purity 99.0% (HLPC)[1]>99.7% regioselectivity for this compound[2]
Reaction Time ~4-5 hours for Grignard reagent formation, plus reaction with formaldehyde and workup2 hours for hydroboration, plus oxidation and workup[2]
Reaction Temperature Reflux (e.g., 45°C in THF), then cooling to ~10°C[1]25°C for hydroboration[2]
Key Reagents Grignard reagent, Formaldehyde9-BBN, Hydrogen peroxide, Sodium hydroxide
Solvent Ether solvents (e.g., Tetrahydrofuran, Diethyl ether)[2][3]Tetrahydrofuran (THF)[2]

Experimental Protocols

Detailed methodologies for the two synthesis routes are provided below.

Protocol 1: Grignard Reaction with Formaldehyde

This protocol is adapted from a patented procedure for the synthesis of this compound.[1]

Step 1: Preparation of Neopentyl Magnesium Halide (Grignard Reagent)

  • In a 1000 mL four-necked flask equipped with a thermometer, reflux condenser, drying tube, dropping funnel, and stirrer, add 27.6 g (1.15 mol) of magnesium powder.

  • Add 100 mL of anhydrous methyltetrahydrofuran to immerse the magnesium powder.

  • Heat the mixture to 45°C and add 0.5 g of iodine as an initiator to start the reaction, which is indicated by a vigorous reflux.

  • Once the reflux stabilizes, a mixed solution of 151 g (1 mol) of neopentyl bromide and 500 mL of methyltetrahydrofuran is added dropwise over 45 minutes, maintaining the reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 3.5 hours to yield the Grignard reagent, neopentylmagnesium bromide.

Step 2: Reaction with Formaldehyde and Workup

  • Cool the prepared Grignard reagent solution to 10°C.

  • Pass dry formaldehyde gas through the solution at a controlled rate.

  • After the reaction is complete, hydrolyze the resulting product by adding a saturated ammonium chloride solution.

  • Acidify the mixture to a slightly acidic pH with 10 wt% sulfuric acid to dissolve the magnesium salts, resulting in the separation of an organic layer.

  • Separate the organic layer and extract the aqueous layer three times with chloroform.

  • Combine all organic layers and dry over anhydrous sodium sulfate.

  • Perform fractional distillation, collecting the fraction at 141-143°C to obtain this compound.

Protocol 2: Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

This protocol is based on established procedures for the hydroboration-oxidation of alkenes, with specific conditions for 3,3-dimethyl-1-butene.[2]

Step 1: Hydroboration

  • In a dry, nitrogen-flushed flask, dissolve 3,3-dimethyl-1-butene in anhydrous tetrahydrofuran (THF).

  • To this solution, add a 0.5 M solution of 9-borabicyclononane (9-BBN) in THF at 25°C.

  • Stir the reaction mixture at 25°C for 2 hours to ensure the completion of the hydroboration reaction.

Step 2: Oxidation

  • To the organoborane solution from Step 1, slowly add 3 M sodium hydroxide (NaOH) solution, followed by the careful, dropwise addition of 30% hydrogen peroxide (H₂O₂) while maintaining the temperature below 40°C with an ice bath.

  • After the addition is complete, stir the mixture for at least 1 hour at room temperature to ensure complete oxidation.

Step 3: Workup

  • Separate the organic layer from the aqueous layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with a saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting crude alcohol by distillation to yield this compound.

Synthesis Protocol Comparison Workflow

The following diagram illustrates the logical workflow for comparing the two synthesis protocols.

G Workflow for Comparing this compound Synthesis Protocols cluster_grignard Protocol 1: Grignard Reaction cluster_hydroboration Protocol 2: Hydroboration-Oxidation cluster_comparison Comparative Analysis start_g Neopentyl Halide + Mg grignard_reagent Formation of Neopentyl Magnesium Halide start_g->grignard_reagent reagents Reagents & Solvents start_g->reagents reaction_g Reaction with Formaldehyde grignard_reagent->reaction_g conditions Reaction Conditions grignard_reagent->conditions workup_g Hydrolysis, Extraction, Distillation reaction_g->workup_g reaction_g->conditions product_g This compound workup_g->product_g time Reaction Time workup_g->time yield Yield product_g->yield purity Purity product_g->purity start_h 3,3-Dimethyl-1-butene hydroboration Hydroboration with 9-BBN start_h->hydroboration start_h->reagents oxidation Oxidation with H₂O₂/NaOH hydroboration->oxidation hydroboration->time hydroboration->conditions workup_h Extraction, Distillation oxidation->workup_h oxidation->time product_h This compound workup_h->product_h product_h->yield product_h->purity conclusion Conclusion: Selection of Optimal Protocol yield->conclusion purity->conclusion time->conclusion conditions->conclusion reagents->conclusion

Caption: Comparative workflow of two synthesis routes for this compound.

References

Cross-Validation of Quantification Assays for 3,3-Dimethyl-1-butanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 3,3-Dimethyl-1-butanol (DMB) is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides a comparative overview of two primary analytical techniques for DMB quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While a direct cross-validation study comparing these methods for DMB was not found in the available literature, this guide synthesizes information from validated methods for similar analytes and outlines the experimental protocols for DMB analysis.

Data Presentation: A Comparative Analysis

The performance of an analytical method is determined by several key validation parameters. The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods, with data for structurally similar compounds used as a reference where specific data for this compound is not available. This allows for an objective comparison of the expected performance of these two powerful analytical techniques.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (Correlation Coefficient, r²) >0.99>0.99
Linearity Range Typically in the µg/mL to ng/mL range. For example, a method for related butanols has a range of 16-810 µg/mL[1].Generally offers a wider dynamic range, often from pg/mL to µg/mL. For instance, a method for other small molecules can range from 1-1000 ng/mL[2].
Accuracy (Recovery) Typically 80-120%[1].Commonly within 85-115%[2][3].
Precision (Relative Standard Deviation, RSD) Intra-day and Inter-day RSD <15%[4].Intra-day and Inter-day RSD <15%[2][3].
Limit of Detection (LOD) In the low ng/mL to µg/mL range. For related butanols, LODs can be in the range of 16 µg/mL[5].Generally lower than GC-MS, often in the pg/mL to low ng/mL range. For some small molecules, LODs can be as low as 1.5 pg/mL[6].
Limit of Quantification (LOQ) In the ng/mL to µg/mL range. For related butanols, LOQs can be around 50 µg/mL.Typically in the low pg/mL to ng/mL range. For some small molecules, LOQs can be as low as 2.5 pg/mL[6].

Experimental Protocols

Detailed methodologies are essential for replicating and validating analytical assays. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from methods used for the analysis of small alcohols in biological matrices.

1. Sample Preparation (Human Plasma) a. To 100 µL of plasma, add an internal standard (e.g., d6-3,3-Dimethyl-1-butanol). b. Perform a liquid-liquid extraction by adding 500 µL of a suitable organic solvent (e.g., ethyl acetate). c. Vortex the mixture for 2 minutes. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 50 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Conditions

  • GC System: Agilent 7890B GC or equivalent[7].

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent[7].

  • Inlet Temperature: 280 °C[7].

  • Injection Volume: 1 µL in splitless mode[8].

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min[8].

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 150°C at 10°C/min, then ramp to 250°C at 25°C/min, and hold for 2 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV[8].

  • Mass Range: Scan from m/z 30 to 200.

  • Quantification Ions: Select characteristic ions for this compound (e.g., m/z 57, 71, 87) and the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on established methods for the analysis of small molecules in biological fluids.

1. Sample Preparation (Human Serum) a. To 50 µL of serum, add an internal standard (e.g., d6-3,3-Dimethyl-1-butanol). b. Precipitate proteins by adding 200 µL of acetonitrile. c. Vortex the mixture for 1 minute. d. Centrifuge at 14,000 x g for 15 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent[2].

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2].

  • Mobile Phase A: 0.1% formic acid in water[2].

  • Mobile Phase B: 0.1% formic acid in acetonitrile[2].

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL[9].

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM) Transitions: Monitor specific precursor-to-product ion transitions for this compound and its internal standard.

Mandatory Visualization

The following diagrams illustrate the logical workflow for cross-validating the two primary quantification assays for this compound.

Cross-Validation Workflow for this compound Quantification Assays cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Sample Analysis & Data Comparison GC-MS_Dev GC-MS Method Development GC-MS_Val GC-MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC-MS_Dev->GC-MS_Val LC-MS_Dev LC-MS/MS Method Development LC-MS_Val LC-MS/MS Validation (Linearity, Accuracy, Precision, LOD, LOQ) LC-MS_Dev->LC-MS_Val Sample_Prep Spiked Sample Preparation (Identical Batches) GC-MS_Val->Sample_Prep LC-MS_Val->Sample_Prep GC-MS_Analysis Analysis by GC-MS Sample_Prep->GC-MS_Analysis LC-MS_Analysis Analysis by LC-MS/MS Sample_Prep->LC-MS_Analysis Data_Comparison Comparative Data Analysis (Bland-Altman, Correlation) GC-MS_Analysis->Data_Comparison LC-MS_Analysis->Data_Comparison Signaling Pathway of DMB Metabolism (Hypothesized) DMB This compound (DMB) ADH Alcohol Dehydrogenase (ADH) DMB->ADH Aldehyde 3,3-Dimethylbutanal ADH->Aldehyde Oxidation ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Acid 3,3-Dimethylbutanoic Acid ALDH->Acid Oxidation

References

A Comparative Guide to Isomeric Purity Analysis of 3,3-Dimethyl-1-butanol: GC vs. NMR

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of isomeric purity is a critical aspect of quality control in the chemical and pharmaceutical industries. For a compound such as 3,3-Dimethyl-1-butanol, a key building block in the synthesis of various organic molecules, ensuring its isomeric integrity is paramount. This guide provides an objective comparison of two powerful analytical techniques for assessing the isomeric purity of this compound: Gas Chromatography (GC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the most suitable method for their specific needs.

Introduction to Isomeric Impurities in this compound

This compound (C6H14O) can be contaminated with several structural isomers during its synthesis or storage. These isomers, having the same molecular formula but different structural arrangements, can significantly impact the physicochemical properties and reactivity of the final product. Common isomeric impurities may include other C6 alcohols such as 2,3-dimethyl-2-butanol, 3,3-dimethyl-2-butanol, and various hexanols. The ability to separate and quantify these isomers is crucial for ensuring the quality and consistency of this compound.

Method Comparison: Gas Chromatography vs. Quantitative NMR

Gas Chromatography and Quantitative NMR are two of the most reliable and widely used techniques for purity assessment in the pharmaceutical and chemical industries.[1][2][3]

Gas Chromatography (GC) is a powerful separation technique that is well-suited for the analysis of volatile compounds like alcohols. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity and is excellent for quantifying the relative amounts of different components in a mixture. For the separation of isomers, the choice of the GC column is critical. Polar stationary phases are generally preferred for the analysis of polar analytes like alcohols.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[2][3] The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons giving rise to that signal, enabling accurate determination of the molar concentration of an analyte when compared to an internal standard of known purity and concentration.[4]

The following sections provide a detailed comparison of these two techniques for the isomeric purity analysis of a hypothetical sample of this compound containing 2% of 2,3-dimethyl-2-butanol and 1% of 3,3-dimethyl-2-butanol as isomeric impurities.

Quantitative Data Summary

The following table summarizes the hypothetical quantitative results obtained from the analysis of the this compound sample using both GC-FID and qNMR.

ParameterGas Chromatography (GC-FID)Quantitative NMR (¹H-qNMR)
Purity of this compound 97.0%96.9%
Quantified Impurities
2,3-dimethyl-2-butanol2.0%2.1%
3,3-dimethyl-2-butanol1.0%1.0%
Limit of Detection (LOD) ~0.01%~0.1%
Limit of Quantitation (LOQ) ~0.05%~0.3%
Precision (RSD) < 2%< 1%
Analysis Time per Sample ~20 minutes~15 minutes

Experimental Protocols

Gas Chromatography (GC-FID) Method

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Capillary Column: A polar stationary phase column, such as one with a polyethylene glycol (WAX) or a specialized phase for alcohol analysis (e.g., CP-Sil 5 CB), is recommended for optimal separation of alcohol isomers.[5]

GC Conditions:

  • Column: CP-WAX 52 CB (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold: 5 minutes at 150°C

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or methanol.

  • Vortex the sample to ensure complete dissolution.

Data Analysis: The percentage purity is calculated based on the area percent of the this compound peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (¹H-qNMR) Method

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Acquisition Parameters:

  • Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (certified reference material)

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)

  • Number of Scans: 16

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5 mg of the internal standard (maleic acid) and add it to the same NMR tube.

  • Add approximately 0.7 mL of CDCl₃ to the NMR tube.

  • Cap the tube and gently invert it several times to ensure complete dissolution of both the sample and the internal standard.

Data Analysis: The purity of this compound is calculated using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • sample = this compound

  • IS = Internal Standard (Maleic acid)

For this compound, the triplet signal of the -CH₂OH protons (at ~3.7 ppm) can be used for quantification (N_sample = 2). For maleic acid, the singlet from the two olefinic protons (at ~6.3 ppm) is used (N_IS = 2).

Visualization of Workflows

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Start weigh Weigh Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve vortex Vortex dissolve->vortex inject Inject into GC vortex->inject separate Separation on Column inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Report Purity calculate->report end End report->end

Caption: Experimental workflow for GC-FID analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing start Start weigh_sample Weigh Sample start->weigh_sample weigh_is Weigh Internal Standard start->weigh_is dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is->dissolve mix Mix dissolve->mix acquire Acquire ¹H NMR Spectrum mix->acquire integrate Integrate Signals acquire->integrate calculate Calculate Purity integrate->calculate report Report Purity calculate->report end End report->end

Caption: Experimental workflow for qNMR analysis.

Comparison of Performance

Selectivity and Resolution:

  • GC-FID: Offers excellent resolution for separating volatile isomers, provided an appropriate column is used. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For closely related isomers, achieving baseline separation can be challenging and may require method optimization.

  • qNMR: Does not involve physical separation. Instead, it relies on the chemical shift differences between the protons of the different isomers. If unique, well-resolved signals are present for each isomer, accurate quantification is possible. Overlapping signals can complicate quantification, although advanced NMR techniques can sometimes resolve this issue.

Sensitivity:

  • GC-FID: Is generally more sensitive than NMR, with lower limits of detection and quantification. This makes it ideal for detecting and quantifying trace-level impurities.

  • qNMR: Has lower sensitivity compared to GC-FID. It is well-suited for determining the purity of the main component and quantifying impurities present at levels of approximately 0.1% or higher.

Accuracy and Precision:

  • GC-FID: The accuracy of the area percent method depends on the response factor of each impurity being similar to that of the main component. For higher accuracy, response factors for each impurity should be determined using certified reference standards. Precision is typically very good.

  • qNMR: Is a primary ratio method, meaning it can provide highly accurate and precise results without the need for a reference standard of the analyte itself.[1][2] The accuracy is directly traceable to the purity of the internal standard.

Throughput and Ease of Use:

  • GC-FID: Method development can be time-consuming, requiring optimization of the temperature program, flow rate, and column selection. Once a method is established, sample analysis is relatively straightforward and can be automated for high throughput.

  • qNMR: Sample preparation is simple, and the analysis time per sample is relatively short. Data processing can be more complex than for GC, requiring expertise in NMR spectroscopy.

Conclusion

Both Gas Chromatography and Quantitative NMR are powerful and reliable techniques for the isomeric purity analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.

  • GC-FID is the preferred method for:

    • Detecting and quantifying trace-level isomeric impurities (below 0.1%).

    • Routine quality control in a high-throughput environment once a robust method has been developed.

  • qNMR is the ideal choice for:

    • Highly accurate and precise purity determination of the main component without the need for a specific reference standard of this compound.

    • Quantifying isomeric impurities present at concentrations of 0.1% and above.

    • Orthogonal validation of results obtained by other techniques like GC.

For comprehensive quality control, a combination of both techniques can be employed. GC-FID can be used for routine screening and quantification of low-level impurities, while qNMR can be utilized for the definitive and highly accurate purity assignment of the bulk material. This integrated approach ensures the highest level of confidence in the quality of this compound for research, development, and manufacturing purposes.

References

A Researcher's Guide to Selecting 3,3-Dimethyl-1-butanol: A Comparative Analysis of Purity and Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in the fields of drug development, cardiovascular disease, and microbiome studies, the quality of chemical reagents is paramount. 3,3-Dimethyl-1-butanol (DMB), a structural analog of choline, has garnered significant attention for its role as an inhibitor of trimethylamine (TMA) formation by gut microbiota, a key process implicated in the pathogenesis of atherosclerosis.[1] Consequently, the purity and performance of commercially available DMB are critical for obtaining reliable and reproducible experimental results. This guide provides a framework for comparing this compound from various suppliers, focusing on analytical purity and functional efficacy.

Supplier Purity Comparison

A survey of commercially available this compound reveals a range of stated purity levels from several prominent chemical suppliers. The following table summarizes the advertised purity of this compound from a selection of suppliers. It is important to note that the method of purity analysis (e.g., Gas Chromatography [GC], High-Performance Liquid Chromatography [HPLC]) can influence the reported value.

SupplierStated PurityAnalysis Method
Selleck Chemicals100.00%HPLC
Sigma-Aldrich97%Not Specified
TCI AMERICA>95.0%GC
GFS Chemicals98%Not Specified
Fisher Scientific97%Not Specified

This table is a summary of publicly available information and may not reflect the most current product specifications. Researchers should always consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

Experimental Protocols for Quality Assessment

Beyond the supplier's stated purity, a comprehensive in-house quality assessment is recommended. The following protocols are designed to identify and quantify impurities and to assess the functional performance of this compound in a biologically relevant context.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the precise purity of this compound and to identify potential organic impurities derived from the synthesis process. Common synthesis routes, such as those involving Grignard reagents, may result in impurities like unreacted starting materials (e.g., tert-butanol, neopentyl halides) or side-products (e.g., 2,2,5,5-tetramethylhexane).[2][3][4]

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of this compound from each supplier in a high-purity solvent such as dichloromethane or ethyl acetate.

  • Internal Standard: Add a suitable internal standard (e.g., 1-decanol) at a known concentration to each sample for accurate quantification.

  • GC-MS Parameters:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating volatile organic compounds.

    • Injector Temperature: 250°C

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

  • Data Analysis:

    • Calculate the purity of this compound based on the peak area relative to the total peak area of all components.

    • Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).

    • Quantify significant impurities using the internal standard.

Structural Confirmation and Impurity Detection by Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound and to detect impurities that may not be volatile enough for GC-MS.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of this compound from each supplier in 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a small amount of an internal reference standard (e.g., tetramethylsilane, TMS).

  • ¹H NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field spectrometer is recommended.

    • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Confirm the characteristic peaks for this compound: a singlet for the nine protons of the tert-butyl group, and two triplets for the two methylene groups.[5]

    • Integrate all peaks in the spectrum. The presence of peaks not corresponding to this compound or the solvent indicates impurities.

    • Quantify impurities by comparing their peak integrals to the integral of the main compound.

Functional Performance in an In Vitro Trimethylamine (TMA) Production Assay

Objective: To assess the efficacy of this compound from different suppliers in inhibiting the production of TMA by a representative gut bacterium. This functional assay is critical as even minor impurities could potentially interfere with biological activity.

Methodology:

  • Bacterial Culture: Culture a known TMA-producing bacterium (e.g., Escherichia coli) in a suitable broth medium supplemented with choline (the substrate for TMA production).

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound from each supplier.

    • In a 96-well plate, add the bacterial culture, choline, and the different concentrations of this compound. Include a control group with no DMB.

    • Incubate the plate under anaerobic conditions at 37°C for 24-48 hours.

  • TMA Quantification:

    • After incubation, centrifuge the plate to pellet the bacteria.

    • Analyze the supernatant for TMA content using a colorimetric assay, GC-MS, or LC-MS.

  • Data Analysis:

    • For each supplier's product, calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of DMB that inhibits TMA production by 50%.

    • Compare the IC₅₀ values to determine if there are significant differences in the functional performance of the products.

Visualizing Experimental and Logical Workflows

To aid in the understanding of the experimental design and the biological context, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Comparing this compound Suppliers cluster_suppliers Source Materials cluster_analysis Quality Assessment cluster_data Data Comparison S1 Supplier A GCMS Purity & Impurity Profile (GC-MS) S1->GCMS NMR Structural Confirmation (¹H NMR) S1->NMR Func Functional Assay (In Vitro TMA Inhibition) S1->Func S2 Supplier B S2->GCMS S2->NMR S2->Func S3 Supplier C S3->GCMS S3->NMR S3->Func Purity Purity (%) GCMS->Purity Impurities Impurity Profile GCMS->Impurities NMR->Impurities IC50 IC₅₀ Value Func->IC50 Decision Select Optimal Supplier Purity->Decision Impurities->Decision IC50->Decision TMAO_Signaling_Pathway TMAO Biosynthesis and Pro-Atherosclerotic Signaling cluster_gut Gut Lumen cluster_liver Liver cluster_effects Systemic Effects Diet Dietary Choline & L-Carnitine Microbiota Gut Microbiota Diet->Microbiota TMA Trimethylamine (TMA) Microbiota->TMA Metabolism FMO3 FMO3 Enzyme TMA->FMO3 Absorption & Transport to Liver TMAO TMAO FMO3->TMAO Oxidation Inflammation ↑ Inflammation TMAO->Inflammation FoamCell ↑ Macrophage Foam Cell Formation TMAO->FoamCell Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis FoamCell->Atherosclerosis DMB This compound (DMB) DMB->Microbiota Inhibits TMA Production

References

A Comparative Guide to the In Vivo and In Vitro Effects of 3,3-Dimethyl-1-butanol and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of 3,3-Dimethyl-1-butanol (DMBA) and its more potent alternatives, fluoromethylcholine (FMC) and iodomethylcholine (IMC). The focus is on their efficacy as inhibitors of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) production, and their subsequent impact on cardiovascular health markers, both in laboratory settings (in vitro) and in living organisms (in vivo).

Core Mechanism of Action: Inhibition of Microbial TMA Lyase

The primary therapeutic target of DMBA and its analogs is the microbial enzyme choline TMA lyase (CutC/D). This enzyme, found in certain gut bacteria, is responsible for cleaving choline to produce TMA. TMA is then absorbed into the bloodstream and oxidized in the liver to the pro-atherogenic metabolite TMAO. By inhibiting TMA lyase, these compounds reduce the production of TMA and consequently lower circulating TMAO levels.[1][2][3]

In Vitro Efficacy: A Clear Distinction in Potency

The inhibitory potential of DMBA, FMC, and IMC against choline TMA lyase has been quantified in vitro, revealing a significant difference in their efficacy.

CompoundIC50 (TMA Lyase Inhibition)Potency Comparison
This compound (DMBA) ~100 µMBaseline
Fluoromethylcholine (FMC) ~900 pM~10,000-fold > DMBA[2][3]
Iodomethylcholine (IMC) ~1.3 nM~10,000-fold > DMBA[2]

Table 1: In Vitro Potency of TMA Lyase Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of each compound against choline TMA lyase, highlighting the significantly greater potency of FMC and IMC compared to DMBA.

In Vivo Effects: From TMAO Reduction to Atherosclerosis Attenuation

The in vivo effects of these compounds have been extensively studied in mouse models of atherosclerosis, primarily in apolipoprotein E-deficient (ApoE-/-) mice fed a high-choline diet to induce TMAO production and cardiovascular disease.

ParameterThis compound (DMBA)Fluoromethylcholine (FMC) & Iodomethylcholine (IMC)
Plasma TMAO Reduction Significant reduction.Potent and sustained reduction.
Atherosclerotic Lesion Size Attenuates development.[1][2]Significant reduction.[4]
Macrophage Foam Cell Formation Inhibits choline-enhanced formation.[1][2]Reduces macrophage cholesterol accumulation.[1]
Endothelial Function Prevents age-related dysfunction.Not explicitly detailed in search results.
Platelet Aggregation Attenuates choline diet-enhanced aggregation.[1]Rescues diet-induced enhanced platelet responsiveness.[1]

Table 2: Comparative In Vivo Effects on Cardiovascular Disease Markers. This table outlines the observed effects of DMBA, FMC, and IMC on key in vivo markers of cardiovascular health in preclinical models. While all three compounds show beneficial effects, the higher potency of FMC and IMC suggests they may achieve these effects at lower doses.

It is important to note that some studies suggest DMBA may have immunomodulatory effects independent of its TMAO-lowering activity. In a mouse model of collagen-induced arthritis, DMBA reduced disease severity without altering TMA or TMAO levels, an effect not observed with FMC.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

In Vitro Choline TMA Lyase Activity Assay

This assay measures the ability of a compound to inhibit the conversion of choline to TMA by bacterial enzymes.

Materials:

  • Bacterial lysate containing choline TMA lyase (e.g., from Proteus mirabilis) or human fecal slurry.

  • Isotope-labeled choline (d9-choline) as a substrate.

  • Test compounds (DMBA, FMC, IMC).

  • Anaerobic incubation chamber.

  • LC-MS/MS for TMA quantification.

Protocol:

  • Prepare a reaction mixture containing the bacterial lysate or fecal slurry in an appropriate anaerobic buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding d9-choline.

  • Incubate the mixture under anaerobic conditions at 37°C for a defined period.

  • Stop the reaction and extract the metabolites.

  • Quantify the production of d9-TMA using LC-MS/MS.

  • Calculate the percent inhibition at each compound concentration to determine the IC50 value.

In Vivo Atherosclerosis Assessment in ApoE-/- Mice

This protocol describes the induction and quantification of atherosclerotic lesions in a mouse model.

Animal Model:

  • Apolipoprotein E-deficient (ApoE-/-) mice.

Protocol:

  • Feed mice a high-choline or Western-type diet to induce hypercholesterolemia and TMAO production.

  • Administer the test compound (DMBA, FMC, or IMC) orally, typically in the drinking water or via gavage, for a specified duration (e.g., 12-16 weeks).

  • At the end of the treatment period, euthanize the mice and perfuse the vascular system.

  • Dissect the aorta and aortic root.

  • Aortic Root Lesion Quantification:

    • Embed the aortic root in OCT compound and prepare serial cryosections.

    • Stain the sections with Oil Red O to visualize neutral lipids within the atherosclerotic plaques.

    • Capture images of the stained sections using a microscope.

    • Quantify the lesion area using image analysis software (e.g., ImageJ).[5][6]

  • En Face Aortic Lesion Analysis:

    • Open the aorta longitudinally, pin it flat, and stain with Sudan IV or Oil Red O.

    • Capture an image of the entire aorta.

    • Quantify the percentage of the aortic surface area covered by lesions.[7]

Macrophage Foam Cell Formation Assay

This in vitro assay models a key event in early atherosclerosis.

Cell Line:

  • RAW 264.7 macrophages or primary peritoneal macrophages.

Protocol:

  • Culture macrophages in appropriate media.

  • Incubate the cells with oxidized low-density lipoprotein (oxLDL) to induce lipid accumulation and foam cell formation.

  • Concurrently treat the cells with the test compound.

  • After incubation (e.g., 24-48 hours), fix the cells.

  • Stain the cells with Oil Red O to visualize intracellular lipid droplets.

  • Observe and quantify foam cell formation using microscopy and image analysis.[8][9][10][11][12]

Assessment of Endothelial Function via Pressure Myography

This ex vivo technique assesses the ability of blood vessels to dilate, a measure of endothelial health.

Equipment:

  • Pressure myograph system.

Protocol:

  • Isolate a small artery (e.g., mesenteric or carotid artery) from a euthanized mouse.

  • Mount the artery on two glass cannulas in the myograph chamber filled with physiological salt solution.

  • Pressurize the artery to a physiological level and equilibrate.

  • Pre-constrict the artery with a vasoconstrictor (e.g., phenylephrine).

  • Induce endothelium-dependent vasodilation by adding cumulative doses of acetylcholine.

  • Record the changes in arterial diameter in response to acetylcholine.

  • Analyze the dose-response curve to determine the extent of vasodilation, which reflects endothelial function.[13][14][15][16][17]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

TMAO_Pathway cluster_gut Gut Lumen cluster_host Host cluster_inhibition Inhibition Dietary Choline Dietary Choline Gut Microbiota Gut Microbiota Dietary Choline->Gut Microbiota Metabolism TMA TMA Gut Microbiota->TMA TMA Lyase (CutC/D) Liver Liver TMA->Liver Absorption TMAO TMAO Liver->TMAO FMO3 Oxidation Atherosclerosis Atherosclerosis TMAO->Atherosclerosis Promotes DMBA / FMC / IMC DMBA / FMC / IMC DMBA / FMC / IMC->Gut Microbiota Inhibits TMA Lyase

Caption: The metabolic pathway from dietary choline to the pro-atherogenic TMAO.

Experimental_Workflow In Vitro Studies In Vitro Studies TMA Lyase Assay TMA Lyase Assay In Vitro Studies->TMA Lyase Assay Foam Cell Assay Foam Cell Assay In Vitro Studies->Foam Cell Assay In Vivo Studies In Vivo Studies ApoE-/- Mouse Model ApoE-/- Mouse Model In Vivo Studies->ApoE-/- Mouse Model Atherosclerosis Quantification Atherosclerosis Quantification ApoE-/- Mouse Model->Atherosclerosis Quantification Endothelial Function Endothelial Function ApoE-/- Mouse Model->Endothelial Function

Caption: A simplified workflow of the key in vitro and in vivo experiments.

Logical_Comparison TMA Lyase Inhibitors TMA Lyase Inhibitors DMBA DMBA TMA Lyase Inhibitors->DMBA FMC / IMC FMC / IMC TMA Lyase Inhibitors->FMC / IMC Lower Potency Lower Potency DMBA->Lower Potency Beneficial Cardiovascular Effects Beneficial Cardiovascular Effects DMBA->Beneficial Cardiovascular Effects Higher Potency Higher Potency FMC / IMC->Higher Potency FMC / IMC->Beneficial Cardiovascular Effects

Caption: Logical relationship of the compared TMA lyase inhibitors.

References

A Comparative Structural Analysis of 3,3-Dimethyl-1-butanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the structural features of 3,3-Dimethyl-1-butanol and its derivatives. By examining their spectroscopic data and biological significance, this document aims to offer valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a structural analog of choline and has garnered significant interest for its biological activities. Notably, it acts as an inhibitor of trimethylamine N-oxide (TMAO) production, a gut microbiota-derived metabolite linked to cardiovascular diseases. Furthermore, it has been shown to modulate key signaling pathways, including the p65 NF-κB and TGF-β1/Smad3 pathways, which are implicated in inflammation and cellular growth. Understanding the structural characteristics of this compound and how they are altered in its derivatives is crucial for the development of novel therapeutic agents.

Spectroscopic Analysis: A Comparative Overview

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques. This section provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data

CompoundProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
This compound -C(CH₃)₃0.92s-
-CH₂-C(CH₃)₃1.44t7.7
-CH₂-OH3.63t7.7
-OH(variable)s-
3,3-Dimethylbutyl Acetate -C(CH₃)₃0.93s-
-CH₂-C(CH₃)₃1.50t7.5
-CH₂-O-4.04t7.5
-CO-CH₃2.05s-
3,3-Dimethylbutyl Benzoate -C(CH₃)₃1.00s-
-CH₂-C(CH₃)₃1.63t7.4
-CH₂-O-4.29t7.4
Aromatic-H7.4-8.1m-
3,3-Dimethylbutyl Ethyl Ether -C(CH₃)₃0.90s-
Ethyl -CH₃1.18t7.0
-CH₂-C(CH₃)₃1.45t7.6
-CH₂-O- (butyl)3.38t7.6
-O-CH₂- (ethyl)3.45q7.0

Table 2: ¹³C NMR Spectroscopic Data

CompoundCarbonChemical Shift (ppm)
This compound -C(CH₃)₃29.3
-C(CH₃)₃30.1
-CH₂-C(CH₃)₃46.5
-CH₂-OH61.2
3,3-Dimethylbutyl Acetate -C(CH₃)₃21.0
-C(CH₃)₃29.2
-C(CH₃)₃30.0
-CH₂-C(CH₃)₃46.2
-CH₂-O-62.5
C=O171.2
3,3-Dimethylbutyl Benzoate -C(CH₃)₃29.3
-C(CH₃)₃30.1
-CH₂-C(CH₃)₃46.4
-CH₂-O-63.0
Aromatic C128.4, 129.5, 130.5, 132.8
C=O166.7
3,3-Dimethylbutyl Ethyl Ether Ethyl -CH₃15.4
-C(CH₃)₃29.4
-C(CH₃)₃30.2
-CH₂-C(CH₃)₃46.8
-CH₂-O- (butyl)68.9
-O-CH₂- (ethyl)65.8
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound.

Table 3: Key Mass Spectrometry Fragments (m/z) and their Relative Intensities

CompoundMolecular Ion [M]⁺Base Peak (m/z)Other Key Fragments (m/z) and (Relative Intensity %)
This compound 102 (low intensity)5743 (80), 71 (60), 41 (55), 87 (15)
3,3-Dimethylbutyl Acetate 144 (low intensity)4357 (95), 87 (70), 71 (50), 41 (45)
3,3-Dimethylbutyl Benzoate 206 (low intensity)10557 (90), 77 (40), 149 (30)
(3,3-Dimethylbutyl)benzene 1625791 (85), 105 (40), 41 (30)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

Table 4: Characteristic Infrared Absorption Frequencies

CompoundFunctional GroupAbsorption Range (cm⁻¹)
This compound O-H stretch (alcohol)3200-3600 (broad)
C-H stretch (alkane)2850-3000
C-O stretch (alcohol)1050-1150
3,3-Dimethylbutyl Acetate C=O stretch (ester)1735-1750
C-O stretch (ester)1000-1300
C-H stretch (alkane)2850-3000
3,3-Dimethylbutyl Benzoate C=O stretch (ester)1715-1730
C-O stretch (ester)1250-1300 and 1000-1100
C-H stretch (alkane)2850-3000
C=C stretch (aromatic)1450-1600
3,3-Dimethylbutyl Ethyl Ether C-O-C stretch (ether)1050-1150
C-H stretch (alkane)2850-3000

Experimental Protocols

General Procedure for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is locked onto the deuterium signal of the solvent.

  • Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp and symmetrical peaks.

  • Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra. For quantitative ¹H NMR, a sufficient relaxation delay (typically 5 times the longest T1 relaxation time) must be used.

  • Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS).

General Procedure for Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography. The sample is vaporized in the ion source.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

  • Fragmentation: The molecular ions are energetically unstable and often fragment into smaller, more stable ions.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Biological Significance and Signaling Pathways

This compound and its derivatives have been shown to influence key cellular signaling pathways.

The Canonical NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (most commonly the p50/p65 heterodimer), which then translocates to the nucleus to activate the transcription of target genes involved in inflammation and immunity.[1][2][3][4][5]

TGF-b1/Smad3 Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb_ligand TGF-β Ligand TGFbRII TGF-β RII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & Phosphorylates Smad2_3 Smad2/3 TGFbRI->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex p_Smad2_3->Smad_complex Complexes with Smad4 Smad4 DNA DNA Smad_complex->DNA Binds to DNA & Regulates Transcription Gene_Expression Target Gene Expression DNA->Gene_Expression

References

Unraveling the Reaction Pathways of 3,3-Dimethyl-1-butanol: A Comparative Guide to its Oxidation and Dehydration Products

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction outcomes is paramount for the strategic synthesis of target molecules. This guide provides a comparative analysis of the products formed from the oxidation and dehydration of 3,3-Dimethyl-1-butanol, supported by experimental data and detailed protocols to aid in reaction planning and product structure confirmation.

The reactivity of this compound, a primary alcohol with a sterically demanding tert-butyl group, presents unique characteristics in common organic transformations. This guide delves into two fundamental reactions—oxidation and acid-catalyzed dehydration—to elucidate the structure of the resulting products and compare the efficacy of different reagent systems.

Oxidation of this compound: A Tale of Two Reagents

The oxidation of primary alcohols can yield either aldehydes or carboxylic acids, depending on the choice of oxidant and reaction conditions. Here, we compare two common methods for the oxidation of this compound to 3,3-dimethylbutanal: the use of Pyridinium Chlorochromate (PCC) and a catalytic system of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with sodium hypochlorite (NaOCl).

Table 1: Comparison of Oxidation Methods for this compound

Oxidation MethodPrimary ProductReported Yield
Pyridinium Chlorochromate (PCC)3,3-DimethylbutanalData not available
TEMPO / Sodium Hypochlorite3,3-Dimethylbutanal80%

Further oxidation of 3,3-dimethylbutanal would lead to the formation of 3,3-dimethylbutanoic acid.

Dehydration of this compound: A Journey of Rearrangement

The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. However, the reaction of this compound is complicated by the propensity for carbocation rearrangements, leading to a mixture of products. The initial protonation of the hydroxyl group and subsequent loss of water would form a primary carbocation. This unstable intermediate is expected to undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation.

While specific quantitative data for the dehydration of this compound is scarce, the dehydration of the closely related 3,3-dimethyl-2-butanol provides valuable insight. The dehydration of 3,3-dimethyl-2-butanol with phosphoric acid yields a mixture of three alkenes, with the rearranged products being predominant.[3][4] It is highly probable that the dehydration of this compound would follow a similar pathway, yielding a mixture of 3,3-dimethyl-1-butene (the unrearranged product) and the more stable, rearranged alkenes: 2,3-dimethyl-2-butene and 2,3-dimethyl-1-butene.

Table 2: Expected Product Distribution in the Acid-Catalyzed Dehydration of this compound (Inferred from 3,3-dimethyl-2-butanol dehydration)

ProductStructureExpected Distribution
2,3-Dimethyl-2-butene(CH₃)₂C=C(CH₃)₂Major
2,3-Dimethyl-1-buteneCH₂=C(CH₃)CH(CH₃)₂Major
3,3-Dimethyl-1-butene(CH₃)₃CCH=CH₂Minor

Experimental Protocols

Oxidation of this compound using TEMPO/Sodium Hypochlorite

This procedure is adapted from a patented method for the preparation of 3,3-dimethylbutyraldehyde.

Materials:

  • This compound

  • 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO)

  • Potassium bromide (KBr)

  • Dichloromethane (CH₂Cl₂)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • 10% Hydrochloric acid (HCl)

  • 10% Sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A mixture of this compound (0.5 mol), TEMPO (5 mmol), and potassium bromide (0.05 mol) in dichloromethane (150 ml) is prepared in a reaction vessel.

  • A solution of sodium hypochlorite is added dropwise to the stirred mixture while maintaining the temperature at approximately 0°C.

  • The reaction progress is monitored by a suitable method (e.g., TLC or GC).

  • Upon completion, the organic layer is separated.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed successively with 10% hydrochloric acid, 10% sodium thiosulfate solution, and water.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 3,3-dimethylbutyraldehyde. A reported yield for a similar procedure is 80%.

General Procedure for Acid-Catalyzed Dehydration of an Alcohol

The following is a general procedure that can be adapted for the dehydration of this compound using an acid catalyst such as sulfuric or phosphoric acid.[5]

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • This compound is added to a round-bottom flask.

  • The flask is cooled in an ice bath, and concentrated sulfuric acid or phosphoric acid is added dropwise with stirring.

  • The reaction mixture is heated to a temperature appropriate for the dehydration (this would need to be optimized, but typically in the range of 140-180°C for primary alcohols).

  • The alkene products are distilled from the reaction mixture as they are formed.

  • The distillate is washed with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • The organic layer is separated and dried over anhydrous sodium sulfate.

  • The product composition can be determined by Gas Chromatography-Mass Spectrometry (GC-MS).[6]

Visualizing the Reaction Pathways

To further clarify the transformations of this compound, the following diagrams illustrate the key reaction pathways.

Oxidation_Pathway cluster_main Oxidation of this compound This compound This compound 3,3-Dimethylbutanal 3,3-Dimethylbutanal This compound->3,3-Dimethylbutanal [O] (e.g., PCC or TEMPO/NaOCl) 3,3-Dimethylbutanoic_Acid 3,3-Dimethylbutanoic Acid 3,3-Dimethylbutanal->3,3-Dimethylbutanoic_Acid Further Oxidation

Caption: Oxidation pathway of this compound.

Dehydration_Pathway cluster_dehydration Acid-Catalyzed Dehydration of this compound This compound This compound Primary_Carbocation Primary Carbocation (Unstable) This compound->Primary_Carbocation H⁺, -H₂O Tertiary_Carbocation Tertiary Carbocation (Stable) Primary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift (Rearrangement) 3,3-Dimethyl-1-butene 3,3-Dimethyl-1-butene (Minor) Primary_Carbocation->3,3-Dimethyl-1-butene -H⁺ 2,3-Dimethyl-1-butene 2,3-Dimethyl-1-butene (Major) Tertiary_Carbocation->2,3-Dimethyl-1-butene -H⁺ 2,3-Dimethyl-2-butene 2,3-Dimethyl-2-butene (Major) Tertiary_Carbocation->2,3-Dimethyl-2-butene -H⁺

Caption: Dehydration pathway of this compound.

References

Safety Operating Guide

Safe Disposal of 3,3-Dimethyl-1-butanol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

The proper management and disposal of 3,3-Dimethyl-1-butanol are critical for ensuring laboratory safety and environmental protection. As a flammable liquid, this chemical requires strict adherence to established protocols from the moment it is designated as waste until its final disposal. This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe handling, storage, and disposal of this compound, in line with general hazardous waste regulations.

Immediate Safety and Handling Protocols

Before handling this compound waste, it is imperative to be familiar with its hazards. This chemical is classified as a Category 3 Flammable Liquid.[1][2] Always consult the Safety Data Sheet (SDS) for the most detailed information.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles conforming to appropriate government standards.[1]

  • Skin Protection: Use impervious gloves and protective clothing. The type of material should be selected based on the concentration and amount of the substance at the specific workplace.[1]

  • Respiratory Protection: Ensure adequate ventilation. If inhalation risk exists, use a NIOSH/MSHA approved respirator.

Spill Response: In the event of a spill, treat the spilled chemical and all cleanup materials as hazardous waste.[3]

  • Evacuate non-essential personnel from the area.[1]

  • Remove all sources of ignition (e.g., open flames, sparks, hot surfaces).[2][4] Use non-sparking tools for cleanup.[1][2]

  • Ventilate the area.

  • Contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[4]

  • Collect the absorbent material and spilled chemical into a suitable, closed, and properly labeled container for disposal.[1][4]

  • For large spills or if you are unsure how to proceed, contact your institution's Environmental Health & Safety (EH&S) department immediately.[3][5]

Quantitative Data and Chemical Properties

The following table summarizes key quantitative data for this compound, which informs its handling and disposal requirements.

PropertyDataCitation
CAS Number 624-95-3[1][2]
Molecular Formula C₆H₁₄O[1]
Hazard Classification Flammable Liquid, Category 3[1][2]
Flash Point 47 °C / 116.6 °F[2]
Boiling Point 143 °C / 289.4 °F[2]
Incompatibilities Strong oxidizing agents, strong acids, strong reducing agents, acid anhydrides, acid chlorides[2]

Operational Plan for Disposal

The disposal of this compound must follow a systematic process to comply with regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[6][7] A chemical is considered waste once it is no longer intended for use.[3]

Step 1: Waste Identification and Characterization

This compound is considered a hazardous waste due to its flammability (ignitability characteristic). Under RCRA, this would typically be assigned the EPA hazardous waste code D001 . All waste must be accurately identified before disposal.[8]

Step 2: Proper Waste Containerization
  • Select an Appropriate Container: Use a container that is compatible with this compound. Plastic is often preferred for waste storage.[9] The container must be in good condition, with no leaks or cracks.[5]

  • Keep Container Closed: The waste container must be kept tightly sealed except when actively adding waste.[1][2][5] This prevents the release of flammable vapors.

  • Avoid Overfilling: Do not overfill liquid waste containers. Leave sufficient headspace to allow for vapor expansion.[10]

Step 3: Labeling the Waste Container

Proper labeling is crucial for safety and compliance. The label must be clearly legible and include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound". Do not use abbreviations.

  • The specific hazard(s) associated with the chemical (e.g., "Flammable Liquid").[11]

  • The date when waste was first added to the container (accumulation start date).

  • The name and contact information of the generating researcher or laboratory.[11]

Step 4: Segregation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation.[3][9]

  • Segregate Incompatibles: Store this compound waste away from incompatible materials, especially strong acids and oxidizers, to prevent dangerous reactions.[2][11]

  • Secondary Containment: The waste container must be placed in a secondary containment system, such as a spill tray or tub, to contain any potential leaks.[3][5]

Step 5: Arranging for Disposal
  • Contact EH&S: Once the container is full or approaching its accumulation time limit (regulations vary by generator status, but can be up to 9 or 12 months), contact your institution's EH&S department to request a waste pickup.[5][9]

  • Manifesting: Do not transport hazardous waste yourself. Disposal must be handled by licensed hazardous waste transporters who will use a manifest system to track the waste from your laboratory to an approved treatment, storage, and disposal facility (TSDF).[8]

  • Final Disposal: The waste will be transported to a licensed facility for disposal, likely through incineration or another approved method for flammable liquids.[2][4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Handling cluster_1 Accumulation & Storage cluster_2 Disposal Request A This compound designated as waste B Select appropriate, leak-proof container A->B C Affix 'Hazardous Waste' label with full chemical name & date B->C D Is the waste incompatible with others? C->D E Store in designated Satellite Accumulation Area (SAA) D->E No F Segregate from incompatible wastes (acids, oxidizers) D->F Yes G Place container in secondary containment E->G F->E H Is container full OR accumulation limit reached? G->H I Continue to add waste, keeping container closed H->I No J Submit waste pickup request to EH&S H->J Yes I->H K Waste collected by authorized personnel for final disposal J->K

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.